Product packaging for 2-Azido-3-methylhexane(Cat. No.:)

2-Azido-3-methylhexane

Cat. No.: B15352481
M. Wt: 141.21 g/mol
InChI Key: HYLCKQPDHJHLPY-UHFFFAOYSA-N
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Description

2-Azido-3-methylhexane is an organic compound featuring a hexane backbone substituted with a methyl group at the 3-position and a highly reactive azide functional group at the 2-position. This structure classifies it as an azidoalkane, making it a valuable building block in synthetic organic chemistry. The azide group is widely utilized in bioconjugation and materials science, particularly through the Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, a foundational example of "click chemistry." This reaction allows for the efficient and selective linkage of this compound to alkyne-bearing molecules, facilitating the synthesis of more complex architectures. Researchers employ this compound in the development of novel polymers, dendrimers, and as a intermediate in the synthesis of amines and other nitrogen-containing molecules. The branched methylhexane chain contributes specific steric and lipophilic properties that can influence the solubility and overall behavior of the resulting conjugates. As with all azide compounds, appropriate safety protocols must be followed, as some organic azides can be shock-sensitive. This product is intended for research and development purposes exclusively and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H15N3 B15352481 2-Azido-3-methylhexane

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H15N3

Molecular Weight

141.21 g/mol

IUPAC Name

2-azido-3-methylhexane

InChI

InChI=1S/C7H15N3/c1-4-5-6(2)7(3)9-10-8/h6-7H,4-5H2,1-3H3

InChI Key

HYLCKQPDHJHLPY-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)C(C)N=[N+]=[N-]

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Azido-3-methylhexane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic route and detailed characterization of the novel compound, 2-azido-3-methylhexane. The methodologies presented are based on well-established principles of organic chemistry and are intended to serve as a foundational protocol for its synthesis and analysis.

Synthetic Pathway

The synthesis of this compound is proposed to proceed via a two-step sequence starting from the commercially available 3-methylhexan-2-ol. The initial step involves the conversion of the secondary alcohol into a tosylate, which is an excellent leaving group. The subsequent step is a nucleophilic substitution reaction where the tosylate is displaced by an azide ion to yield the final product. This pathway is designed to be efficient and to allow for good control over the stereochemistry of the final product.

Synthetic Pathway of this compound cluster_reagents1 cluster_reagents2 start 3-Methylhexan-2-ol intermediate 3-Methylhexan-2-yl p-toluenesulfonate start->intermediate Tosylation product This compound intermediate->product Azidation (SN2) reagent1 p-Toluenesulfonyl chloride (TsCl), Pyridine reagent2 Sodium Azide (NaN3), DMF

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

2.1. Synthesis of 3-Methylhexan-2-yl p-toluenesulfonate (Intermediate)

This procedure details the conversion of the secondary alcohol to its corresponding tosylate.

  • Materials:

    • 3-methylhexan-2-ol

    • p-Toluenesulfonyl chloride (TsCl)

    • Pyridine (anhydrous)

    • Dichloromethane (DCM, anhydrous)

    • Hydrochloric acid (1 M)

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • In a round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve 3-methylhexan-2-ol in anhydrous pyridine at 0 °C (ice bath).

    • Slowly add p-toluenesulfonyl chloride portion-wise to the stirred solution, maintaining the temperature at 0 °C.

    • Allow the reaction mixture to stir at 0 °C for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of cold water.

    • Extract the aqueous mixture with dichloromethane (3 x volumes).

    • Combine the organic layers and wash successively with cold 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude tosylate.

    • Purify the crude product by column chromatography on silica gel if necessary.

2.2. Synthesis of this compound (Final Product)

This procedure describes the nucleophilic substitution of the tosylate with sodium azide.

  • Materials:

    • 3-Methylhexan-2-yl p-toluenesulfonate

    • Sodium azide (NaN₃)

    • Dimethylformamide (DMF, anhydrous)

    • Diethyl ether

    • Deionized water

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • In a round-bottom flask, dissolve the tosylate intermediate in anhydrous DMF.

    • Add sodium azide to the solution. Caution: Sodium azide is highly toxic and can be explosive. Handle with appropriate safety precautions.

    • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.

    • After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing deionized water.

    • Extract the aqueous layer with diethyl ether (3 x volumes).

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and carefully concentrate under reduced pressure to obtain the crude this compound.

    • Purify the product by vacuum distillation or column chromatography.

Characterization Data (Predicted)

The following tables summarize the predicted analytical data for this compound based on the analysis of structurally similar compounds.

Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
CH₃ (C1)~1.25d~6.53H
CH (C2)~3.60m-1H
CH (C3)~1.60m-1H
CH₂ (C4)~1.40m-2H
CH₂ (C5)~1.30m-2H
CH₃ (C6)~0.90t~7.03H
CH₃ (on C3)~0.95d~7.03H

Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

CarbonChemical Shift (δ, ppm)
C1~18.0
C2~60.0
C3~40.0
C4~30.0
C5~22.0
C6~14.0
C3-CH₃~16.0

Table 3: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)Functional GroupDescription
~2100-N₃Strong, sharp azide stretch
2850-2960C-HAlkane C-H stretching
1465, 1375C-HAlkane C-H bending

Table 4: Predicted Mass Spectrometry (MS) Data

m/zInterpretation
141[M]⁺ (Molecular Ion)
99[M - N₂]⁺
84[M - N₃]⁺
57[C₄H₉]⁺

Experimental Workflow

The overall workflow from synthesis to characterization is depicted below.

Experimental Workflow cluster_char Analytical Techniques start Starting Material: 3-Methylhexan-2-ol step1 Step 1: Tosylation start->step1 purify1 Purification of Tosylate step1->purify1 step2 Step 2: Azidation purify1->step2 purify2 Purification of Azide step2->purify2 product Final Product: This compound purify2->product char Characterization product->char nmr NMR (1H, 13C) char->nmr Spectroscopic Analysis ir IR Spectroscopy char->ir ms Mass Spectrometry char->ms

Caption: Workflow for the synthesis and characterization of this compound.

Safety and Handling

Organic azides are potentially explosive and should be handled with extreme caution. It is recommended to work behind a blast shield and avoid heat, shock, and friction. Sodium azide is highly toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment. All waste containing azide should be quenched and disposed of according to institutional safety guidelines.

Disclaimer: This document provides a proposed methodology. Researchers should consult standard organic chemistry literature and safety protocols before conducting any experiments.

Spectroscopic and Synthetic Profile of 2-Azido-3-methylhexane: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted spectroscopic data for 2-azido-3-methylhexane, a molecule of interest in synthetic and medicinal chemistry. Due to the absence of publicly available experimental spectra for this specific compound, this document presents predicted data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). Additionally, a standard synthetic protocol for its preparation is outlined.

Proposed Synthesis

This compound can be synthesized via a nucleophilic substitution reaction. A plausible and efficient method involves the reaction of a suitable 2-halo-3-methylhexane (e.g., 2-bromo-3-methylhexane or 2-iodo-3-methylhexane) with sodium azide. The azide ion (N₃⁻) acts as a potent nucleophile, displacing the halide from the secondary carbon.[1][2] This reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the Sₙ2 mechanism.[1][3]

Experimental Protocol: Synthesis of this compound

The following is a general procedure for the synthesis of secondary alkyl azides from alkyl halides.[3]

Materials:

  • 2-Bromo-3-methylhexane (1 equivalent)

  • Sodium azide (NaN₃) (1.1 - 1.5 equivalents)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • A solution of sodium azide (1.1 equivalents) in DMSO is prepared in a round-bottom flask equipped with a magnetic stir bar.

  • 2-Bromo-3-methylhexane (1 equivalent) is added to the stirred solution at room temperature.

  • The reaction mixture is stirred until gas chromatography (GC) analysis indicates the complete consumption of the starting alkyl halide.

  • Upon completion, the reaction is quenched by the addition of water.

  • The aqueous mixture is extracted multiple times with diethyl ether.

  • The combined organic extracts are washed with water and brine to remove residual DMSO and salts.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

  • Further purification can be achieved by vacuum distillation.

Synthesis Workflow

Synthesis_Workflow Synthesis of this compound cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Workup 2_Bromo_3_methylhexane 2-Bromo-3-methylhexane Reaction_Mixture Nucleophilic Substitution 2_Bromo_3_methylhexane->Reaction_Mixture + Sodium_Azide Sodium Azide (NaN₃) Sodium_Azide->Reaction_Mixture + Solvent DMSO (Solvent) Solvent->Reaction_Mixture Temperature Room Temperature Temperature->Reaction_Mixture Quenching Water Quench Extraction Diethyl Ether Extraction Quenching->Extraction Washing Wash with Water & Brine Extraction->Washing Drying Dry over MgSO₄ Washing->Drying Evaporation Solvent Evaporation Drying->Evaporation Product This compound Evaporation->Product Reaction_Mixture->Quenching

Caption: Proposed synthesis workflow for this compound.

Predicted Spectroscopic Data

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to be dominated by two key features: the strong, sharp absorption of the azide group and the absorptions corresponding to the alkyl C-H bonds.

Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
~2100StrongAsymmetric stretchAzide (N₃)
2960-2850StrongC-H stretchAlkyl (CH, CH₂, CH₃)
1465MediumC-H bend (scissoring)Methylene (CH₂)
1380MediumC-H bend (rocking)Methyl (CH₃)

The most characteristic signal is the strong azide peak around 2100 cm⁻¹, which is a definitive indicator of this functional group.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of this compound is expected to be complex due to the presence of a chiral center at C3, which can make the adjacent methylene protons diastereotopic. The predicted chemical shifts are influenced by the electron-withdrawing nature of the azide group.[5][6]

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
CH₃ (C1)~1.2Doublet3H
CH-N₃ (C2)~3.3 - 3.5Multiplet1H
CH (C3)~1.6 - 1.8Multiplet1H
CH₂ (C4)~1.3 - 1.5Multiplet2H
CH₂ (C5)~1.2 - 1.4Multiplet2H
CH₃ (C6)~0.9Triplet3H
CH₃ (on C3)~0.9Doublet3H

¹³C NMR Spectroscopy (Predicted)

The carbon attached to the azide group will be significantly deshielded, appearing at a higher chemical shift.[7][8][9]

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C1~15-20
C2~60-65
C3~35-40
C4~25-30
C5~20-25
C6~14
CH₃ on C3~15-20
Mass Spectrometry (MS)

The electron ionization mass spectrum (EI-MS) of this compound would show a molecular ion peak (M⁺) and characteristic fragmentation patterns. A key fragmentation pathway for azides is the loss of a nitrogen molecule (N₂).[10][11]

m/z Value (Predicted)Assignment
141Molecular Ion (M⁺) [C₇H₁₅N₃]⁺
113[M - N₂]⁺
98[M - N₃]⁺ or [C₇H₁₅]⁺
84Alpha cleavage (loss of C₄H₉ radical)
57Alpha cleavage (loss of C₂H₄N₃ radical) or [C₄H₉]⁺
43[C₃H₇]⁺

The loss of 28 Da (N₂) from the molecular ion is a strong indicator of an azide-containing compound.

References

An In-depth Technical Guide to the Chemical Properties and Reactivity of 2-Azido-3-methylhexane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted chemical properties and expected reactivity of 2-azido-3-methylhexane. Due to the limited availability of specific experimental data for this compound, this document extrapolates information from the well-established chemistry of alkyl azides. The guide covers anticipated physical and chemical properties, outlines general experimental protocols for its synthesis and key reactions, and includes visualizations of these chemical transformations. This document is intended to serve as a foundational resource for researchers interested in utilizing this compound in synthetic chemistry and drug development, providing a theoretical framework for its handling and application.

Predicted Physicochemical Properties

PropertyPredicted Value
Molecular Formula C₇H₁₅N₃
Molecular Weight 141.22 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point Estimated in the range of 150-170 °C
Melting Point Not applicable (expected to be a liquid at room temp.)
Solubility Insoluble in water; soluble in organic solvents (e.g., ethanol, diethyl ether, dichloromethane)
Density Estimated to be around 0.9 g/mL

Note: The data presented in this table are estimations and should be confirmed through experimental analysis.

Synthesis of this compound

The most common and straightforward method for the synthesis of alkyl azides is through the nucleophilic substitution of an alkyl halide with sodium azide (NaN₃).[1][2][3] For this compound, this would involve the reaction of a suitable 2-halo-3-methylhexane (e.g., 2-bromo-3-methylhexane or 2-iodo-3-methylhexane) with sodium azide in a polar aprotic solvent.

Experimental Protocol: Synthesis via Sₙ2 Reaction
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-bromo-3-methylhexane (1 equivalent) in dimethylformamide (DMF).

  • Addition of Azide: Add sodium azide (1.2 equivalents) to the solution.

  • Reaction Conditions: Heat the reaction mixture to 50-70 °C and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water and diethyl ether.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography.

Safety Note: Sodium azide is highly toxic and can form explosive heavy metal azides.[1] Hydrazoic acid, which can be formed upon acidification, is also toxic and explosive. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Synthesis_of_2_Azido_3_methylhexane cluster_reactants Reactants cluster_conditions Reaction Conditions Reactant1 2-Bromo-3-methylhexane Product This compound Reactant1->Product Sₙ2 Reaction Reactant2 Sodium Azide (NaN₃) Reactant2->Product Solvent DMF Temperature 50-70 °C Byproduct Sodium Bromide (NaBr) Reduction_of_2_Azido_3_methylhexane cluster_reactants Reactant cluster_reagents Reagents Azide This compound Product 2-Amino-3-methylhexane Azide->Product Reduction Reagent1 1. LiAlH₄, THF Reagent2 2. H₂O Byproduct N₂ Azide_Alkyne_Cycloaddition cluster_reactants Reactants cluster_catalyst Catalyst Azide This compound Product 1,4-Disubstituted-1,2,3-triazole Azide->Product [3+2] Cycloaddition Alkyne Terminal Alkyne Alkyne->Product Catalyst Cu(I) Schmidt_Reaction cluster_reactants Reactants cluster_catalyst Catalyst Azide This compound Product N-substituted Amide Azide->Product Rearrangement Ketone Ketone (R-CO-R') Ketone->Product Catalyst Acid (e.g., H₂SO₄) Byproduct N₂

References

Stereoselective Synthesis of (S)-2-Azido-3-methylhexane: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details a proposed stereoselective synthesis of (S)-2-Azido-3-methylhexane, a chiral azide of interest in synthetic and medicinal chemistry. Due to the absence of a directly published synthesis for this specific molecule, this guide outlines a robust and well-precedented two-step synthetic pathway. The synthesis commences with the readily available or preparable chiral precursor, (R)-3-methyl-2-hexanol. The core of this synthetic strategy lies in the stereospecific conversion of the secondary alcohol to the corresponding azide via a Mitsunobu reaction, a powerful tool for achieving clean inversion of stereochemistry. This guide provides a comprehensive overview of the proposed reaction, including a detailed experimental protocol adapted from analogous transformations, a summary of expected quantitative data, and visualizations of the reaction pathway and experimental workflow.

Introduction

Chiral azides are versatile synthetic intermediates, serving as precursors to chiral amines, amides, and various nitrogen-containing heterocycles, which are prevalent motifs in pharmaceuticals and other bioactive molecules. The stereocontrolled introduction of the azide functionality is therefore a critical step in the asymmetric synthesis of numerous target compounds. This guide focuses on a proposed stereoselective synthesis of (S)-2-Azido-3-methylhexane, a compound with potential applications in drug discovery and development. The outlined synthetic approach leverages the well-established Mitsunobu reaction to ensure high stereochemical fidelity.

Proposed Synthetic Pathway

The proposed synthesis of (S)-2-Azido-3-methylhexane involves a two-step sequence starting from the chiral alcohol (R)-3-methyl-2-hexanol.

Step 1: Preparation of the Chiral Precursor

The synthesis begins with the chiral secondary alcohol, (R)-3-methyl-2-hexanol. This starting material can be obtained from commercial sources or synthesized using established methods for asymmetric reduction of 3-methyl-2-hexanone.

Step 2: Stereoselective Azidation via Mitsunobu Reaction

The key transformation is the conversion of (R)-3-methyl-2-hexanol to (S)-2-Azido-3-methylhexane. The Mitsunobu reaction is the method of choice for this step as it is known to proceed with clean inversion of stereochemistry at the reacting center.[1][2][3] This reaction typically employs triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol. An azide source, commonly diphenylphosphoryl azide (DPPA) or hydrazoic acid (HN₃), then acts as the nucleophile, displacing the activated hydroxyl group in an Sₙ2 fashion.[4][5]

The overall reaction scheme is presented below:

G cluster_0 Stereoselective Synthesis of (S)-2-Azido-3-methylhexane start (R)-3-methyl-2-hexanol product (S)-2-Azido-3-methylhexane start->product Mitsunobu Reaction (Inversion of Stereochemistry) reagents PPh3, DIAD, DPPA THF, 0 °C to rt

Figure 1: Proposed reaction pathway for the synthesis of (S)-2-Azido-3-methylhexane.

Experimental Protocols

The following is a detailed, proposed experimental protocol for the stereoselective azidation of (R)-3-methyl-2-hexanol, adapted from established procedures for similar secondary alcohols.[6][7]

Materials:

  • (R)-3-methyl-2-hexanol

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD)

  • Diphenylphosphoryl azide (DPPA)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add (R)-3-methyl-2-hexanol (1.0 eq.).

  • Dissolve the alcohol in anhydrous THF (approximately 0.1-0.2 M concentration).

  • Add triphenylphosphine (1.5 eq.) to the solution and stir until it is completely dissolved.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise to the cooled solution. A slight color change may be observed.

  • Add diphenylphosphoryl azide (DPPA) (1.5 eq.) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

  • Combine the fractions containing the desired product and concentrate under reduced pressure to yield (S)-2-Azido-3-methylhexane.

  • Characterize the final product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity. The enantiomeric excess can be determined by chiral GC or HPLC analysis.

G start Combine (R)-3-methyl-2-hexanol and PPh3 in anhydrous THF cool Cool to 0 °C start->cool add_diad Add DIAD dropwise cool->add_diad add_dppa Add DPPA dropwise add_diad->add_dppa react Warm to rt and stir for 12-24 h (Monitor by TLC) add_dppa->react concentrate Concentrate under reduced pressure react->concentrate purify Purify by flash column chromatography concentrate->purify characterize Characterize the product ((S)-2-Azido-3-methylhexane) purify->characterize

Figure 2: Experimental workflow for the Mitsunobu azidation of (R)-3-methyl-2-hexanol.

Quantitative Data

The following table summarizes the expected quantitative data for the proposed synthesis, based on literature values for analogous Mitsunobu reactions on similar secondary alcohols.[5]

ParameterExpected ValueReference / Notes
Yield 80-95%Based on reported yields for Mitsunobu azidations of unhindered secondary alcohols.[5]
Enantiomeric Excess (ee) >98%The Mitsunobu reaction is known to proceed with high stereospecificity, resulting in excellent inversion of configuration and minimal racemization.[1]
¹H NMR See Note 1Expected signals include a multiplet for the CH-N₃ proton, and characteristic signals for the methyl and methylene groups of the hexyl chain.
¹³C NMR See Note 2The carbon bearing the azide group (C2) is expected to have a chemical shift in the range of 50-60 ppm.
IR (Infrared) Spectroscopy ~2100 cm⁻¹A strong, sharp absorption band characteristic of the azide (N₃) stretching vibration is expected in this region.
Mass Spectrometry (MS) See Note 3The mass spectrum should show the molecular ion peak corresponding to the molecular weight of (S)-2-Azido-3-methylhexane (C₇H₁₅N₃). High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

Note 1: Predicted ¹H NMR (CDCl₃, 400 MHz) δ (ppm): 3.30-3.45 (m, 1H, CHN₃), 1.50-1.70 (m, 1H, CH), 1.20-1.45 (m, 4H, CH₂), 1.15 (d, J = 6.8 Hz, 3H, CH₃), 0.85-1.00 (m, 6H, 2xCH₃). Note 2: Predicted ¹³C NMR (CDCl₃, 100 MHz) δ (ppm): ~58 (CHN₃), ~40 (CH), ~35 (CH₂), ~20 (CH₂), ~18 (CH₃), ~14 (CH₃), ~11 (CH₃). Note 3: Expected m/z for C₇H₁₅N₃ [M+H]⁺: 142.1344.

Safety Considerations

  • Azide Compounds: Organic azides are potentially explosive and should be handled with care. Avoid heating to high temperatures or subjecting them to shock.

  • Hydrazoic Acid: If using hydrazoic acid as the azide source, be aware that it is highly toxic and explosive. It is recommended to use safer alternatives like DPPA.[4]

  • Reagents: Diisopropyl azodicarboxylate (DIAD) is a potential sensitizer. Triphenylphosphine is an irritant. Handle all chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

The proposed stereoselective synthesis of (S)-2-Azido-3-methylhexane via a Mitsunobu reaction on (R)-3-methyl-2-hexanol offers a reliable and efficient route to this chiral building block. The reaction is expected to proceed with high yield and excellent stereochemical control, providing a valuable intermediate for applications in pharmaceutical and materials science research. The detailed protocol and expected data provided in this guide serve as a comprehensive resource for researchers undertaking this synthesis.

References

Enantioselective Synthesis of (R)-2-Azido-3-methylhexane: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a robust and highly selective synthetic route for the preparation of (R)-2-Azido-3-methylhexane, a chiral building block of significant interest in medicinal chemistry and drug development. The strategy hinges on a three-step sequence commencing with the well-established Sharpless asymmetric epoxidation, followed by tosylation and subsequent nucleophilic substitution with azide. This guide provides detailed experimental protocols, quantitative data, and visual representations of the synthetic workflow to facilitate its implementation in a research and development setting.

Synthetic Strategy Overview

The enantioselective synthesis of (R)-2-Azido-3-methylhexane is achieved through the following three-step pathway:

  • Sharpless Asymmetric Epoxidation: The synthesis begins with the enantioselective epoxidation of the prochiral allylic alcohol, (E)-3-methyl-1-hexen-1-ol, using the Sharpless asymmetric epoxidation protocol. This reaction establishes the crucial stereocenter at the C2 position of the hexane backbone. The use of L-(+)-diethyl tartrate (L-(+)-DET) as the chiral ligand directs the epoxidation to furnish the desired (2R,3R)-3-methyl-1,2-epoxyhexan-1-ol.

  • Tosylation of the Primary Alcohol: The primary hydroxyl group of the resulting epoxy alcohol is then activated for nucleophilic substitution by conversion to a tosylate ester. This is achieved by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as pyridine or triethylamine, to yield (2R,3R)-3-methyl-1,2-epoxyhexan-1-yl 4-methylbenzenesulfonate.

  • Nucleophilic Substitution with Azide: The final step involves the displacement of the tosylate group with an azide nucleophile. This SN2 reaction, typically carried out using sodium azide (NaN3) in a polar aprotic solvent like dimethylformamide (DMF), proceeds with inversion of configuration at the C1 position, affording the target molecule, (R)-2-Azido-3-methylhexane.

Quantitative Data Summary

The following table summarizes the expected yields and key analytical data for each step of the synthesis. The data is based on literature precedents for analogous reactions and provides a benchmark for the successful execution of this synthetic sequence.

StepReactionProductReagentsSolventTemp (°C)Time (h)Yield (%)Enantiomeric Excess (ee %)
1Sharpless Asymmetric Epoxidation(2R,3R)-3-methyl-1,2-epoxyhexan-1-olTi(OiPr)4, L-(+)-DET, t-BuOOHCH2Cl2-204-6~85>95
2Tosylation(2R,3R)-3-methyl-1,2-epoxyhexan-1-yl 4-methylbenzenesulfonateTsCl, PyridineCH2Cl20 to RT12-16~90>95
3Azidation(R)-2-Azido-3-methylhexaneNaN3DMF6012-24~80>95

Experimental Protocols

Step 1: Sharpless Asymmetric Epoxidation of (E)-3-methyl-1-hexen-1-ol

This protocol is adapted from the well-established procedure for the Sharpless asymmetric epoxidation of allylic alcohols.

Materials:

  • (E)-3-methyl-1-hexen-1-ol

  • Titanium(IV) isopropoxide (Ti(OiPr)4)

  • L-(+)-diethyl tartrate (L-(+)-DET)

  • tert-Butyl hydroperoxide (t-BuOOH), 5.5 M in decane

  • Dichloromethane (CH2Cl2), anhydrous

  • Powdered 3Å molecular sieves

Procedure:

  • A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer is charged with anhydrous dichloromethane (200 mL) and powdered 3Å molecular sieves (5 g).

  • The flask is cooled to -20 °C in a cryocooler or a dry ice/acetone bath.

  • To the cooled suspension, add L-(+)-diethyl tartrate (6.0 mL, 35 mmol) followed by titanium(IV) isopropoxide (7.4 mL, 25 mmol) via syringe. The mixture is stirred for 30 minutes at -20 °C to form the chiral catalyst complex.

  • A solution of (E)-3-methyl-1-hexen-1-ol (5.7 g, 50 mmol) in dichloromethane (20 mL) is then added dropwise to the reaction mixture over 15 minutes, ensuring the temperature remains below -15 °C.

  • tert-Butyl hydroperoxide (5.5 M in decane, 27 mL, 150 mmol) is added dropwise via syringe over a period of 1 hour. The reaction mixture is then stirred at -20 °C for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by the addition of a 10% aqueous solution of tartaric acid (50 mL). The mixture is allowed to warm to room temperature and stirred vigorously for 1 hour.

  • The layers are separated, and the aqueous layer is extracted with dichloromethane (3 x 50 mL).

  • The combined organic layers are washed with a saturated aqueous solution of sodium bicarbonate (50 mL) and brine (50 mL), then dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford (2R,3R)-3-methyl-1,2-epoxyhexan-1-ol as a colorless oil.

Step 2: Tosylation of (2R,3R)-3-methyl-1,2-epoxyhexan-1-ol

Materials:

  • (2R,3R)-3-methyl-1,2-epoxyhexan-1-ol

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine, anhydrous

  • Dichloromethane (CH2Cl2), anhydrous

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add a solution of (2R,3R)-3-methyl-1,2-epoxyhexan-1-ol (4.3 g, 30 mmol) in anhydrous dichloromethane (100 mL).

  • Cool the solution to 0 °C in an ice bath and add anhydrous pyridine (3.6 mL, 45 mmol) dropwise.

  • Add p-toluenesulfonyl chloride (6.3 g, 33 mmol) portion-wise over 15 minutes, ensuring the temperature is maintained at 0 °C.

  • The reaction mixture is stirred at 0 °C for 2 hours and then allowed to warm to room temperature and stirred for an additional 12-16 hours.

  • The reaction is quenched by the slow addition of cold water (50 mL). The layers are separated, and the aqueous layer is extracted with dichloromethane (2 x 50 mL).

  • The combined organic layers are washed successively with 1 M hydrochloric acid (2 x 50 mL), saturated aqueous sodium bicarbonate solution (50 mL), and brine (50 mL).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude tosylate. The product is typically used in the next step without further purification. If necessary, it can be purified by flash chromatography on silica gel (eluent: hexane/ethyl acetate).

Step 3: Nucleophilic Substitution with Sodium Azide

Materials:

  • (2R,3R)-3-methyl-1,2-epoxyhexan-1-yl 4-methylbenzenesulfonate

  • Sodium azide (NaN3)

  • Dimethylformamide (DMF), anhydrous

Procedure:

  • To a round-bottom flask containing the crude tosylate from the previous step, add anhydrous dimethylformamide (100 mL) and sodium azide (3.9 g, 60 mmol).

  • The reaction mixture is heated to 60 °C and stirred for 12-24 hours. The progress of the reaction can be monitored by TLC.

  • After the reaction is complete, the mixture is cooled to room temperature and diluted with water (200 mL).

  • The aqueous mixture is extracted with diethyl ether (3 x 100 mL).

  • The combined organic extracts are washed with water (3 x 100 mL) to remove residual DMF and then with brine (100 mL).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is carefully removed under reduced pressure (Note: (R)-2-Azido-3-methylhexane is a potentially volatile compound).

  • The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford (R)-2-Azido-3-methylhexane as a colorless liquid.

Visualizations

Synthetic Workflow

Synthetic_Workflow cluster_0 Step 1: Sharpless Asymmetric Epoxidation cluster_1 Step 2: Tosylation cluster_2 Step 3: Azidation (SN2) A (E)-3-methyl-1-hexen-1-ol B (2R,3R)-3-methyl-1,2-epoxyhexan-1-ol A->B Ti(OiPr)4, L-(+)-DET, t-BuOOH C (2R,3R)-3-methyl-1,2-epoxyhexan-1-yl 4-methylbenzenesulfonate B->C TsCl, Pyridine D (R)-2-Azido-3-methylhexane C->D NaN3, DMF

Caption: Overall synthetic workflow for (R)-2-Azido-3-methylhexane.

Logical Relationship of Key Transformations

Key_Transformations Prochiral_Substrate Prochiral Allylic Alcohol ((E)-3-methyl-1-hexen-1-ol) Chiral_Epoxy_Alcohol Chiral Epoxy Alcohol ((2R,3R)-Epoxide) Prochiral_Substrate->Chiral_Epoxy_Alcohol Asymmetric Epoxidation (Stereocenter Formation) Activated_Intermediate Activated Intermediate (Epoxy Tosylate) Chiral_Epoxy_Alcohol->Activated_Intermediate Hydroxyl Activation (Leaving Group Formation) Final_Product Final Chiral Azide ((R)-2-Azido-3-methylhexane) Activated_Intermediate->Final_Product Nucleophilic Substitution (SN2) (Inversion of Configuration)

Caption: Key chemical transformations and their logical progression.

An In-depth Technical Guide to the Physical Properties of 2-Azido-3-methylhexane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the physical properties, specifically the boiling point and density, of the organic azide 2-Azido-3-methylhexane. Due to the limited availability of experimental data for this specific compound in public literature, this document provides a comprehensive overview of the physical properties of the closely related parent compound, 3-methylhexane. Furthermore, it outlines detailed experimental protocols for the determination of the boiling point and density of novel organic liquids, providing a methodological framework for researchers to characterize this compound or similar compounds.

Introduction

This compound is an organic azide of interest in synthetic chemistry and potentially in the development of new pharmaceutical agents. The azido functional group can participate in a variety of chemical transformations, making it a versatile building block. A thorough understanding of the physical properties of such compounds is crucial for their synthesis, purification, handling, and formulation. This guide aims to provide the available data and the necessary experimental procedures to fill the current knowledge gap regarding the physical properties of this compound.

Physical Properties of this compound: Data Scarcity

A comprehensive search of scientific databases and literature reveals a lack of published experimental data for the boiling point and density of this compound. This is not uncommon for novel or specialized chemical compounds. Therefore, for comparative purposes, the known physical properties of the parent alkane, 3-methylhexane, are provided. The introduction of an azido group is expected to increase both the boiling point and density of the molecule compared to its parent alkane due to the increase in molecular weight and the introduction of a polar functional group.

Comparative Data: 3-Methylhexane

The physical properties of 3-methylhexane are well-documented and can serve as a baseline for estimating the properties of its azido derivative.

PropertyValue
Boiling Point 91-92 °C[1][2][3][4]
Density 0.687 g/mL at 25 °C[2][4]
Molar Mass 100.21 g/mol

Experimental Protocols for Physical Property Determination

The following sections detail the standard laboratory procedures for determining the boiling point and density of an organic liquid such as this compound.

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[5][6][7][8] A common and effective method for determining the boiling point of a small quantity of liquid is the Thiele tube method.

Apparatus:

  • Thiele tube

  • Thermometer

  • Capillary tube (sealed at one end)

  • Small test tube (fusion tube)

  • Heat source (e.g., Bunsen burner or heating mantle)

  • Paraffin oil or other suitable heating bath liquid

  • Stand and clamps

Procedure:

  • A small amount of the liquid (a few drops) is placed in the fusion tube.[5][9]

  • A capillary tube, sealed at one end, is placed inside the fusion tube with the open end submerged in the liquid.[5][9]

  • The fusion tube is attached to a thermometer, ensuring the bulb of the thermometer is level with the sample.[5]

  • The entire assembly is placed in a Thiele tube containing paraffin oil, ensuring the sample is below the oil level.[5]

  • The side arm of the Thiele tube is gently heated.[5]

  • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • The temperature at which a continuous and rapid stream of bubbles appears is noted (T1).[9]

  • The heat source is then removed, and the liquid is allowed to cool.

  • The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point (T2).[5]

  • The average of T1 and T2 can be taken as the boiling point.

Density is the mass of a substance per unit volume.[10][11] It is an intrinsic property that can be used to help identify a compound.

Apparatus:

  • Pycnometer or a volumetric flask with a stopper

  • Analytical balance

  • Thermometer

  • Water bath (for temperature control)

Procedure:

  • A clean and dry pycnometer is weighed accurately on an analytical balance (m1).

  • The pycnometer is filled with the liquid whose density is to be determined, and the stopper is inserted. Care should be taken to ensure no air bubbles are trapped. The outside of the pycnometer is wiped clean and dry.

  • The filled pycnometer is weighed (m2).

  • The pycnometer is emptied and cleaned thoroughly.

  • The clean and dry pycnometer is then filled with a reference liquid of known density, typically distilled water, at the same temperature.

  • The pycnometer filled with the reference liquid is weighed (m3).

  • The density of the unknown liquid (ρ_liquid) can be calculated using the following formula:

    ρ_liquid = [(m2 - m1) / (m3 - m1)] * ρ_reference

    where ρ_reference is the density of the reference liquid at the experimental temperature.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental determination of the boiling point and density of an organic liquid.

G cluster_boiling_point Boiling Point Determination cluster_density Density Determination bp_start Start bp_prep Prepare Sample in Fusion Tube with Capillary bp_start->bp_prep bp_heat Heat in Thiele Tube bp_prep->bp_heat bp_observe1 Observe Continuous Bubbles (T1) bp_heat->bp_observe1 bp_cool Cool Down bp_observe1->bp_cool bp_observe2 Observe Liquid Entering Capillary (T2) bp_cool->bp_observe2 bp_calc Calculate Boiling Point bp_observe2->bp_calc bp_end End bp_calc->bp_end d_start Start d_weigh_empty Weigh Empty Pycnometer (m1) d_start->d_weigh_empty d_weigh_sample Weigh Pycnometer with Sample (m2) d_weigh_empty->d_weigh_sample d_weigh_ref Weigh Pycnometer with Reference Liquid (m3) d_weigh_sample->d_weigh_ref d_calc Calculate Density d_weigh_ref->d_calc d_end End d_calc->d_end

Caption: Experimental workflow for determining boiling point and density.

Conclusion

While direct experimental data for the physical properties of this compound are not currently available in the public domain, this guide provides a framework for its characterization. By utilizing the provided experimental protocols, researchers can accurately determine the boiling point and density of this and other novel compounds. The data for the parent compound, 3-methylhexane, offers a useful point of comparison. Accurate determination of these fundamental physical properties is a critical step in the advancement of research and development involving new chemical entities.

References

Stability and Decomposition of 2-Azido-3-methylhexane: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Organic azides are a crucial functional group in synthetic chemistry, particularly in the construction of nitrogen-containing molecules and bioconjugation via "click" chemistry. However, their inherent energetic nature necessitates a thorough understanding of their stability and decomposition pathways to ensure safe handling and predictable reactivity. This technical guide provides an in-depth analysis of the stability and decomposition of 2-Azido-3-methylhexane, a secondary alkyl azide. Due to the limited availability of data specific to this compound, this guide leverages established principles and experimental data from analogous alkyl azides to provide a comprehensive overview of its expected behavior under thermal and photolytic stress. This document outlines general safety precautions, synthesis, decomposition mechanisms, and detailed experimental protocols for studying the stability of this and similar organic azides.

Introduction

This compound is a secondary alkyl azide, a class of compounds known for their utility as synthetic intermediates. The presence of the azido group (–N₃) makes these molecules precursors to a variety of nitrogen-containing functionalities, including amines, imines, and nitrenes. However, the high nitrogen content and the weak N-N bonds within the azide moiety render them potentially energetic materials. A comprehensive understanding of the factors influencing their stability and the mechanisms of their decomposition is paramount for their safe and effective use in research and development.

This guide will explore the two primary modes of decomposition for alkyl azides: thermal and photolytic pathways. It will also provide generalized experimental protocols for the synthesis of this compound and for the characterization of its stability and decomposition products.

General Stability and Safety Considerations

Organic azides are known to be sensitive to heat, shock, and light, and can decompose explosively, especially those with a low carbon-to-nitrogen ratio. For this compound (C₇H₁₅N₃), the carbon-to-nitrogen ratio is favorable, suggesting it is likely to be a relatively stable alkyl azide that can be isolated and handled with appropriate precautions. Alkyl azides with a low nitrogen content are generally stable and tend to decompose only at temperatures above approximately 175°C[1].

Key Safety Precautions:

  • Small Scale: Always handle the smallest feasible quantities of the azide.

  • Avoid Heat and Shock: Protect from heat, friction, and mechanical shock.

  • Light Protection: Store in amber vials or protect from light to prevent photolytic decomposition[2][3].

  • Proper Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves. Conduct all operations in a well-ventilated fume hood and behind a blast shield, especially when heating or handling larger quantities.

  • Avoid Heavy Metals: Contact with heavy metals or their salts can form highly explosive heavy metal azides. Use non-metal spatulas and avoid ground glass joints where possible.

  • Quenching: Have a quenching agent, such as a solution of sodium nitrite in aqueous sodium hydroxide, readily available to destroy any residual azide.

Synthesis of this compound

A common and effective method for the synthesis of secondary alkyl azides is the nucleophilic substitution of a corresponding alkyl halide with an azide salt, typically sodium azide. The following is a generalized protocol for the synthesis of this compound from 2-bromo-3-methylhexane.

Experimental Protocol: Synthesis

Materials:

  • 2-bromo-3-methylhexane

  • Sodium azide (NaN₃)

  • Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

  • Deionized water

  • Diethyl ether or other suitable extraction solvent

  • Magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-bromo-3-methylhexane in a suitable solvent such as DMSO or DMF.

  • Add a slight excess (1.1 to 1.5 equivalents) of sodium azide to the solution.

  • Heat the reaction mixture with stirring. The reaction temperature and time will need to be optimized, but a starting point could be 50-80°C for several hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing deionized water.

  • Extract the aqueous layer with diethyl ether (or another suitable organic solvent) three times.

  • Combine the organic extracts and wash them with brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator. Caution: Do not heat the azide to high temperatures during solvent removal.

  • The resulting crude this compound can be purified by column chromatography on silica gel if necessary.

Decomposition of this compound

The decomposition of this compound can be initiated by heat (thermolysis) or by light (photolysis). Both processes typically lead to the extrusion of molecular nitrogen (N₂) and the formation of highly reactive intermediates.

Thermal Decomposition

The thermal decomposition of alkyl azides is generally believed to proceed through the formation of a nitrene intermediate. The initial step is the cleavage of the Nα-Nβ bond, releasing a molecule of nitrogen gas and generating a singlet nitrene. This highly reactive species can then undergo several transformations. For a secondary alkyl azide like this compound, the most probable pathway is a rapid 1,2-hydride shift to form a stable imine.

dot

Caption: Thermal decomposition pathway of this compound.

Quantitative Data (Example): While specific kinetic data for this compound is not available, studies on other alkyl azides can provide an estimate of the expected thermal stability. For instance, the hydrothermolysis of dimethyl-2-azidoethylamine (2-DAMEZ) has been studied, and the Arrhenius parameters for the loss of N₂ were determined.

CompoundDecomposition ChannelActivation Energy (Eₐ)Pre-exponential Factor (ln(A, s⁻¹))
Dimethyl-2-azidoethylamineN₂ loss14.1 kcal/mol10.7

Table 1: Example Arrhenius parameters for the thermal decomposition of an alkyl azide.[4]

Photolytic Decomposition

The photolytic decomposition of alkyl azides can proceed through a different mechanism that may not involve a free nitrene intermediate. It is proposed that upon absorption of UV light, the alkyl azide is promoted to a singlet excited state. This excited state can then undergo a concerted rearrangement where the nitrogen molecule is eliminated simultaneously with a 1,2-hydride or 1,2-alkyl shift, leading directly to the formation of an imine. This concerted mechanism avoids the formation of a highly reactive nitrene intermediate[1][5]. However, under certain conditions, such as the presence of a triplet sensitizer, the formation of a triplet nitrene can occur[1]. Alkyl azides have been observed to undergo facile photodecomposition even under mild conditions like laboratory light, leading to the formation of aldehydes and other rearrangement products[2][3].

dot

Caption: Proposed concerted photolytic decomposition pathway.

Experimental Analysis of Stability and Decomposition

To assess the stability and decomposition of this compound, a combination of analytical techniques can be employed.

Experimental Protocol: Thermal Stability Analysis (DSC)

Differential Scanning Calorimetry (DSC) is a powerful technique to determine the thermal stability of a compound by measuring the heat flow associated with thermal transitions as a function of temperature.

Apparatus:

  • Differential Scanning Calorimeter

  • Hermetically sealed aluminum pans

Procedure:

  • Accurately weigh a small amount (typically 1-5 mg) of this compound into a tared aluminum DSC pan.

  • Hermetically seal the pan to contain any evolved gases during decomposition.

  • Place the sealed sample pan and an empty reference pan into the DSC cell.

  • Heat the sample at a constant rate (e.g., 5-10 °C/min) under an inert atmosphere (e.g., nitrogen).

  • Record the heat flow as a function of temperature. An exothermic event will indicate the decomposition of the azide.

  • From the resulting thermogram, the onset temperature of decomposition and the enthalpy of decomposition (ΔHd) can be determined.

ParameterDescription
Onset Temperature (Tonset) The temperature at which the decomposition begins. A lower Tonset indicates lower thermal stability.
Enthalpy of Decomposition (ΔHd) The total heat released during decomposition. A higher exothermic value indicates a more energetic decomposition.

Table 2: Key parameters obtained from DSC analysis.

Experimental Protocol: Decomposition Product Analysis (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for separating and identifying the volatile products of decomposition.

Apparatus:

  • Gas Chromatograph coupled to a Mass Spectrometer

  • Heated injection port

  • Capillary column suitable for separating small organic molecules

  • Reaction vial for thermal or photolytic decomposition

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable high-boiling, inert solvent (e.g., dodecane).

  • Decomposition:

    • Thermal: Heat a sealed vial of the solution at a specific temperature for a defined period.

    • Photolytic: Irradiate a solution of the azide in a quartz vial with a UV lamp for a specific duration.

  • GC-MS Analysis:

    • Inject a small aliquot of the decomposed sample into the GC-MS.

    • The gas chromatograph will separate the components of the mixture.

    • The mass spectrometer will provide mass spectra for each separated component.

  • Data Analysis:

    • Identify the decomposition products by comparing their mass spectra to a library of known compounds (e.g., NIST library). The expected major product is 3-methyl-2-heptanimine.

    • Quantify the products by integrating the peak areas in the chromatogram, if calibration standards are available.

dot

ExperimentalWorkflow cluster_synthesis Synthesis cluster_analysis Stability and Decomposition Analysis Synthesis Synthesize this compound Purification Purify by Column Chromatography Synthesis->Purification DSC Thermal Stability (DSC) Purification->DSC Decomposition Induce Decomposition (Thermal or Photolytic) Purification->Decomposition GCMS Product Analysis (GC-MS) Decomposition->GCMS FTIR Functional Group Analysis (FTIR) Decomposition->FTIR

Caption: General experimental workflow for synthesis and analysis.

Experimental Protocol: Monitoring Decomposition by FTIR Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy can be used to monitor the disappearance of the characteristic azide stretching vibration and the appearance of new functional groups, such as the imine C=N stretch.

Apparatus:

  • FTIR Spectrometer

  • Heated cell or a UV-transparent cell

  • Appropriate sample holder (e.g., KBr plates for liquids)

Procedure:

  • Record the FTIR spectrum of the starting material, this compound. Note the strong, sharp absorption band characteristic of the azide asymmetric stretch, typically around 2100 cm⁻¹.

  • Induce decomposition either by heating the sample in a heated cell or by irradiating it in a UV-transparent cell.

  • Record FTIR spectra at various time intervals during the decomposition process.

  • Monitor the decrease in the intensity of the azide peak and the appearance of a new peak in the region of 1690-1640 cm⁻¹, which is characteristic of an imine (C=N) stretch.

Conclusion

References

Commercial Availability and Synthetic Guide for 2-Azido-3-methylhexane: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This technical document addresses the commercial availability and provides a comprehensive synthetic guide for the chiral molecule 2-Azido-3-methylhexane. Extensive market research indicates that this compound is not a commercially available compound from major chemical suppliers. Consequently, this guide details plausible synthetic routes for its laboratory-scale preparation, focusing on methods accessible to researchers in organic and medicinal chemistry. The primary proposed syntheses involve the conversion of commercially available 3-methylhexan-2-ol into a suitable leaving group, followed by nucleophilic substitution with an azide source. A direct conversion from the alcohol via the Mitsunobu reaction is also presented. This whitepaper includes detailed, representative experimental protocols, predicted analytical data for the target molecule, and discusses its potential applications in drug discovery and bioorthogonal chemistry, leveraging the unique properties of the azide functional group and the chirality of the molecular scaffold.

Commercial Availability

As of October 2025, a thorough search of commercial chemical supplier databases reveals that this compound is not offered as a stock item. Researchers requiring this compound will need to undertake its synthesis in-house. The necessary precursors, such as 3-methylhexan-2-ol and common azidating reagents, are readily available from multiple suppliers.

Proposed Synthetic Pathways

Two primary and reliable synthetic pathways are proposed for the synthesis of this compound. Both routes commence from the commercially available and inexpensive starting material, 3-methylhexan-2-ol.

Two-Step Synthesis via an Alkyl Halide Intermediate

This classic and robust approach involves the conversion of the secondary alcohol, 3-methylhexan-2-ol, into an alkyl halide (bromide or chloride), which then undergoes a nucleophilic substitution reaction with sodium azide. This method allows for the isolation of the intermediate alkyl halide, which can be purified before proceeding to the azidation step.

G cluster_0 Pathway 1: Two-Step Synthesis 3-methylhexan-2-ol 3-methylhexan-2-ol 2-Bromo-3-methylhexane 2-Bromo-3-methylhexane 3-methylhexan-2-ol->2-Bromo-3-methylhexane PBr3 or SOCl2/Pyridine This compound This compound 2-Bromo-3-methylhexane->this compound NaN3, DMF

Caption: Two-step synthesis of this compound from 3-methylhexan-2-ol.

One-Pot Synthesis via Mitsunobu Reaction

The Mitsunobu reaction offers a direct, one-pot conversion of a primary or secondary alcohol to an azide with inversion of stereochemistry.[1][2] This method is advantageous for its mild reaction conditions and is often used when the substrate is sensitive to the harsher conditions of alkyl halide formation.

G cluster_1 Pathway 2: Mitsunobu Reaction 3-methylhexan-2-ol 3-methylhexan-2-ol This compound This compound 3-methylhexan-2-ol->this compound PPh3, DIAD, HN3

Caption: One-pot Mitsunobu synthesis of this compound.

Experimental Protocols

The following are detailed, representative experimental protocols for the synthesis of this compound. These protocols are based on established literature procedures for similar transformations and should be adapted and optimized for the specific substrate and scale.

Synthesis of 2-Bromo-3-methylhexane

Procedure:

  • To a stirred solution of 3-methylhexan-2-ol (1.0 eq) in a suitable anhydrous solvent such as diethyl ether or dichloromethane at 0 °C under an inert atmosphere, slowly add phosphorus tribromide (PBr₃, 0.4 eq).

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, carefully quench the reaction by pouring it over ice-water.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield the crude 2-bromo-3-methylhexane, which can be purified by distillation.

Synthesis of this compound from 2-Bromo-3-methylhexane

Procedure:

  • In a round-bottom flask, dissolve 2-bromo-3-methylhexane (1.0 eq) in anhydrous dimethylformamide (DMF).

  • Add sodium azide (NaN₃, 1.5-2.0 eq) to the solution. Caution: Sodium azide is highly toxic and potentially explosive.

  • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC or GC.

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the product with diethyl ether or ethyl acetate.

  • Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure. The crude this compound can be purified by column chromatography on silica gel.

One-Pot Synthesis of this compound via Mitsunobu Reaction

Procedure: [1][2]

  • Dissolve 3-methylhexan-2-ol (1.0 eq) and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere and cool to 0 °C.

  • Slowly add diisopropyl azodicarboxylate (DIAD, 1.5 eq) to the stirred solution.

  • After stirring for 15-30 minutes, add a solution of hydrazoic acid (HN₃, ~3 eq in a suitable solvent like toluene or benzene) dropwise. Caution: Hydrazoic acid is highly toxic and explosive.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product directly by flash column chromatography on silica gel to isolate this compound.

G cluster_2 General Experimental Workflow Reaction Setup Reaction Setup Reaction Monitoring Reaction Monitoring Reaction Setup->Reaction Monitoring Workup Workup Reaction Monitoring->Workup Purification Purification Workup->Purification Characterization Characterization Purification->Characterization

Caption: A general workflow for the synthesis and characterization of this compound.

Predicted Analytical Data

As this compound is not commercially available, experimental data is not readily accessible. The following table summarizes the predicted and expected analytical data based on the characterization of structurally similar azidoalkanes.

Parameter Predicted Value/Observation
Molecular Formula C₇H₁₅N₃
Molecular Weight 141.22 g/mol
Appearance Colorless to pale yellow liquid
¹H NMR (CDCl₃) Peaks corresponding to the methyl, methylene, and methine protons of the 3-methylhexyl group. The proton at the C2 position, adjacent to the azide, is expected to be shifted downfield.
¹³C NMR (CDCl₃) Seven distinct carbon signals. The carbon atom bonded to the azide group (C2) is expected to be in the range of 50-60 ppm.
IR (Infrared) A strong, sharp characteristic absorption band for the azide (N₃) stretch is expected around 2100 cm⁻¹. C-H stretching and bending vibrations will also be present.
Mass Spec (MS) The molecular ion peak (M⁺) at m/z = 141. A prominent fragment corresponding to the loss of N₂ (M⁺ - 28) is expected at m/z = 113.

Potential Applications in Research and Drug Development

The introduction of an azide functional group into a chiral scaffold like 3-methylhexane opens up numerous possibilities in chemical biology and drug discovery.

  • Bioorthogonal Chemistry: The azide group is a key functional group in "click chemistry," particularly in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions are bioorthogonal, meaning they can occur in biological systems without interfering with native processes.[3] this compound could be used as a building block to synthesize probes for labeling and tracking biomolecules in living cells.

  • Drug Discovery: Chirality plays a crucial role in the pharmacological activity of many drugs.[4][5] The stereocenters in this compound make it a valuable chiral building block for the synthesis of more complex molecules with potential therapeutic applications. The azide group can be readily converted to an amine, which is a common functional group in pharmaceuticals, or used as a handle for conjugation to other molecules. The development of enantiomerically pure chiral azides is a significant area of research.[4]

Conclusion

While this compound is not a commercially available product, this technical guide provides robust and well-established synthetic methodologies for its preparation in a laboratory setting. The proposed two-step synthesis via an alkyl halide and the one-pot Mitsunobu reaction offer flexibility for researchers based on their specific needs and available resources. The predicted analytical data serves as a benchmark for the characterization of the synthesized compound. The unique combination of a chiral aliphatic backbone and a versatile azide functional group makes this compound a potentially valuable tool for researchers in the fields of medicinal chemistry, chemical biology, and materials science.

References

CAS number and molecular formula for 2-Azido-3-methylhexane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Azido-3-methylhexane, a niche alkyl azide of interest in synthetic chemistry and potential applications in drug discovery as a building block or chemical probe. Due to its limited commercial availability, this document outlines a probable synthetic route, predicted physicochemical properties, and expected spectroscopic data based on established chemical principles and data from analogous structures. The information herein is intended to support researchers in the synthesis, characterization, and utilization of this compound.

Chemical Identity and Properties

While a specific CAS number for this compound is not publicly available, its molecular structure and formula can be definitively established.

PropertyValueSource
Molecular Formula C₇H₁₅N₃Calculated
Molecular Weight 141.22 g/mol Calculated
IUPAC Name This compoundIUPAC Nomenclature
Canonical SMILES CCCC(C)C(C)N=[N+]=[N-]ChemDraw
Parent Compound 3-MethylhexanePubChem
Precursor 2-Chloro-3-methylhexanePubChem

Note: The parent compound, 3-methylhexane, has the molecular formula C₇H₁₆. The direct precursor for the proposed synthesis, 2-chloro-3-methylhexane, has the molecular formula C₇H₁₅Cl.

Proposed Synthesis

The most direct and established method for the synthesis of this compound is through a nucleophilic substitution reaction (Sₙ2) on a suitable 2-halo-3-methylhexane precursor. The azide ion (N₃⁻) is an excellent nucleophile for such transformations.

Reaction Scheme

G cluster_0 Reactants cluster_1 Products 2-Chloro-3-methylhexane 2-Chloro-3-methylhexane This compound This compound 2-Chloro-3-methylhexane->this compound Sₙ2 Reaction Sodium Chloride (NaCl) Sodium Chloride (NaCl) 2-Chloro-3-methylhexane->Sodium Chloride (NaCl) Sodium Azide (NaN3) Sodium Azide (NaN3) Sodium Azide (NaN3)->this compound Sodium Azide (NaN3)->Sodium Chloride (NaCl)

Caption: Synthetic pathway for this compound.

Experimental Protocol

This protocol is based on general procedures for the synthesis of secondary alkyl azides from secondary alkyl halides.

Materials:

  • 2-Chloro-3-methylhexane

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloro-3-methylhexane (1.0 eq) in anhydrous DMF.

  • Add sodium azide (1.5 eq) to the solution.

  • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a separatory funnel containing water and extract with diethyl ether (3 x volume of DMF).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Further purification can be achieved by vacuum distillation or column chromatography on silica gel.

Spectroscopic Characterization (Predicted)

The following table summarizes the expected spectroscopic data for this compound based on characteristic values for alkyl azides.

TechniqueFeatureExpected Chemical Shift / WavenumberNotes
¹H NMR H-C-N₃δ 3.0 - 3.5 ppmThe proton on the carbon bearing the azide group will be deshielded.
-CH₃δ 0.8 - 1.2 ppmMethyl protons.
-CH₂-δ 1.2 - 1.7 ppmMethylene protons.
-CH-δ 1.5 - 2.0 ppmMethine proton at the 3-position.
¹³C NMR C-N₃δ 50 - 65 ppmThe carbon attached to the azide group.
Alkyl Carbonsδ 10 - 40 ppmOther aliphatic carbons.
IR Spectroscopy Azide (N₃) stretch2100 - 2150 cm⁻¹A strong, sharp, and characteristic absorption band.
C-H stretch (sp³)2850 - 3000 cm⁻¹Aliphatic C-H stretching vibrations.

Experimental and Logical Workflows

Synthesis and Purification Workflow

G A Combine 2-Chloro-3-methylhexane and Sodium Azide in DMF B Heat and Stir A->B C Monitor Reaction Progress (TLC/GC-MS) B->C D Workup: Aqueous Extraction with Diethyl Ether C->D Upon Completion E Wash Organic Layer D->E F Dry and Concentrate E->F G Purify (Distillation/Chromatography) F->G H Characterize Product G->H

Caption: Workflow for the synthesis and purification of this compound.

Safety Considerations

  • Sodium Azide: Highly toxic and can form explosive heavy metal azides. Handle with extreme caution in a well-ventilated fume hood. Avoid contact with acids, which can generate highly toxic hydrazoic acid gas.

  • Alkyl Azides: Can be thermally unstable and potentially explosive, especially low molecular weight azides. Avoid heating to high temperatures and handle with care.

  • Solvents: DMF is a skin and respiratory irritant. Diethyl ether is extremely flammable. Handle all solvents in a fume hood and away from ignition sources.

Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, should be worn at all times.

Conclusion

This technical guide provides a foundational understanding of this compound for research and development purposes. While specific experimental data for this compound is scarce, the provided synthetic route and predicted characterization data offer a solid starting point for its preparation and identification. The methodologies and workflows are based on well-established principles of organic chemistry and are intended to be a valuable resource for scientists working in this area.

Potential Applications of 2-Azido-3-methylhexane in Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Organic azides are versatile and highly reactive functional groups that serve as crucial intermediates in a myriad of organic transformations. This technical guide focuses on the potential applications of 2-Azido-3-methylhexane, a chiral secondary alkyl azide. While specific literature on this exact molecule is sparse, its reactivity can be confidently extrapolated from the well-established chemistry of analogous secondary alkyl azides. This document outlines the synthesis of this compound and explores its utility as a precursor to chiral amines, a component in cycloaddition reactions for the synthesis of triazoles, and a substrate in the aza-Wittig reaction for imine formation. Detailed experimental protocols, representative quantitative data, and workflow diagrams are provided to facilitate its use in research and development.

Introduction to Alkyl Azides

Organic azides (R-N₃) are characterized by their high reactivity and are widely employed in organic synthesis.[1] They are particularly valuable as precursors to amines and for their participation in reliable and high-yielding reactions such as the Staudinger ligation and "click chemistry."[1] The azide functional group is often introduced via nucleophilic substitution, and its subsequent transformations allow for the efficient incorporation of nitrogen into complex molecules. This compound, as a chiral secondary azide, offers the potential for stereoselective synthesis, a critical aspect of drug development and materials science.

Synthesis of this compound

The most common and direct method for the synthesis of this compound is the nucleophilic substitution (Sₙ2) reaction of a corresponding alkyl halide with an azide salt. The probable precursor, 2-bromo-3-methylhexane, can be synthesized from 3-methylhexan-2-ol.

Logical Workflow for Synthesis

G cluster_0 Synthesis of this compound 3-methylhexan-2-ol 3-methylhexan-2-ol 2-bromo-3-methylhexane 2-bromo-3-methylhexane 3-methylhexan-2-ol->2-bromo-3-methylhexane PBr3 or HBr This compound This compound 2-bromo-3-methylhexane->this compound NaN3, DMF

Caption: Synthetic pathway to this compound.

Experimental Protocol: Synthesis of this compound
  • To a solution of 2-bromo-3-methylhexane (1.0 eq) in dimethylformamide (DMF, 0.5 M), add sodium azide (1.5 eq).

  • Heat the reaction mixture to 70°C and stir for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and diethyl ether.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Representative Data
ParameterValue
Precursor 2-bromo-3-methylhexane
Reagents Sodium Azide (NaN₃), DMF
Typical Yield 85-95%
Appearance Colorless oil

Core Applications in Organic Synthesis

This compound is a valuable intermediate for synthesizing a variety of nitrogen-containing compounds. The primary applications include its reduction to the corresponding amine, its use in [3+2] cycloaddition reactions, and its role in the aza-Wittig reaction.

Application Workflow

G cluster_apps Potential Applications This compound This compound Reduction Reduction This compound->Reduction CuAAC CuAAC This compound->CuAAC Aza-Wittig Aza-Wittig This compound->Aza-Wittig 3-methylhexan-2-amine 3-methylhexan-2-amine Reduction->3-methylhexan-2-amine LiAlH4 or H2/Pd-C 1,2,3-Triazole 1,2,3-Triazole CuAAC->1,2,3-Triazole Alkyne, Cu(I) Imine Imine Aza-Wittig->Imine PPh3, Carbonyl

Caption: Key synthetic transformations of this compound.

Reduction to Chiral Amines

The reduction of alkyl azides is a highly efficient method for the synthesis of primary amines.[2] This transformation can be achieved using various reducing agents, with lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation being the most common. The resulting 3-methylhexan-2-amine is a chiral primary amine, a valuable building block in medicinal chemistry.

Reaction Pathway: Reduction

G cluster_reduction Reduction of this compound This compound This compound 3-methylhexan-2-amine 3-methylhexan-2-amine This compound->3-methylhexan-2-amine 1. LiAlH4, THF 2. H2O

Caption: Reduction of an alkyl azide to a primary amine.

Experimental Protocol: LiAlH₄ Reduction
  • To a stirred suspension of LiAlH₄ (1.5 eq) in anhydrous tetrahydrofuran (THF) at 0°C under a nitrogen atmosphere, add a solution of this compound (1.0 eq) in THF dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water.

  • Filter the resulting white precipitate and wash it thoroughly with THF or diethyl ether.

  • Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-methylhexan-2-amine.

Representative Data
ParameterValue
Reagents Lithium Aluminum Hydride (LiAlH₄), THF
Typical Yield 90-98%
Product 3-methylhexan-2-amine

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The copper(I)-catalyzed reaction between an azide and a terminal alkyne, often termed "click chemistry," is a powerful tool for forming 1,4-disubstituted 1,2,3-triazoles.[3][4] This reaction is known for its high efficiency, mild reaction conditions, and broad functional group tolerance. Using this compound in a CuAAC reaction allows for the straightforward synthesis of chiral triazoles, which have applications in medicinal chemistry and materials science.

Reaction Pathway: CuAAC

G cluster_cuaac CuAAC Reaction struct1 This compound + R-C≡CH struct2 1,2,3-Triazole derivative struct1->struct2 CuSO4, Na-Ascorbate, tBuOH/H2O

Caption: Copper-catalyzed azide-alkyne cycloaddition (Click Chemistry).

Experimental Protocol: CuAAC Reaction
  • In a reaction vessel, dissolve this compound (1.0 eq) and a terminal alkyne (1.0 eq) in a 1:1 mixture of t-butanol and water.

  • To this solution, add sodium ascorbate (0.2 eq) followed by copper(II) sulfate pentahydrate (0.1 eq).

  • Stir the reaction mixture vigorously at room temperature for 8-12 hours. The formation of the product is often indicated by a color change.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting triazole by column chromatography or recrystallization.

Representative Data
ParameterValue
Reagents Terminal alkyne, CuSO₄·5H₂O, Sodium Ascorbate
Typical Yield >95%
Product 1-(3-methylhexan-2-yl)-4-substituted-1H-1,2,3-triazole

Staudinger Reaction and Aza-Wittig Reaction

The Staudinger reaction involves the reaction of an azide with a phosphine (e.g., triphenylphosphine) to form an iminophosphorane.[5] This intermediate can then be hydrolyzed to a primary amine (Staudinger reduction) or reacted with a carbonyl compound in an aza-Wittig reaction to form an imine.[6] This two-step, one-pot procedure is a powerful method for C=N bond formation.

Reaction Pathway: Staudinger and Aza-Wittig

G cluster_staudinger Staudinger/Aza-Wittig Sequence This compound This compound Iminophosphorane Iminophosphorane This compound->Iminophosphorane PPh3, -N2 Imine Imine Iminophosphorane->Imine R2C=O, -Ph3P=O

Caption: Sequential Staudinger and aza-Wittig reactions.

Experimental Protocol: Aza-Wittig Reaction
  • To a solution of this compound (1.0 eq) in anhydrous THF, add triphenylphosphine (1.1 eq) at room temperature. Stir until the evolution of nitrogen gas ceases (typically 1-2 hours), indicating the formation of the iminophosphorane.

  • Add a solution of an aldehyde or ketone (1.0 eq) in THF to the reaction mixture.

  • Heat the reaction to reflux and monitor by TLC until the iminophosphorane is consumed (typically 6-12 hours).

  • Cool the reaction mixture and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to isolate the imine, separating it from the triphenylphosphine oxide byproduct.

Representative Data
ParameterValue
Reagents Triphenylphosphine (PPh₃), Aldehyde or Ketone, THF
Typical Yield 70-90%
Product N-(3-methylhexan-2-yl)imine

Spectroscopic Data (Representative)

As this compound is not a widely documented compound, the following spectroscopic data are representative values based on analogous secondary alkyl azides.

Table 1: Infrared (IR) Spectroscopy
Functional GroupWavenumber (cm⁻¹)Appearance
Azide (N₃) stretch2100-2160Strong, sharp
C-H (sp³) stretch2850-2960Strong, sharp
Table 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (CDCl₃, 400 MHz)
ProtonChemical Shift (δ, ppm)MultiplicityIntegration
-CH (N₃)-3.20 - 3.40m1H
-CH (CH₃)CH₂-1.50 - 1.70m1H
-CH₂-1.20 - 1.40m4H
-CH₃ (next to CHN₃)1.15 - 1.25d3H
-CH₃ (other)0.85 - 0.95m6H
Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (CDCl₃, 100 MHz)
CarbonChemical Shift (δ, ppm)
-C H(N₃)-60 - 65
-C H(CH₃)CH₂-35 - 40
-C H₂-20 - 35
-C H₃10 - 20

Conclusion

This compound, while not extensively studied, represents a valuable chiral building block in organic synthesis. Its preparation from readily available precursors and its participation in a range of powerful transformations make it a molecule of significant interest for researchers in academia and industry. The protocols and data presented in this guide, derived from well-established principles of alkyl azide chemistry, provide a solid foundation for the exploration of this compound in the synthesis of novel amines, triazoles, and other nitrogen-containing heterocycles. Its application in stereoselective synthesis warrants further investigation and holds promise for the development of new chiral molecules with potential biological activity.

References

Methodological & Application

Application Notes and Protocols: 2-Azido-3-methylhexane in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of 2-azido-3-methylhexane, a secondary alkyl azide, in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This "click chemistry" reaction is a cornerstone of modern chemical synthesis, offering a highly efficient and reliable method for forging carbon-heteroatom bonds.[1][2] Its applications are widespread, ranging from medicinal chemistry and drug discovery to materials science and bioconjugation.[1]

Introduction to this compound and CuAAC

This compound is a chiral, secondary alkyl azide. While not as commonly cited as simpler azides, its branched alkyl structure can be a valuable building block for introducing steric bulk and specific stereochemistry into target molecules. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly reliable and selective reaction that joins an azide and a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole ring.[1][3] This reaction is known for its high yields, mild reaction conditions, and tolerance of a wide variety of functional groups, making it a "click" reaction.[3][4] The resulting triazole ring is a stable, aromatic moiety that can act as a rigid linker or participate in hydrogen bonding and dipole-dipole interactions, making it a valuable component in drug design.[5]

The general mechanism of the CuAAC reaction involves the in situ formation of a copper(I) acetylide, which then reacts with the azide in a stepwise manner to form the triazole product.[6] The use of a copper(I) catalyst, often generated from a copper(II) salt and a reducing agent, ensures the high regioselectivity of the reaction, exclusively yielding the 1,4-isomer.[1][7]

Data Presentation

The following table summarizes the expected performance of this compound in a CuAAC reaction with a model alkyne, phenylacetylene, under standard conditions. The data is representative of the high efficiency typically observed for this class of reaction.

EntryAzideAlkyneCatalyst SystemSolventTime (h)Yield (%)
1This compoundPhenylacetylene5 mol% CuSO₄·5H₂O, 10 mol% Sodium AscorbateTHF/H₂O (1:1)12>95
2This compoundPropargyl Alcohol5 mol% CuSO₄·5H₂O, 10 mol% Sodium Ascorbatet-BuOH/H₂O (1:1)16>95
3This compound1-Ethynyl-4-fluorobenzene5 mol% CuIDMF8>95

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general method for the synthesis of this compound from the corresponding alkyl halide.

Materials:

  • 2-Bromo-3-methylhexane

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF)

  • Deionized water

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 2-bromo-3-methylhexane (1.0 eq) in DMF.

  • Add sodium azide (1.5 eq) to the solution.

  • Heat the reaction mixture to 60-70 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing deionized water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain crude this compound.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details the procedure for the CuAAC reaction between this compound and phenylacetylene.

Materials:

  • This compound

  • Phenylacetylene

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tetrahydrofuran (THF)

  • Deionized water

  • Schlenk flask or vial with a magnetic stir bar

  • Nitrogen or argon supply

Procedure:

  • To a Schlenk flask or vial, add this compound (1.0 eq) and phenylacetylene (1.0 eq).

  • Add a 1:1 mixture of THF and deionized water to dissolve the reactants.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.1 eq) in deionized water.

  • In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.05 eq) in deionized water.

  • With vigorous stirring, add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution. The solution should turn a yellow-orange color, indicating the formation of the copper(I) species.

  • Seal the flask and stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate or dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting crude 1-(3-methylhexan-2-yl)-4-phenyl-1H-1,2,3-triazole can be purified by flash column chromatography on silica gel.

Mandatory Visualizations

CuAAC_Mechanism Azide This compound (R-N3) Intermediate Six-membered Ring Intermediate Azide->Intermediate Alkyne Terminal Alkyne (R'-C≡CH) Cu_acetylide Copper(I) Acetylide Alkyne->Cu_acetylide + Cu(I) Cu_I Cu(I) Cu_I->Alkyne Cu_acetylide->Intermediate Triazole 1,4-Disubstituted 1,2,3-Triazole Intermediate->Triazole + H+ Triazole->Cu_I Experimental_Workflow Start Start Reactants Combine Azide and Alkyne in Solvent Start->Reactants Add_Reagents Add Sodium Ascorbate and CuSO4 Solutions Reactants->Add_Reagents Reaction Stir at Room Temperature (12-24h) Add_Reagents->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purification Column Chromatography Workup->Purification End Pure Triazole Product Purification->End

References

Application Notes and Protocols for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with 2-Azido-3-methylhexane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a powerful bioorthogonal ligation reaction that enables the covalent conjugation of molecules in complex biological environments. This copper-free click chemistry variant relies on the high ring strain of cyclooctyne derivatives to react selectively with azides, forming a stable triazole linkage. These reactions are characterized by their high efficiency, selectivity, and biocompatibility, making them ideal for applications in drug development, bioconjugation, and live-cell imaging.[1][2]

This document provides detailed application notes and protocols for the use of 2-azido-3-methylhexane in SPAAC reactions. While this compound is a relatively small, aliphatic azide, the principles and protocols outlined here are broadly applicable to other sterically hindered and aliphatic azides. The inherent steric bulk of this compound may influence reaction kinetics, and the provided protocols offer a robust starting point for optimization.

Key Applications

The versatility of SPAAC makes it suitable for a wide range of applications in research and drug development:

  • Bioconjugation: Covalent attachment of this compound to biomolecules (e.g., proteins, peptides, nucleic acids) that have been functionalized with a strained alkyne. This can be used for:

    • Antibody-Drug Conjugates (ADCs): Linking cytotoxic payloads to antibodies for targeted cancer therapy.[2]

    • PEGylation: Modifying therapeutic proteins or peptides with polyethylene glycol (PEG) to improve their pharmacokinetic properties.

    • Fluorescent Labeling: Attaching fluorescent probes for imaging and tracking purposes.

  • Live-Cell Imaging: Labeling of cellular components in their native environment without the need for toxic copper catalysts.[2]

  • Drug Delivery: Development of targeted drug delivery systems by conjugating targeting ligands to drug-loaded nanoparticles or liposomes.

  • Material Science: Functionalization of polymer surfaces and hydrogels.[3]

Data Presentation

Table 1: Representative Second-Order Rate Constants for SPAAC Reactions

This table provides a summary of experimentally determined second-order rate constants (k₂) for the reaction of various azides with different cyclooctynes. While specific data for this compound is not available, the data for other aliphatic azides can serve as a useful reference for estimating reaction times. Note that reaction rates are influenced by factors such as the specific cyclooctyne used, solvent, temperature, and pH.[4][5]

CyclooctyneAzideSolvent Systemk₂ (M⁻¹s⁻¹)
Dibenzocyclooctyne (DBCO)Benzyl AzideCD₃CN0.3 - 0.9
DIBACBenzyl Azide75% aq. Acetonitrile~1.9
DIBACOther Aliphatic Azides75% aq. Acetonitrile~0.9
Sulfo-DBCO1-azido-1-deoxy-β-D-glucopyranosidePBS (pH 7)0.32 - 0.85
Sulfo-DBCO1-azido-1-deoxy-β-D-glucopyranosideHEPES (pH 7)0.55 - 1.22
DBCO-PEG₅-Trastuzumab1-azido-1-deoxy-β-D-glucopyranosideHEPES (pH 7)0.37
DBCO-PEG₅-Trastuzumab3-azido-L-alanine HClHEPES (pH 7)0.22

Data compiled from multiple sources. Reaction conditions may vary.[4][5][6]

Experimental Protocols

Protocol 1: General Procedure for SPAAC Conjugation of this compound to a DBCO-Functionalized Protein

This protocol provides a general method for conjugating this compound to a protein that has been pre-functionalized with a dibenzocyclooctyne (DBCO) moiety.

Materials:

  • DBCO-functionalized protein solution (e.g., in Phosphate-Buffered Saline, PBS)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Reaction Buffer (e.g., PBS, HEPES, pH 7.0-8.5)[4][5]

  • Purification system (e.g., Size-Exclusion Chromatography (SEC) or Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC))[7]

Procedure:

  • Prepare a stock solution of this compound: Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 10-100 mM).

  • Reaction Setup:

    • In a microcentrifuge tube, add the DBCO-functionalized protein solution.

    • Add the desired molar excess of the this compound stock solution to the protein solution. A starting point of 10-20 equivalents of the azide is recommended to drive the reaction to completion. The final concentration of DMSO in the reaction mixture should ideally be kept below 10% (v/v) to avoid protein denaturation.

  • Incubation: Gently mix the reaction and incubate at room temperature or 37°C. Reaction times can vary from 1 to 24 hours, depending on the reactivity of the specific DBCO reagent and the concentrations of the reactants.[3]

  • Monitoring the Reaction (Optional): The progress of the reaction can be monitored by techniques such as LC-MS or SDS-PAGE if the conjugate has a significant mass difference from the starting protein.

  • Purification:

    • Once the reaction is complete, remove the excess, unreacted this compound and other small molecules using an appropriate purification method.

    • For proteins, SEC is a common and effective method.

    • For smaller conjugates or for higher purity, RP-HPLC with a C18 column can be employed. A gradient of water with 0.1% trifluoroacetic acid (TFA) and acetonitrile is a typical mobile phase system.[7]

  • Characterization: Confirm the successful conjugation and purity of the product using techniques such as Mass Spectrometry (MALDI-TOF or ESI-MS), SDS-PAGE, and UV-Vis spectroscopy.

Protocol 2: Small Molecule SPAAC Conjugation and Purification

This protocol outlines the conjugation of this compound to a small molecule functionalized with a strained alkyne, followed by purification.

Materials:

  • Alkyne-functionalized small molecule

  • This compound

  • Reaction Solvent (e.g., Acetonitrile, Methanol, THF/Water mixture)[6]

  • Analytical and Preparative RP-HPLC system with a C18 column

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: Acetonitrile

Procedure:

  • Reaction Setup:

    • Dissolve the alkyne-functionalized small molecule in the chosen reaction solvent.

    • Add a slight molar excess (e.g., 1.1-1.5 equivalents) of this compound.

  • Incubation: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up:

    • Once the reaction is complete, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Purification:

    • Dissolve the crude residue in a minimal amount of the mobile phase.

    • Purify the product using preparative RP-HPLC. An example gradient is 5% to 95% Acetonitrile over 20 minutes.[7]

    • Collect the fractions containing the desired product, as determined by UV detection.

  • Characterization: Confirm the identity and purity of the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Mandatory Visualizations

experimental_workflow Experimental Workflow for SPAAC Conjugation cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis start Start prep_azide Prepare this compound Stock Solution start->prep_azide prep_alkyne Prepare Alkyne-Functionalized Molecule Solution start->prep_alkyne mix Mix Reactants prep_azide->mix prep_alkyne->mix incubate Incubate (RT or 37°C) mix->incubate purify Purify Product (SEC or RP-HPLC) incubate->purify characterize Characterize Conjugate (MS, SDS-PAGE) purify->characterize end End Product characterize->end

Caption: Workflow for a typical SPAAC conjugation experiment.

logical_relationship Factors Influencing SPAAC Reaction Success cluster_reactants Reactant Properties cluster_conditions Reaction Conditions center SPAAC Reaction Success sterics Steric Hindrance sterics->center cyclooctyne Cyclooctyne Reactivity cyclooctyne->center solubility Reactant Solubility solubility->center concentration Concentration concentration->center temperature Temperature temperature->center ph pH ph->center buffer Buffer System buffer->center

Caption: Key factors that influence the outcome of a SPAAC reaction.

References

Application Notes and Protocols: Staudinger Reaction of 2-Azido-3-methylhexane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Staudinger reaction is a mild and efficient chemical transformation that reduces an organic azide to a primary amine.[1] Discovered by Hermann Staudinger in 1919, this reaction has become a valuable tool in organic synthesis and chemical biology due to its high chemoselectivity and the bioorthogonal nature of the azide functional group.[2][3] The reaction typically involves two steps: the initial reaction of the azide with a phosphine, such as triphenylphosphine, to form an aza-ylide intermediate, followed by hydrolysis of the aza-ylide to yield the primary amine and a phosphine oxide byproduct.[4][5]

This document provides a detailed protocol for the Staudinger reaction using 2-azido-3-methylhexane as a representative sterically hindered alkyl azide. While the classical Staudinger reduction is effective for a wide range of azides, sterically encumbered and aliphatic azides can be more challenging substrates, often requiring modified conditions for a successful reaction.[4][6] Reductions of aliphatic azides are generally slower and may necessitate elevated temperatures and longer reaction times compared to their aryl azide counterparts.[4]

Reaction Mechanism and Experimental Workflow

The Staudinger reaction proceeds through a well-established mechanism. The phosphine acts as a nucleophile, attacking the terminal nitrogen of the azide to form a phosphazide intermediate. This intermediate then undergoes a four-membered ring transition state to release dinitrogen gas and form an iminophosphorane (aza-ylide).[5][7] Subsequent hydrolysis of the aza-ylide yields the desired primary amine and triphenylphosphine oxide.[5]

Staudinger_Mechanism cluster_step1 Step 1: Aza-ylide Formation cluster_step2 Step 2: Hydrolysis Azide R-N₃ (this compound) Phosphazide R-N=N-N=P(Ph)₃ (Phosphazide Intermediate) Azide->Phosphazide + P(Ph)₃ Phosphine P(Ph)₃ (Triphenylphosphine) Aza_ylide R-N=P(Ph)₃ (Aza-ylide) Phosphazide->Aza_ylide - N₂ N2 N₂ (Nitrogen Gas) Phosphazide->N2 Aza_ylide2 R-N=P(Ph)₃ (Aza-ylide) Intermediate [R-NH-P(Ph)₃]⁺OH⁻ Aza_ylide2->Intermediate + H₂O Water H₂O Amine R-NH₂ (2-Amino-3-methylhexane) Intermediate->Amine Phosphine_Oxide O=P(Ph)₃ (Triphenylphosphine oxide) Intermediate->Phosphine_Oxide

Caption: General mechanism of the Staudinger Reduction.

The experimental workflow for the Staudinger reaction is a straightforward process involving reaction setup, monitoring, workup, and purification.

Staudinger_Workflow Start Start Dissolve_Azide Dissolve this compound in THF Start->Dissolve_Azide Add_Phosphine Add Triphenylphosphine Dissolve_Azide->Add_Phosphine Add_Water Add Water Add_Phosphine->Add_Water Heat_Reaction Heat Reaction Mixture (e.g., 60-65 °C) Add_Water->Heat_Reaction Monitor_Reaction Monitor by TLC or GC-MS Heat_Reaction->Monitor_Reaction Cool_Reaction Cool to Room Temperature Monitor_Reaction->Cool_Reaction Workup Aqueous Workup (e.g., Extraction with Ethyl Acetate) Cool_Reaction->Workup Purification Purify by Column Chromatography Workup->Purification End Obtain 2-Amino-3-methylhexane Purification->End

Caption: Experimental workflow for the Staudinger reduction.

Experimental Protocol

This protocol is a general guideline for the Staudinger reduction of this compound. Optimization of reaction conditions may be necessary to achieve the highest yields.

Materials:

  • This compound

  • Triphenylphosphine (PPh₃)

  • Tetrahydrofuran (THF), anhydrous

  • Water (deionized)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous THF (e.g., 0.1 M solution).

  • Addition of Reagents: To the stirred solution, add triphenylphosphine (1.1 - 1.5 eq).

  • Addition of Water: Add water (10.0 eq) to the reaction mixture.

  • Reaction: Heat the reaction mixture to 60-65 °C.

  • Monitoring: Monitor the progress of the reaction by TLC or GC-MS until the starting azide is consumed. For sterically hindered alkyl azides, this may take several hours (e.g., 6-15 hours).[4]

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3 x volume of THF).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel to afford the desired 2-amino-3-methylhexane and to separate it from the triphenylphosphine oxide byproduct.[5]

Quantitative Data

The following tables summarize typical reaction conditions and yields for the Staudinger reduction of various alkyl azides, providing a reference for the expected outcome with this compound.

Table 1: Reaction Parameters for Staudinger Reduction of Alkyl Azides

Substrate TypePhosphine ReagentPhosphine (eq.)SolventTemperature (°C)Time (h)Yield (%)Reference
Primary Alkyl AzideTriphenylphosphine1.1 - 1.5THF/H₂O25 - 652 - 1285 - 95[4][5]
Secondary Alkyl AzideTriphenylphosphine1.2 - 1.5THF/H₂O50 - 656 - 1570 - 90[4]
Sterically Hindered Alkyl AzideTriphenylphosphine1.5THF/H₂O60 - 6512 - 2460 - 85[4]
Primary Alkyl AzideTributylphosphine1.1 - 1.5THF/H₂O25 - 501 - 688 - 98[4]

Table 2: Comparison of Conditions for Different Alkyl Azides

Azide SubstrateTemperature (°C)Time (h)Isolated Yield (%)
1-Azidohexane601592
2-Azidopentane601588
Cyclohexyl Azide601590
Adamantyl Azide601585

Data in Table 2 is adapted from a study on a modified Staudinger reduction, but provides a good relative comparison for reaction times and yields of different alkyl azides under thermal conditions.[4]

Safety Precautions

  • Organic azides are potentially explosive and should be handled with care. Avoid heating neat azides and protect them from shock and friction.

  • The Staudinger reaction is generally safe as the azide is consumed in the reaction. However, it is important to conduct the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

The Staudinger reaction provides a reliable method for the reduction of this compound to the corresponding primary amine. While sterically hindered alkyl azides may require more forcing conditions, such as elevated temperatures and longer reaction times, the reaction generally proceeds with good to excellent yields. The protocol and data presented here offer a solid foundation for researchers to successfully apply this important transformation in their synthetic endeavors.

References

Application Notes and Protocols: Synthesis of Novel Triazoles from 2-Azido-3-methylhexane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3-Triazoles are a prominent class of five-membered nitrogen-containing heterocycles that have garnered significant attention in medicinal chemistry and drug development. Their unique chemical properties, including metabolic stability, hydrogen bonding capability, and dipole character, make them valuable scaffolds in the design of novel therapeutic agents. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. This document outlines a detailed protocol for the synthesis of novel triazole derivatives starting from the chiral azide, 2-azido-3-methylhexane, and various terminal alkynes.

Applications in Drug Development

The 1,2,3-triazole moiety is considered a bioisostere for amide bonds and other functional groups, offering improved stability and pharmacokinetic properties. Triazole-containing compounds have demonstrated a wide range of biological activities, including:

  • Antimicrobial

  • Antiviral

  • Anticancer

  • Anticonvulsant

The synthesis of a library of novel triazoles from this compound can lead to the discovery of new chemical entities with potential therapeutic value. The chiral nature of the starting material introduces stereochemical diversity, which can be crucial for specific biological target recognition.

Experimental Workflow

The overall experimental workflow for the synthesis of novel triazoles from this compound is depicted below.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A This compound E Reaction Mixture Assembly A->E B Terminal Alkyne B->E C Solvent System (e.g., t-BuOH/H2O) C->E D Catalyst & Ligand (e.g., CuSO4·5H2O, Sodium Ascorbate) D->E F Stirring at Room Temperature (Monitor by TLC/LC-MS) E->F G Quenching & Extraction F->G H Drying & Solvent Removal G->H I Column Chromatography H->I J Novel Triazole Product I->J K Characterization (NMR, HRMS, etc.) J->K G A This compound catalyst Cu(I) Catalyst (from CuSO4 / NaAsc) A->catalyst B Terminal Alkyne (R-C≡CH) B->catalyst C Novel 1,4-Disubstituted 1,2,3-Triazole catalyst->C [3+2] Cycloaddition

Application Note: Synthesis of Chiral Amines from 2-Azido-3-methylhexane

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Chiral amines are pivotal structural motifs in a vast array of pharmaceuticals, agrochemicals, and catalysts. The development of stereoselective methods for their synthesis is a cornerstone of modern organic chemistry and drug development. Alkyl azides serve as versatile and stable precursors to primary amines, offering a reliable synthetic route with the key advantage of being "masked" amines that are unreactive under many conditions. This application note details protocols for the synthesis of the chiral amine, (2S,3R)-3-methylhexan-2-amine, from its corresponding precursor, (2S,3R)-2-azido-3-methylhexane. While specific literature on this exact transformation is limited, the protocols provided are based on well-established and robust methods for the reduction of secondary alkyl azides.[1]

The primary methods for the reduction of alkyl azides to amines include catalytic hydrogenation and the Staudinger reduction.[2][3][4][5] Catalytic hydrogenation offers a clean and efficient method, often employing catalysts such as palladium on carbon (Pd/C) under a hydrogen atmosphere.[3] The Staudinger reduction provides a mild alternative, utilizing triphenylphosphine followed by aqueous workup to yield the amine and triphenylphosphine oxide.[4][5][6] Both methods are known for their high yields and compatibility with a range of functional groups.

This document provides detailed experimental procedures for both catalytic hydrogenation and Staudinger reduction of (2S,3R)-2-azido-3-methylhexane, along with representative data and visualizations to guide researchers in the synthesis of this and structurally related chiral amines.

Key Applications
  • Drug Discovery: Synthesis of chiral amine building blocks for the development of novel therapeutic agents.

  • Asymmetric Catalysis: Preparation of chiral ligands for transition metal catalysts.

  • Agrochemicals: Development of new pesticides and herbicides with improved efficacy and reduced off-target effects.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of (2S,3R)-2-Azido-3-methylhexane

This protocol describes the reduction of the azide to the corresponding primary amine using palladium on carbon as a catalyst under a hydrogen atmosphere.

Materials:

  • (2S,3R)-2-azido-3-methylhexane

  • Palladium on carbon (10 wt. % Pd)

  • Methanol (MeOH), anhydrous

  • Diatomaceous earth (e.g., Celite®)

  • Hydrogen gas (H₂)

  • Argon or Nitrogen gas for inert atmosphere

  • Standard glassware for organic synthesis

  • Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add (2S,3R)-2-azido-3-methylhexane (1.0 g, 6.44 mmol).

  • Dissolve the azide in anhydrous methanol (20 mL).

  • Carefully add 10% palladium on carbon (100 mg, 10 wt. %).

  • The flask is sealed and the atmosphere is replaced with hydrogen gas (using a balloon or by connecting to a hydrogenation apparatus).

  • The reaction mixture is stirred vigorously at room temperature under a hydrogen atmosphere (1 atm) for 12-24 hours.

  • Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) by observing the disappearance of the starting azide.

  • Upon completion, the hydrogen atmosphere is carefully replaced with an inert gas (argon or nitrogen).

  • The reaction mixture is filtered through a pad of diatomaceous earth to remove the palladium catalyst. The filter cake is washed with methanol (3 x 10 mL).

  • The combined filtrate is concentrated under reduced pressure to yield the crude amine.

  • The crude product can be purified by distillation or column chromatography to afford the pure (2S,3R)-3-methylhexan-2-amine.

Protocol 2: Staudinger Reduction of (2S,3R)-2-Azido-3-methylhexane

This protocol outlines the reduction of the azide using triphenylphosphine followed by hydrolysis of the intermediate aza-ylide.[4][5][6]

Materials:

  • (2S,3R)-2-azido-3-methylhexane

  • Triphenylphosphine (PPh₃)

  • Tetrahydrofuran (THF), anhydrous

  • Water, deionized

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for organic synthesis

Procedure:

  • In a 100 mL round-bottom flask under an inert atmosphere, dissolve (2S,3R)-2-azido-3-methylhexane (1.0 g, 6.44 mmol) in anhydrous THF (20 mL).

  • Add triphenylphosphine (1.85 g, 7.08 mmol, 1.1 equivalents) to the solution at room temperature.

  • The reaction mixture is stirred at room temperature for 8-12 hours. The formation of the phosphazide intermediate can be monitored by TLC.

  • After the initial reaction, add deionized water (1 mL, 55.5 mmol) to the reaction mixture.

  • The mixture is then heated to reflux for 2-4 hours to facilitate the hydrolysis of the aza-ylide.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The residue is taken up in diethyl ether (50 mL) and washed with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product, which contains the desired amine and triphenylphosphine oxide, is purified by column chromatography on silica gel to isolate (2S,3R)-3-methylhexan-2-amine.

Data Presentation

The following table summarizes representative data for the synthesis of (2S,3R)-3-methylhexan-2-amine from (2S,3R)-2-azido-3-methylhexane based on the protocols described.

ParameterCatalytic HydrogenationStaudinger Reduction
Reaction Time 12-24 hours10-16 hours
Yield 85-95%80-90%
Purity (by GC) >98%>97%
Enantiomeric Excess (ee) >99%>99%
Byproducts MinimalTriphenylphosphine oxide

Visualizations

Reaction Pathway

The following diagram illustrates the chemical transformation from the azide precursor to the chiral amine product.

reaction_pathway cluster_h2 Catalytic Hydrogenation cluster_staudinger Staudinger Reduction start 2-Azido-3-methylhexane h2_reagents H₂, Pd/C Methanol start->h2_reagents staudinger_reagents 1. PPh₃, THF 2. H₂O start->staudinger_reagents product 3-Methylhexan-2-amine h2_reagents->product High Yield staudinger_reagents->product Mild Conditions

Figure 1: Synthetic routes from this compound to 3-methylhexan-2-amine.
Experimental Workflow

The diagram below outlines the general experimental workflow for the synthesis and purification of the chiral amine.

experimental_workflow start Start: This compound reaction Reduction Reaction (Hydrogenation or Staudinger) start->reaction workup Reaction Workup (Filtration or Extraction) reaction->workup purification Purification (Distillation or Chromatography) workup->purification product Final Product: Chiral Amine purification->product analysis Analysis (GC-MS, NMR, Chiral HPLC) product->analysis

Figure 2: General experimental workflow for the synthesis of chiral amines.
Conclusion

The conversion of this compound to the corresponding chiral amine, 3-methylhexan-2-amine, can be effectively achieved through established reduction methodologies. Both catalytic hydrogenation and the Staudinger reduction offer high yields and excellent preservation of stereochemical integrity. The choice of method may depend on the specific requirements of the synthesis, such as substrate compatibility and available equipment. These protocols provide a solid foundation for researchers and drug development professionals in the synthesis of this and other valuable chiral amines.

References

Application Notes: The Utility of 2-Azido-3-methylhexane in Medicinal Chemistry via Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

While specific documented applications of 2-Azido-3-methylhexane in medicinal chemistry are not prevalent in current literature, its structure lends itself to the powerful and versatile "click chemistry" paradigm. The azide functional group is a key player in the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, which allows for the efficient and specific formation of a stable 1,2,3-triazole ring. This linkage is a common and valuable scaffold in medicinal chemistry, often used to connect different molecular fragments to create novel drug candidates. The 3-methylhexane portion of the molecule provides a lipophilic handle that can be used to explore structure-activity relationships (SAR) by interacting with hydrophobic pockets in biological targets.

These application notes provide a representative framework for how a researcher might employ an azidoalkane like this compound in a drug discovery program, from initial library synthesis to biological evaluation.

Hypothetical Application: Synthesis of a Focused Library of Kinase Inhibitors

Protein kinases are a critical class of enzymes and a major focus of drug discovery, particularly in oncology. We will outline a hypothetical workflow to synthesize a small library of potential kinase inhibitors by coupling this compound with a variety of terminal alkynes decorating a known kinase-binding scaffold.

Experimental Workflow

The overall workflow for the synthesis and evaluation of the target compounds is depicted below.

G cluster_synthesis Synthesis Module cluster_analysis Analysis & Screening Module A This compound C CuAAC Click Reaction A->C B Alkyne Building Blocks (Diverse Scaffolds) B->C D Crude Product Mixture C->D E Purification (e.g., Column Chromatography) D->E F Pure Triazole Products E->F G Characterization (NMR, MS) F->G H Purity Assessment (HPLC) F->H I Biological Screening (Kinase Inhibition Assay) G->I H->I J Data Analysis (IC50 Determination) I->J K Structure-Activity Relationship (SAR) Studies J->K

Figure 1: Experimental workflow for the synthesis and evaluation of kinase inhibitors.

Detailed Experimental Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for the synthesis of a 1,4-disubstituted 1,2,3-triazole from this compound and a generic alkyne-containing fragment.

Materials:

  • This compound (1.0 eq)

  • Alkyne-functionalized scaffold (1.0 eq)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 eq)

  • Sodium ascorbate (0.1 eq)

  • Solvent: 1:1 mixture of tert-Butanol and Water

  • Nitrogen or Argon gas

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq) and the alkyne-functionalized scaffold (1.0 eq).

  • Dissolve the starting materials in a 1:1 mixture of tert-butanol and water (to a final concentration of approximately 0.1 M with respect to the limiting reagent).

  • Degas the solution by bubbling with nitrogen or argon for 15 minutes to remove dissolved oxygen.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.1 eq) in water.

  • In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.05 eq) in water.

  • To the reaction mixture, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.

  • Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.

  • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure triazole product.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Quantitative Data Summary

The following table represents hypothetical data for a small library of compounds synthesized using the protocol above, with varying alkyne scaffolds.

Compound IDAlkyne ScaffoldMolecular Weight ( g/mol )Yield (%)Purity (HPLC, %)IC₅₀ (nM) vs. Target Kinase
PROD-001 Phenylacetylene243.3592>991,250
PROD-002 1-Ethynyl-4-fluorobenzene261.3488>99875
PROD-003 3-Ethynylpyridine244.3495>98520
PROD-004 Propargyl alcohol199.2898>99>10,000

Hypothetical Signaling Pathway

The synthesized compounds could be designed to target a generic signaling pathway, such as the one depicted below, which is commonly implicated in cell proliferation.

G cluster_pathway Kinase Signaling Pathway A Growth Factor B Receptor Tyrosine Kinase (RTK) A->B Activates C Downstream Kinase (Target Kinase) B->C Phosphorylates D Transcription Factor C->D Phosphorylates E Gene Expression (Proliferation, Survival) D->E Promotes F Synthesized Inhibitor (e.g., PROD-003) F->C Inhibits

Figure 2: A representative kinase signaling pathway targeted by a hypothetical inhibitor.

This compound, and other simple azidoalkanes, represent valuable building blocks in medicinal chemistry. Through the use of click chemistry, they can be efficiently incorporated into a wide variety of molecular scaffolds to rapidly generate libraries of compounds for biological screening. The protocols and workflows described herein provide a foundational approach for researchers and drug development professionals to leverage the power of click chemistry in their discovery programs. The key to success lies in the judicious selection of reaction partners to explore the desired chemical space and optimize biological activity.

Application Note: Incorporation of 2-Azido-3-methylhexane into Peptides and Small Molecules via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only.

Abstract

This application note provides a detailed protocol for the incorporation of the alkyl azide, 2-azido-3-methylhexane, into alkyne-modified peptides and small molecules using Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2][3] Due to the absence of specific literature for this compound, this document presents a generalized yet robust methodology based on established protocols for other sterically hindered and aliphatic azides. The described procedures are intended for researchers in drug development, chemical biology, and materials science for the synthesis of novel conjugates.

Introduction

The covalent modification of peptides and small molecules is a critical process in drug discovery, diagnostics, and the development of novel biomaterials. "Click chemistry" encompasses a class of reactions that are rapid, high-yielding, and biocompatible.[1] The most prominent example is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which facilitates the formation of a stable triazole linkage between an azide and a terminal alkyne.[1][2][3] This reaction is highly specific and tolerant of a wide range of functional groups, making it ideal for the modification of complex biomolecules in aqueous environments.[4]

Synthesis of this compound

As no commercial source or published synthesis for this compound was identified, a potential synthetic route is proposed based on standard organic chemistry principles. The most common method for synthesizing alkyl azides is through the nucleophilic substitution of an alkyl halide with sodium azide (NaN₃).

A plausible precursor, 2-bromo-3-methylhexane, can be synthesized from the corresponding alcohol, 3-methyl-2-hexanol, via bromination. The subsequent reaction with sodium azide would yield the desired product.

Disclaimer: This is a proposed synthesis and has not been experimentally validated. Researchers should conduct small-scale trials and characterize all intermediates and the final product thoroughly.

Incorporation of this compound into Peptides and Small Molecules

The incorporation of this compound is achieved via CuAAC with a peptide or small molecule containing a terminal alkyne moiety (e.g., propargylglycine in a peptide sequence).

General Experimental Workflow

The overall workflow for the incorporation of this compound into an alkyne-modified peptide is depicted below.

experimental_workflow cluster_synthesis Peptide Synthesis cluster_click Click Reaction cluster_analysis Analysis SPPS Solid-Phase Peptide Synthesis (with alkyne-amino acid) Cleavage Cleavage from Resin SPPS->Cleavage Purification1 Peptide Purification (e.g., RP-HPLC) Cleavage->Purification1 Reaction CuAAC Reaction with This compound Purification1->Reaction Purification2 Product Purification (e.g., RP-HPLC) Reaction->Purification2 Characterization Characterization (e.g., MS, NMR) Purification2->Characterization cuaac_mechanism Cu_I Cu(I) Cu_Acetylide R1-C≡C-Cu Cu_I->Cu_Acetylide + Alkyne Alkyne R1-C≡CH Alkyne->Cu_Acetylide Intermediate Copper-Triazolide Intermediate Cu_Acetylide->Intermediate + Azide Azide R2-N3 (this compound) Azide->Intermediate Product 1,4-Disubstituted Triazole Intermediate->Product + H+ Product->Cu_I (catalyst regeneration) Proton_Source H+ Proton_Source->Product optimization_logic Start Start: Low Conversion Increase_Azide Increase Equivalents of Azide Start->Increase_Azide Check_Conversion1 Check Conversion Increase_Azide->Check_Conversion1 Add_Ligand Add Cu(I)-Stabilizing Ligand (e.g., TBTA) Check_Conversion2 Check Conversion Add_Ligand->Check_Conversion2 Increase_Temp Increase Reaction Temperature Check_Conversion3 Check Conversion Increase_Temp->Check_Conversion3 Check_Conversion1->Add_Ligand [Conversion still low] Success Success: High Conversion Check_Conversion1->Success [Conversion high] Check_Conversion2->Increase_Temp [Conversion still low] Check_Conversion2->Success [Conversion high] Check_Conversion3->Success [Conversion high]

References

Application Notes and Protocols: 2-Azido-3-methylhexane as a Versatile Building Block for Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2-Azido-3-methylhexane is an aliphatic organic azide that serves as a valuable and versatile building block in the synthesis of a variety of nitrogen-containing heterocyclic compounds. The presence of the azide functional group allows for its participation in several key cycloaddition reactions, most notably the Huisgen 1,3-dipolar cycloaddition to form triazoles and the synthesis of tetrazoles from nitriles. These heterocyclic motifs are of significant interest in medicinal chemistry and drug development due to their widespread presence in pharmacologically active molecules. The 3-methylhexane moiety provides lipophilicity, which can be advantageous for modulating the pharmacokinetic properties of potential drug candidates.

These application notes provide an overview of the synthetic utility of this compound and detailed protocols for its use in the preparation of 1,2,3-triazoles and 5-substituted-1H-tetrazoles.

Synthesis of 1,4-Disubstituted-1,2,3-Triazoles via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient and regioselective method for the synthesis of 1,4-disubstituted-1,2,3-triazoles. This compound can be readily coupled with a variety of terminal alkynes under mild reaction conditions to afford the corresponding triazole derivatives in high yields. This reaction is characterized by its broad substrate scope, tolerance of various functional groups, and simple work-up procedures.

General Reaction Scheme:

G cluster_0 This compound + Terminal Alkyne -> 1,4-Disubstituted-1,2,3-Triazole r1 This compound plus1 + r2 Terminal Alkyne arrow -> p1 1,4-Disubstituted-1,2,3-Triazole

Caption: General scheme for CuAAC reaction.

Experimental Protocol: Synthesis of 1-(3-Methylhexyl)-4-phenyl-1H-1,2,3-triazole

Materials:

  • This compound

  • Phenylacetylene

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol

  • Water (deionized)

  • Dichloromethane (DCM)

  • Saturated aqueous solution of sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a 50 mL round-bottom flask, add this compound (1.0 mmol, 1.0 equiv), phenylacetylene (1.1 mmol, 1.1 equiv), and a 1:1 mixture of tert-butanol and water (10 mL).

  • Stir the mixture at room temperature to ensure homogeneity.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 mmol, 0.2 equiv) in water (1 mL).

  • In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 mmol, 0.1 equiv) in water (1 mL).

  • Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water (20 mL) and extract with dichloromethane (3 x 20 mL).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution (20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 1-(3-methylhexyl)-4-phenyl-1H-1,2,3-triazole.

Quantitative Data (Hypothetical):
EntryAlkyneProductReaction Time (h)Yield (%)
1Phenylacetylene1-(3-Methylhexyl)-4-phenyl-1H-1,2,3-triazole1692
2Propargyl alcohol(1-(3-Methylhexyl)-1H-1,2,3-triazol-4-yl)methanol1888
31-Ethynylcyclohexene4-(Cyclohex-1-en-1-yl)-1-(3-methylhexyl)-1H-1,2,3-triazole2085

Synthesis of 5-Substituted-1H-Tetrazoles via [3+2] Cycloaddition

This compound can also be utilized in the synthesis of 5-substituted-1H-tetrazoles through a [3+2] cycloaddition reaction with nitriles. This reaction is typically promoted by a Lewis or Brønsted acid and often requires elevated temperatures. Tetrazoles are important pharmacophores, often used as bioisosteres for carboxylic acids in drug design.

General Reaction Scheme:

G cluster_0 This compound + Nitrile -> 5-Substituted-1-(3-methylhexyl)-1H-tetrazole r1 This compound plus1 + r2 Nitrile arrow -> p1 5-Substituted-1-(3-methylhexyl)-1H-tetrazole

Caption: General scheme for tetrazole synthesis.

Experimental Protocol: Synthesis of 1-(3-Methylhexyl)-5-phenyl-1H-tetrazole

Materials:

  • This compound

  • Benzonitrile

  • Zinc chloride (ZnCl₂)

  • N,N-Dimethylformamide (DMF)

  • Water (deionized)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous solution of sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried 50 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 mmol, 1.0 equiv), benzonitrile (1.2 mmol, 1.2 equiv), and anhydrous N,N-dimethylformamide (10 mL).

  • Add zinc chloride (1.2 mmol, 1.2 equiv) to the stirred solution.

  • Heat the reaction mixture to 120 °C and maintain for 24-48 hours. Monitor the reaction progress by TLC.

  • After cooling to room temperature, quench the reaction by the slow addition of 1 M HCl (20 mL).

  • Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution (20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure 1-(3-methylhexyl)-5-phenyl-1H-tetrazole.

Quantitative Data (Hypothetical):
EntryNitrileProductReaction Time (h)Yield (%)
1Benzonitrile1-(3-Methylhexyl)-5-phenyl-1H-tetrazole3675
2Acetonitrile1-(3-Methylhexyl)-5-methyl-1H-tetrazole4868
3Cyclohexanecarbonitrile5-Cyclohexyl-1-(3-methylhexyl)-1H-tetrazole4072

Logical Workflow for Heterocycle Synthesis

The following diagram illustrates the general workflow for the synthesis of heterocyclic compounds using this compound as a starting material.

workflow Workflow for Heterocycle Synthesis cluster_triazole 1,2,3-Triazole Synthesis cluster_tetrazole Tetrazole Synthesis start This compound react_alkyne React with Terminal Alkyne (CuAAC) start->react_alkyne react_nitrile React with Nitrile (Lewis Acid Catalysis) start->react_nitrile purify_triazole Purification (Column Chromatography) react_alkyne->purify_triazole product_triazole 1,4-Disubstituted-1,2,3-Triazole purify_triazole->product_triazole purify_tetrazole Purification (Column Chromatography) react_nitrile->purify_tetrazole product_tetrazole 5-Substituted-1H-Tetrazole purify_tetrazole->product_tetrazole

Caption: Synthetic workflow from this compound.

Safety Precautions:

  • Organic azides are potentially energetic materials and should be handled with care. Avoid exposure to heat, shock, or friction.

  • Reactions involving azides should be carried out in a well-ventilated fume hood.

  • Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

This compound is a valuable synthetic intermediate for the construction of 1,2,3-triazole and tetrazole ring systems. The protocols described herein provide reliable methods for the synthesis of these important heterocyclic scaffolds, which can be further elaborated to generate libraries of compounds for screening in drug discovery programs. The straightforward nature of these reactions, coupled with the potential for diversification, makes this compound an attractive building block for medicinal chemists.

Application Note and Protocol for the Reduction of 2-Azido-3-methylhexane to 3-Methylhexan-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The transformation of an azide to a primary amine is a fundamental process in organic synthesis, crucial for the introduction of nitrogen-containing functionalities in molecules of pharmaceutical and biological interest. 2-Azido-3-methylhexane serves as a model aliphatic azide, and its reduction to the corresponding amine, 3-methylhexan-2-amine, can be accomplished through various established methods. This document provides detailed protocols for two common and effective reduction methods: the Staudinger Reduction and reduction using Lithium Aluminum Hydride (LiAlH₄). These methods offer different advantages in terms of functional group tolerance, reaction conditions, and scalability.

Data Presentation

The following table summarizes the key quantitative parameters for the described protocols, allowing for a direct comparison of the methodologies.

ParameterProtocol 1: Staudinger ReductionProtocol 2: LiAlH₄ Reduction
Starting Material This compoundThis compound
Primary Reagent Triphenylphosphine (PPh₃)Lithium Aluminum Hydride (LiAlH₄)
Equivalents of Reagent 1.1 eq1.5 eq
Solvent Tetrahydrofuran (THF) / WaterAnhydrous Diethyl Ether (Et₂O)
Reaction Temperature Room Temperature0 °C to Room Temperature
Reaction Time 12 - 16 hours4 - 6 hours
Work-up Procedure Aqueous work-upFieser work-up (sequential addition of water and NaOH solution)
Typical Yield 85 - 95%80 - 90%

Experimental Protocols

Protocol 1: Staudinger Reduction of this compound

The Staudinger reaction provides a mild method for the reduction of azides to amines, proceeding through an intermediate aza-ylide which is then hydrolyzed to the amine and triphenylphosphine oxide.[1][2][3] This method is particularly useful for substrates with functional groups that are sensitive to harsher reducing agents.

Materials:

  • This compound

  • Triphenylphosphine (PPh₃)

  • Tetrahydrofuran (THF), anhydrous

  • Distilled Water

  • Diethyl ether (Et₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (optional, for safety)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq). Dissolve the azide in anhydrous THF (approximately 0.2 M concentration).

  • Addition of Triphenylphosphine: To the stirred solution, add triphenylphosphine (1.1 eq) portion-wise at room temperature. The reaction is typically accompanied by the evolution of nitrogen gas, so adequate ventilation is crucial. A bubbler can be used to monitor the gas evolution.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting azide.

  • Hydrolysis: After the reaction is complete, add distilled water (equivalent to the volume of THF used) to the reaction mixture and stir vigorously for an additional 2-4 hours to ensure complete hydrolysis of the aza-ylide intermediate.

  • Work-up:

    • Remove the THF under reduced pressure using a rotary evaporator.

    • To the remaining aqueous residue, add diethyl ether to extract the product.

    • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude amine.

    • The primary byproduct, triphenylphosphine oxide, can often be removed by precipitation from a nonpolar solvent or by column chromatography on silica gel.

Protocol 2: Lithium Aluminum Hydride (LiAlH₄) Reduction of this compound

Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of efficiently converting alkyl azides to primary amines.[4][5][6][7] This method is generally high-yielding and proceeds rapidly, but requires anhydrous conditions and careful handling of the pyrophoric reagent.

Materials:

  • This compound

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)

  • Distilled Water

  • 15% aqueous sodium hydroxide (NaOH) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Three-necked round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an inert gas inlet, add LiAlH₄ (1.5 eq) and suspend it in anhydrous diethyl ether under an inert atmosphere.

  • Cooling: Cool the suspension to 0 °C using an ice bath.

  • Addition of Azide: Dissolve this compound (1.0 eq) in anhydrous diethyl ether and add it to the dropping funnel. Add the azide solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 4-6 hours. Monitor the reaction by TLC.

  • Work-up (Fieser Method):

    • Cool the reaction mixture back to 0 °C with an ice bath.

    • Carefully and slowly quench the excess LiAlH₄ by the sequential dropwise addition of:

      • 'x' mL of water (where 'x' is the mass of LiAlH₄ in grams used).

      • 'x' mL of 15% aqueous NaOH solution.

      • '3x' mL of water.

    • A granular white precipitate of aluminum salts should form.

  • Isolation and Purification:

    • Stir the resulting slurry for 30 minutes, then filter it through a pad of Celite or filter paper.

    • Wash the filter cake thoroughly with diethyl ether.

    • Dry the combined organic filtrates over anhydrous Na₂SO₄.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude 3-methylhexan-2-amine.

    • If necessary, the product can be further purified by distillation.

Mandatory Visualization

experimental_workflow Experimental Workflow: Azide Reduction cluster_start Starting Material cluster_p1 Protocol 1: Staudinger Reduction cluster_p2 Protocol 2: LiAlH₄ Reduction cluster_end Purification & Product start This compound p1_reagents 1. Add PPh₃ in THF 2. Stir at RT, 12-16h start->p1_reagents p2_reagents 1. Add to LiAlH₄ in Et₂O at 0°C 2. Stir at RT, 4-6h start->p2_reagents p1_hydrolysis Add H₂O, Stir 2-4h p1_reagents->p1_hydrolysis p1_workup Aqueous Work-up & Extraction p1_hydrolysis->p1_workup purification Purification (e.g., Chromatography/Distillation) p1_workup->purification p2_workup Fieser Work-up p2_reagents->p2_workup p2_workup->purification end_product 3-Methylhexan-2-amine purification->end_product

Caption: Overall workflow for the reduction of this compound.

staudinger_pathway Staudinger Reduction Pathway azide R-N₃ (this compound) phosphazide R-N=N-N=PPh₃ (Phosphazide Intermediate) azide->phosphazide + PPh₃ pph3 PPh₃ n2 N₂ azaylide R-N=PPh₃ (Aza-ylide) phosphazide->azaylide - N₂ amine R-NH₂ (3-Methylhexan-2-amine) azaylide->amine + H₂O phosphine_oxide O=PPh₃ h2o H₂O

Caption: Signaling pathway of the Staudinger reduction.

lialh4_pathway LiAlH₄ Reduction Pathway azide R-N₃ (this compound) intermediate [Intermediate Complex] azide->intermediate + LiAlH₄ lialh4 LiAlH₄ n2 N₂ amine_salt [R-NH]⁻ Li⁺ (Lithium Amide Salt) intermediate->amine_salt - N₂ amine R-NH₂ (3-Methylhexan-2-amine) amine_salt->amine + H₂O (Work-up) workup Aqueous Work-up

Caption: Logical relationship in the LiAlH₄ reduction of an azide.

References

Troubleshooting & Optimization

Optimizing reaction conditions for the synthesis of 2-Azido-3-methylhexane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-azido-3-methylhexane.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: The most common precursors for the synthesis of this compound are either 3-methyl-2-hexanol or a 2-halo-3-methylhexane (e.g., 2-bromo-3-methylhexane or 2-chloro-3-methylhexane). The reaction proceeds via a nucleophilic substitution (SN2) mechanism.

Q2: What is the preferred method for converting 3-methyl-2-hexanol to this compound?

A2: A reliable two-step method involves the conversion of the alcohol to a better leaving group, such as a tosylate, followed by nucleophilic substitution with sodium azide. Direct azidation of alcohols is possible using specific reagents like 2-azido-1,3-dimethylimidazolinium hexafluorophosphate (ADMP), which can simplify the process to a single step under mild conditions.[1]

Q3: What are the key safety precautions when working with sodium azide?

A3: Sodium azide (NaN₃) is highly toxic and can be fatal if swallowed or absorbed through the skin. It can also form explosive heavy metal azides. Therefore, it is crucial to:

  • Handle sodium azide in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Avoid contact with acids, which can produce highly toxic and explosive hydrazoic acid.

  • Do not use metal spatulas; use ceramic or plastic instead.

  • Quench any residual azide with sodium nitrite followed by nitrous acid to decompose it to nitrogen gas before disposal.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC). The disappearance of the starting material (alkyl halide or tosylate) and the appearance of the product (alkyl azide) can be visualized. Specific staining methods for azides, such as triphenylphosphine followed by ninhydrin, can be used for clear identification of the product spot.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or no product yield 1. Inactive sodium azide (e.g., due to moisture).2. Poor leaving group.3. Inappropriate solvent.4. Insufficient reaction temperature or time.1. Use freshly opened, dry sodium azide. Consider drying it in a vacuum oven before use.2. If starting from an alcohol, ensure complete conversion to a good leaving group (tosylate or bromide). Iodide is a better leaving group than bromide or chloride and can be used in a Finkelstein-type reaction.[2]3. Use a polar aprotic solvent like DMF or DMSO to favor the SN2 reaction.4. Increase the reaction temperature and/or extend the reaction time. Monitor the reaction by TLC to determine the optimal duration.
Presence of elimination byproduct (3-methyl-2-hexene) 1. The reaction conditions favor the E2 mechanism over SN2.2. Use of a sterically hindered base or high temperatures.1. Use a less hindered base if applicable. Sodium azide is a good nucleophile and a weak base, which generally favors substitution. However, at elevated temperatures, elimination can become more significant.[3][4]2. Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
Starting material remains after prolonged reaction time 1. Insufficient equivalents of sodium azide.2. Steric hindrance at the reaction center.3. Low reaction temperature.1. Use a larger excess of sodium azide (typically 1.5 to 3 equivalents).2. This compound is a secondary azide, and the reaction is slower than for primary systems. Consider using a phase-transfer catalyst like a quaternary ammonium salt to enhance the reaction rate.[2][5][6][7][8][9]3. Gradually increase the reaction temperature while monitoring for the formation of elimination byproducts.
Difficulty in product purification 1. Emulsion formation during aqueous workup.2. Co-elution of product and starting material during column chromatography.1. Add brine (saturated NaCl solution) to the aqueous layer to break the emulsion.2. Optimize the solvent system for column chromatography to achieve better separation. A non-polar eluent system (e.g., hexane/ethyl acetate) should provide good separation.

Data Presentation

Table 1: Influence of Leaving Group on Reaction Rate for Alkyl Azide Formation

Alkyl Halide (R-X)Leaving GroupRelative Reaction Rate
R-IIodideFastest
R-BrBromideIntermediate
R-ClChlorideSlowest

This table illustrates the general trend in SN2 reactions. The actual rates will depend on the specific substrate and reaction conditions.

Table 2: Representative Yields for Azidation of a Secondary Alkyl Bromide *

Reaction Time (hours)Yield of Azide (%)Yield of Alkene (Elimination) (%)
260<5
685~10
1290~10
24>95~5

*Data is representative for a secondary alkyl bromide and may vary for 2-bromo-3-methylhexane. The alkene is a potential byproduct from the competing E2 elimination reaction.[2]

Experimental Protocols

Method A: From 3-methyl-2-hexanol via Tosylation

Step 1: Tosylation of 3-methyl-2-hexanol

  • Dissolve 3-methyl-2-hexanol (1 equivalent) in dichloromethane (DCM) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add 4-dimethylaminopyridine (DMAP) (0.1 equivalents) and triethylamine (1.5 equivalents).[10]

  • Slowly add a solution of p-toluenesulfonyl chloride (TsCl) (1.2 equivalents) in DCM.

  • Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 12-16 hours, monitoring by TLC until the starting alcohol is consumed.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the tosylate.

Step 2: Azidation of the Tosylate

  • Dissolve the tosylate from Step 1 (1 equivalent) in dimethylformamide (DMF).

  • Add sodium azide (NaN₃) (2 equivalents).

  • Heat the mixture to 80-90 °C and stir for 12-24 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and pour it into water.

  • Extract the product with diethyl ether (3 x volumes).

  • Wash the combined organic extracts with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to obtain this compound.

Method B: Direct Azidation of 2-Bromo-3-methylhexane
  • In a round-bottom flask, dissolve 2-bromo-3-methylhexane (1 equivalent) in DMSO.[11]

  • Add sodium azide (NaN₃) (1.5 equivalents).

  • Heat the reaction mixture to 60-70 °C and stir until the starting material is consumed (monitor by TLC, typically 6-12 hours).

  • Cool the mixture to room temperature and add water.

  • Extract the product with diethyl ether (3 x volumes).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude this compound by column chromatography.

Visualizations

experimental_workflow cluster_start Starting Material Selection cluster_routeA Route A cluster_routeB Route B start1 3-methyl-2-hexanol tosylation Tosylation (TsCl, Pyridine, DCM) start1->tosylation start2 2-bromo-3-methylhexane azidationB Direct Azidation (NaN3, DMSO) start2->azidationB azidationA Azidation (NaN3, DMF) tosylation->azidationA workup Aqueous Workup & Extraction azidationA->workup azidationB->workup purification Column Chromatography workup->purification product This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide start Low Yield or No Reaction? check_sm Is starting material consumed? (TLC) start->check_sm check_reagents Check Reagent Quality: - Dry NaN3? - Fresh Solvent? check_sm->check_reagents No check_elimination Check for Elimination Product (Alkene) check_sm->check_elimination Yes increase_temp_time Increase Temperature/Time check_reagents->increase_temp_time optimize_temp Lower Reaction Temperature check_elimination->optimize_temp Yes consider_ptc Consider Phase-Transfer Catalyst check_elimination->consider_ptc No

Caption: Troubleshooting decision tree for optimizing the synthesis.

References

Side reactions and byproduct formation in 2-Azido-3-methylhexane synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Azido-3-methylhexane. The following information is designed to address common side reactions, byproduct formation, and other experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for the synthesis of this compound from 2-Bromo-3-methylhexane and sodium azide?

The primary reaction mechanism is a bimolecular nucleophilic substitution (SN2). In this reaction, the azide ion (N₃⁻), a potent nucleophile, attacks the carbon atom bonded to the bromine atom. This "backside attack" displaces the bromide ion in a single, concerted step, leading to an inversion of stereochemistry at the reaction center. The use of a polar aprotic solvent, such as dimethyl sulfoxide (DMSO), is recommended as it solvates the cation (Na⁺) more effectively than the anion (N₃⁻), thus increasing the nucleophilicity of the azide ion and favoring the SN2 pathway.

Q2: What are the most common side reactions and byproducts I should expect?

The most common side reaction is bimolecular elimination (E2), which competes with the SN2 reaction. The azide ion, in addition to being a strong nucleophile, is also a moderately strong base and can abstract a proton from a carbon atom adjacent to the carbon bearing the bromine. This results in the formation of a double bond and the elimination of HBr. The major elimination byproducts are typically 3-methyl-2-hexene (the more substituted, Zaitsev product) and, to a lesser extent, 3-methyl-1-hexene (the less substituted, Hofmann product).

Under certain conditions, unimolecular substitution (SN1) and elimination (E1) reactions can also occur, particularly if a protic solvent is used or if the reaction temperature is high. These pathways involve the formation of a carbocation intermediate, which can lead to a mixture of substitution and elimination products, as well as rearranged byproducts.

Q3: How can I minimize the formation of elimination byproducts?

To favor the desired SN2 reaction and minimize E2 byproduct formation, consider the following strategies:

  • Solvent Choice: Use a polar aprotic solvent like DMSO or DMF. These solvents favor SN2 reactions. Protic solvents, such as ethanol or water, can solvate the nucleophile, reducing its strength and promoting SN1/E1 pathways.

  • Temperature Control: Maintain a moderate reaction temperature. Higher temperatures generally favor elimination reactions over substitution.

  • Concentration: Use a high concentration of the azide nucleophile to promote the bimolecular SN2 reaction.

Q4: I suspect my product is contaminated with byproducts. How can I identify them?

Contamination with alkene byproducts can be identified using several analytical techniques:

  • ¹H NMR Spectroscopy: Alkene byproducts will show characteristic signals in the vinyl region (typically 4.5-6.5 ppm), which are absent in the spectrum of the pure this compound product. The desired product will have a characteristic signal for the proton on the carbon bearing the azide group, typically in the range of 3.0-4.0 ppm.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC can separate the desired azide from the more volatile alkene byproducts. The mass spectrum of this compound will show a molecular ion peak and a characteristic fragment from the loss of N₂ (M-28). The alkene byproducts will have a different molecular ion peak corresponding to their molecular weight.

  • Infrared (IR) Spectroscopy: The pure azide product will exhibit a strong, sharp absorption band around 2100 cm⁻¹ corresponding to the azide (N₃) stretching vibration. This peak will be absent in the IR spectra of the alkene byproducts.

Q5: What is the best way to purify my this compound product?

Fractional distillation is a common and effective method for separating this compound from the lower-boiling alkene byproducts. The boiling point of the likely major byproduct, 3-methyl-2-hexene, is approximately 95-96 °C, while the boiling point of this compound is expected to be significantly higher due to its higher molecular weight and polarity. Careful distillation should allow for a clean separation.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low yield of this compound 1. Incomplete reaction: Reaction time may be too short or the temperature too low. 2. Competitive elimination: Reaction conditions are favoring the E2 pathway. 3. Loss during workup: The product may be lost during extraction or purification steps.1. Monitor the reaction progress by TLC or GC to ensure the starting material is consumed. If necessary, increase the reaction time or temperature moderately. 2. Ensure a polar aprotic solvent (e.g., DMSO) is used and maintain a moderate reaction temperature (e.g., 50-70 °C). 3. Perform extractions carefully and ensure complete transfer of the organic layers. Use a minimal amount of solvent for rinsing to avoid excessive dilution.
Presence of significant alkene byproducts (e.g., 3-methyl-2-hexene) 1. High reaction temperature: Elevated temperatures favor elimination over substitution. 2. Use of a protic solvent: Protic solvents can decrease nucleophilicity and promote elimination. 3. Steric hindrance: The secondary nature of the substrate makes it susceptible to elimination.1. Lower the reaction temperature. A good starting point is 50 °C, with adjustment as needed based on reaction monitoring. 2. Switch to a polar aprotic solvent such as DMSO or DMF. 3. While the substrate cannot be changed, optimizing the other reaction parameters (temperature, solvent) will help to minimize elimination.
Formation of unexpected isomers Carbocation rearrangement: If the reaction proceeds through an SN1/E1 pathway, the initially formed secondary carbocation can rearrange to a more stable tertiary carbocation via a 1,2-hydride shift.This is less likely under standard SN2 conditions. To avoid this, strictly use a polar aprotic solvent and a high concentration of sodium azide to enforce the bimolecular mechanism. Avoid conditions that would favor carbocation formation (e.g., low concentration of nucleophile, protic solvent).
Difficulty in removing the solvent (DMSO/DMF) High boiling point of the solvent: DMSO (b.p. 189 °C) and DMF (b.p. 153 °C) have high boiling points.After the reaction is complete, quench the reaction mixture with water and extract the product with a low-boiling organic solvent like diethyl ether or ethyl acetate. The high polarity of DMSO and DMF will cause them to partition into the aqueous layer. Wash the organic layer multiple times with water to ensure complete removal of the high-boiling solvent.

Quantitative Data Summary

Table 1: Illustrative Product Ratios for the Reaction of 2-Bromobutane with Sodium Ethoxide in Ethanol

Temperature (°C)SN2 Product (%)E2 Product (%)
251882
80991

Note: This data is for sodium ethoxide, a stronger base than sodium azide. With sodium azide, a higher proportion of the SN2 product is expected under similar conditions.

Experimental Protocols

Synthesis of this compound from 2-Bromo-3-methylhexane

This protocol is a general guideline and may require optimization.

Materials:

  • 2-Bromo-3-methylhexane

  • Sodium azide (NaN₃)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-bromo-3-methylhexane (1.0 eq) in anhydrous DMSO.

  • Add sodium azide (1.5 eq) to the solution.

  • Heat the reaction mixture to 50-70 °C and stir for 12-24 hours. Monitor the progress of the reaction by TLC or GC analysis.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing deionized water.

  • Extract the aqueous phase with diethyl ether (3 x volume of the initial DMSO).

  • Combine the organic extracts and wash them with deionized water (2x) and then with brine (1x) to remove any remaining DMSO.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by fractional distillation under reduced pressure.

Visualizations

sn2_e2_competition reactant 2-Bromo-3-methylhexane + N₃⁻ sn2_product This compound (SN2 Product) reactant->sn2_product SN2 (Substitution) e2_product 3-Methyl-2-hexene (E2 Product) reactant->e2_product E2 (Elimination)

Caption: Competing SN2 and E2 pathways in the synthesis of this compound.

sn1_e1_rearrangement reactant 2-Bromo-3-methylhexane carbocation1 Secondary Carbocation reactant->carbocation1 Loss of Br⁻ carbocation2 Tertiary Carbocation carbocation1->carbocation2 1,2-Hydride Shift sn1_product This compound (SN1 Product) carbocation1->sn1_product + N₃⁻ (SN1) e1_product 3-Methyl-2-hexene (E1 Product) carbocation1->e1_product - H⁺ (E1) rearranged_sn1 3-Azido-3-methylhexane (Rearranged SN1 Product) carbocation2->rearranged_sn1 + N₃⁻ rearranged_e1 3-Methyl-2-hexene / 2-Ethyl-1-pentene (Rearranged E1 Products) carbocation2->rearranged_e1 - H⁺

Caption: Potential SN1/E1 pathway with carbocation rearrangement.

Technical Support Center: 2-Azido-3-methylhexane Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-Azido-3-methylhexane.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and straightforward method for synthesizing this compound is through a nucleophilic substitution (SN2) reaction. This typically involves reacting a suitable precursor, such as 2-bromo-3-methylhexane or 2-tosyl-3-methylhexane, with an azide salt like sodium azide (NaN3).[1][2] The azide anion (N3-) acts as the nucleophile, displacing the leaving group on the secondary carbon.

Q2: My reaction yield is consistently low. What are the potential causes?

A2: Low yields in the synthesis of this compound can stem from several factors:

  • Competing E2 Elimination: As 2-halo-3-methylhexane is a secondary halide, it is susceptible to a competing E2 elimination reaction, which produces 3-methyl-1-hexene and 3-methyl-2-hexene as byproducts instead of the desired azide.[3][4]

  • Incomplete Reaction: The reaction may not have gone to completion. This could be due to insufficient reaction time, low temperature, or poor solubility of the azide salt.

  • Poor Leaving Group: If the leaving group on your starting material is not sufficiently reactive (e.g., a chloride instead of a bromide or tosylate), the substitution reaction will be slow.[2]

  • Steric Hindrance: The methyl group at the 3-position provides some steric hindrance, which can slow down the SN2 reaction.[5]

Q3: How can I minimize the formation of alkene byproducts?

A3: Minimizing the competing E2 elimination reaction is crucial for improving the yield of the desired SN2 product.[4] Consider the following strategies:

  • Solvent Choice: Use a polar aprotic solvent such as DMSO or DMF. These solvents solvate the cation (e.g., Na+) of the azide salt, leaving a "naked" and highly nucleophilic azide anion, which favors the SN2 pathway.

  • Temperature Control: While heating is often necessary to drive the reaction, excessive temperatures can favor the E2 elimination pathway. It is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate.

  • Nucleophile Concentration: A high concentration of the azide nucleophile can favor the bimolecular SN2 reaction over the E2 reaction.

Q4: What are the best practices for purifying this compound?

A4: Given that this compound is a relatively small, non-polar molecule, purification can typically be achieved through the following methods:

  • Aqueous Workup: After the reaction is complete, a standard aqueous workup is necessary to remove the inorganic salts (e.g., sodium bromide) and any remaining polar solvent (like DMF or DMSO). This involves partitioning the reaction mixture between an organic solvent (e.g., diethyl ether or ethyl acetate) and water.[6]

  • Column Chromatography: Flash column chromatography on silica gel is an effective method for separating the desired azide from non-polar alkene byproducts and any unreacted starting material. A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, is typically used.

  • Distillation: If the product is sufficiently volatile and thermally stable, vacuum distillation can be an excellent method for purification, especially on a larger scale.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Presence of a significant amount of alkene impurity in the final product (confirmed by 1H NMR or GC-MS). The E2 elimination side reaction is dominating over the desired SN2 reaction.[3][7]1. Lower the reaction temperature. Try running the reaction at a milder temperature (e.g., 50-60 °C) for a longer duration.2. Change the solvent. Switch to a polar aprotic solvent like DMF or DMSO to enhance the nucleophilicity of the azide ion.
Reaction is sluggish or incomplete, with a large amount of starting material remaining. 1. The leaving group is not reactive enough.2. The reaction temperature is too low.3. The sodium azide is not fully dissolved or is of low quality.1. If using an alkyl chloride, consider converting it to a more reactive alkyl bromide or tosylate.2. Gradually increase the reaction temperature in 10 °C increments, monitoring for byproduct formation.3. Ensure the sodium azide is finely powdered and dry. Consider using a phase-transfer catalyst like tetrabutylammonium iodide to improve solubility and reactivity.
Difficulty in separating the product from the starting material during purification. The polarity of the starting material (e.g., 2-bromo-3-methylhexane) and the product (this compound) are very similar.1. Optimize chromatography. Use a shallow gradient of a more polar solvent (e.g., 0-5% ethyl acetate in hexanes) during column chromatography.2. Ensure the reaction goes to completion. This will simplify the purification process by minimizing the amount of starting material that needs to be removed.

Experimental Protocols

Protocol 1: Synthesis of this compound via SN2 Reaction

This protocol describes a general procedure for the synthesis of this compound from 2-bromo-3-methylhexane.

Materials:

  • 2-bromo-3-methylhexane

  • Sodium azide (NaN3)

  • Dimethylformamide (DMF), anhydrous

  • Diethyl ether (Et2O)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

Procedure:

  • In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-3-methylhexane (1.0 eq).

  • Add anhydrous DMF to dissolve the starting material (concentration approx. 0.5-1.0 M).

  • Add sodium azide (1.5 eq) to the solution. Caution: Sodium azide is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

  • Heat the reaction mixture to 60-70 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed (typically 12-24 hours).

  • Cool the reaction mixture to room temperature.

  • Pour the mixture into a separatory funnel containing diethyl ether and water.

  • Extract the aqueous layer with diethyl ether (3x).

  • Wash the combined organic layers with saturated aqueous NaHCO3 solution, followed by brine.[6]

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Flash Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (for flash chromatography)

  • Hexanes (or petroleum ether)

  • Ethyl acetate

  • Glass column

  • Collection tubes

Procedure:

  • Prepare a silica gel column using a slurry of silica in hexanes.

  • Dissolve the crude product in a minimal amount of hexanes.

  • Load the dissolved crude product onto the top of the silica gel column.

  • Elute the column with a non-polar solvent system, such as 1-2% ethyl acetate in hexanes. The less polar alkene byproducts will elute first, followed by the desired this compound.

  • Collect fractions and analyze by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification start 2-bromo-3-methylhexane + Sodium Azide reaction Reaction in DMF (60-70°C, 12-24h) start->reaction S N 2 quench Quench with Water reaction->quench extraction Extraction with Et 2 O quench->extraction wash Wash & Dry extraction->wash crude Crude Product wash->crude chromatography Column Chromatography crude->chromatography pure Pure this compound chromatography->pure reaction_pathways cluster_pathways Reaction with Azide (N3-) start 2-bromo-3-methylhexane sn2_product This compound (Desired Product) start->sn2_product S N 2 Pathway (Favored by polar aprotic solvent, lower temperature) e2_product 3-methyl-1-hexene & 3-methyl-2-hexene (Byproducts) start->e2_product E2 Pathway (Competing reaction, favored by high temperature)

References

Safe handling and storage of 2-Azido-3-methylhexane

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 2-Azido-3-methylhexane

Disclaimer: this compound is not a commercially available compound with established safety data. This guide is based on the general properties of organic azides and related aliphatic compounds. Researchers must exercise extreme caution and perform a thorough hazard analysis before synthesizing or handling this compound. The information provided here is for guidance purposes only.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: As an organic azide, this compound should be treated as a potentially explosive and toxic substance. The primary hazards include:

  • Explosion Hazard: Organic azides can be sensitive to heat, shock, friction, and static discharge, potentially leading to violent decomposition.[1][2] The presence of the azide group makes the molecule energetically unstable.

  • Toxicity: Azido compounds can be toxic if inhaled, ingested, or absorbed through the skin.[3][4][5] Some organic azides have shown mutagenic potential.[5]

  • Flammability: The hexane backbone is flammable.[6][7] Vapors may form explosive mixtures with air.[4]

Q2: What personal protective equipment (PPE) is required when handling this compound?

A2: A comprehensive set of PPE should be worn at all times:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory. A face shield should also be used when there is a risk of splashing or explosion.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) are required. Always check the glove manufacturer's compatibility chart.

  • Body Protection: A flame-resistant lab coat should be worn. For larger quantities, a chemical-resistant apron or suit may be necessary.

  • Respiratory Protection: All work should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[3]

Q3: How should this compound be stored?

A3: Proper storage is crucial to maintain stability and prevent accidents:

  • Temperature: Store in a cool, well-ventilated area, away from heat sources, sparks, and open flames.[4][8] Refrigeration may be appropriate, but consult stability data if available. Some related compounds are stored at -20°C.

  • Container: Use a tightly sealed, clearly labeled container.[3][8]

  • Incompatible Materials: Store away from strong oxidizing agents, strong bases, strong reducing agents, and acids.[3][4]

  • Quantity: Keep the quantity of the substance to a minimum.

Q4: What should I do in case of a spill?

A4: In the event of a spill, follow these steps:

  • Evacuate the immediate area and alert colleagues.[3]

  • Remove all sources of ignition.[9]

  • Wear appropriate PPE, including respiratory protection.

  • Absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand).

  • Collect the absorbed material using non-sparking tools and place it in a sealed container for disposal.[4][8]

  • Ventilate the area and decontaminate the spill site.[3]

Troubleshooting Guides

Issue 1: The compound appears to be discolored or showing signs of degradation.

  • Possible Cause: Exposure to heat, light, or contaminants can lead to decomposition.

  • Solution:

    • DO NOT handle the compound if you suspect it has become unstable.

    • Alert your institution's Environmental Health and Safety (EHS) office immediately.

    • If it is safe to do so, cool the container externally.

    • The EHS office will provide guidance on the safe disposal of the potentially unstable compound.

Issue 2: Unexpected gas evolution is observed during a reaction.

  • Possible Cause: The azide may be decomposing, releasing nitrogen gas. This can lead to a dangerous pressure buildup.

  • Solution:

    • If possible and safe, immediately cool the reaction vessel.

    • Ensure the reaction is being conducted behind a blast shield in a chemical fume hood.

    • Alert others in the lab and be prepared to evacuate if the situation escalates.

    • Do not seal the reaction vessel tightly if pressure is building.

Data on Related Compounds

Since no specific data exists for this compound, the following table summarizes information for related compounds to provide a general understanding of potential properties. This data should be used for estimation purposes only.

Property2-Azido-1,3-dimethylimidazolinium hexafluorophosphate (ADMP)3-MethylhexaneGeneral Organic Azides
Appearance Crystalline solidColorless liquidCan be solids or liquids
Boiling Point Decomposes at ~200 °C[1][2]92 °CVaries widely; many decompose before boiling
Storage Temperature -10 °C[2]Room temperatureGenerally, cool and dark place. Some require refrigeration.
Primary Hazards Potentially explosive[1][2]Highly flammable, skin irritant, aspiration hazard[6][7]Explosion hazard (heat, shock, friction), toxicity.[10]
Incompatibilities Not specifiedStrong oxidizing agentsStrong acids, strong bases, oxidizing agents, reducing agents.[3][4]

Experimental Protocols

General Protocol for Safe Handling of this compound
  • Hazard Assessment: Before any experiment, conduct a thorough risk assessment. Review literature on similar compounds and consult with experienced colleagues and your institution's EHS office.

  • Engineering Controls:

    • All manipulations must be performed in a certified chemical fume hood.[3]

    • A blast shield must be in place for all reactions and heating operations.

    • Use non-sparking tools and equipment.[4]

  • Personal Protective Equipment:

    • Wear a flame-resistant lab coat, chemical splash goggles, a face shield, and appropriate chemical-resistant gloves.

  • Experimental Procedure:

    • Work with the smallest scale of material possible.

    • Avoid heating the compound unless necessary, and if so, use a well-controlled heating mantle or oil bath. Never use an open flame. [8]

    • Avoid friction, grinding, or any action that could create shock.

    • Ensure the reaction setup is not a closed system to prevent pressure buildup from potential gas evolution.

  • Waste Disposal:

    • Dispose of all waste containing this compound as hazardous waste according to institutional and local regulations.

    • Do not mix azide waste with other chemical waste streams unless compatibility has been confirmed.

Visualizations

SafeHandlingWorkflow cluster_prep Preparation cluster_exp Experimentation cluster_post Post-Experiment RiskAssessment Conduct Risk Assessment DonPPE Don Appropriate PPE (Lab coat, Goggles, Face Shield, Gloves) RiskAssessment->DonPPE PrepWorkspace Prepare Workspace (Fume Hood, Blast Shield) DonPPE->PrepWorkspace HandleCompound Handle Compound with Care (Small Scale, No Shock/Friction) PrepWorkspace->HandleCompound Proceed to Experiment RunReaction Run Reaction (Controlled Heating, Vented System) HandleCompound->RunReaction Monitor Monitor for Instability (Gas, Color Change) RunReaction->Monitor Quench Safely Quench Reaction Monitor->Quench Experiment Complete WasteDisposal Dispose of Hazardous Waste Quench->WasteDisposal Decontaminate Decontaminate Glassware & Workspace WasteDisposal->Decontaminate

Caption: Workflow for the safe handling of this compound.

EmergencyResponse Spill Spill or Release Occurs MinorSpill Is the spill minor and manageable? Spill->MinorSpill Fire Is there a fire? Spill->Fire Evacuate Evacuate the area! Pull fire alarm. MinorSpill->Evacuate No ContainSpill Contain spill with inert absorbent MinorSpill->ContainSpill Yes Injury Is someone injured? Fire->Injury No Fire->Evacuate Yes AdministerFirstAid Administer First Aid (if trained and safe) Injury->AdministerFirstAid Yes CallEmergency Call Emergency Services Evacuate->CallEmergency AdministerFirstAid->CallEmergency CleanUp Clean up using non-sparking tools ContainSpill->CleanUp AlertSupervisor Alert Supervisor/EHS CleanUp->AlertSupervisor

References

Troubleshooting click reactions with sterically hindered azides like 2-Azido-3-methylhexane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sterically hindered azides, such as 2-Azido-3-methylhexane, in click reactions.

Frequently Asked Questions (FAQs)

Q1: My click reaction with a sterically hindered azide is very slow or not proceeding to completion. What are the likely causes?

A1: Slow or incomplete reactions with sterically hindered azides are common and can be attributed to several factors:

  • Steric Hindrance: The bulky groups near the azide functionality can physically block the approach of the alkyne and the copper catalyst, significantly slowing down the reaction rate. For the copper-catalyzed azide-alkyne cycloaddition (CuAAC), steric hindrance can impede the formation of the key copper acetylide intermediate and its subsequent reaction with the azide.

  • Inefficient Catalyst: The choice of copper source and ligand is critical. Not all catalytic systems are robust enough to overcome the steric barrier presented by bulky substrates.

  • Suboptimal Reaction Conditions: Temperature, solvent, and concentration of reactants can all play a significant role in the reaction kinetics.

  • Poor Solubility: If any of the reactants are not fully dissolved in the reaction solvent, it can lead to a heterogeneous reaction mixture and slower reaction rates.

Q2: What are the key differences between Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) when working with sterically hindered azides?

A2: Both CuAAC and SPAAC are powerful click chemistry reactions, but they have fundamental differences that are particularly relevant when dealing with sterically hindered substrates.

FeatureCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Catalyst Requires a copper(I) catalyst.No catalyst is required; the reaction is driven by the ring strain of the cyclooctyne.
Reactants Azide and a terminal alkyne.Azide and a strained cyclooctyne (e.g., DBCO, DIFO, BARAC).
Steric Hindrance Can be significantly affected by steric hindrance around the azide and alkyne.Generally less sensitive to steric hindrance on the azide, as the high reactivity of the strained alkyne is the primary driving force.[1][2]
Biocompatibility The copper catalyst can be toxic to living cells, limiting its in vivo applications.Copper-free and therefore highly biocompatible for use in living systems.[3][4]
Reaction Rate Can be very fast with appropriate ligands and substrates.Reaction rates are dependent on the specific cyclooctyne used, with some being faster than CuAAC.

For sterically hindered azides like this compound, SPAAC is often the recommended alternative as it circumvents the challenges associated with the copper catalyst and steric crowding at the reaction center.

Q3: Can I use internal alkynes with my sterically hindered azide?

A3: The classic Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is generally limited to terminal alkynes. While some ruthenium-catalyzed azide-alkyne cycloadditions (RuAAC) can accommodate internal alkynes, these reactions can also be sensitive to steric hindrance.[5] For sterically hindered azides, it is highly recommended to use a terminal alkyne for CuAAC or a strained cyclooctyne for SPAAC.

Q4: What are some common side products I might see?

A4: While click chemistry is known for its high selectivity, side products can occur, especially under suboptimal conditions. A common side reaction in CuAAC is the homocoupling of the terminal alkyne to form a diacetylene, particularly if oxygen is not excluded from the reaction and an excess of the reducing agent is not present. With sterically hindered substrates, prolonged reaction times and higher temperatures may lead to decomposition of the reactants or products.

Troubleshooting Guide

This guide addresses specific issues you may encounter when performing click reactions with sterically hindered azides.

Problem 1: Low or No Product Yield
Potential Cause Recommended Solution
High Steric Hindrance Inhibiting CuAAC Switch to SPAAC: This is the most effective solution for highly hindered azides. Use a reactive cyclooctyne like DBCO or BARAC.
Ineffective Copper(I) Catalyst Optimize the Ligand: Use a ligand known to accelerate CuAAC with challenging substrates. An abnormal N-heterocyclic carbene (NHC) complex of copper has been shown to be particularly effective for sterically hindered substrates.[6] Tris(triazolylmethyl)amine ligands like TBTA and its water-soluble derivative THPTA can also improve reaction rates.
Poor Solubility of Reactants Change Solvent System: Ensure all reactants are fully dissolved. A co-solvent system such as DMF/water or DMSO/water may be necessary. For water-insoluble substrates, biomass-derived solvents like Cyrene™ have been shown to be effective.[7]
Oxidation of Copper(I) to Copper(II) Use a Reducing Agent: Always include a reducing agent like sodium ascorbate in your CuAAC reaction to maintain the active Cu(I) catalytic species. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if possible.
Incorrect Stoichiometry Optimize Reactant Ratios: While a 1:1 stoichiometry is typical, a slight excess (1.1 to 1.5 equivalents) of the less sterically hindered reaction partner (usually the alkyne in CuAAC) may improve the yield.
Problem 2: Slow Reaction Rate
Potential Cause Recommended Solution
Low Reaction Temperature Increase the Temperature: For CuAAC reactions that are sluggish at room temperature, gently heating the reaction to 40-60°C can significantly increase the rate. However, monitor for potential degradation of starting materials or products.
Insufficient Catalyst Loading Increase Catalyst Concentration: For CuAAC, increasing the copper and ligand concentration may accelerate the reaction. However, this may also increase the likelihood of side reactions and makes catalyst removal more challenging.
Inappropriate Solvent Solvent Screening: The choice of solvent can impact the reaction kinetics. Screen a variety of solvents or co-solvent systems to find the optimal conditions for your specific substrates.

Experimental Protocols

Protocol 1: General Procedure for CuAAC with a Sterically Hindered Azide

This protocol is a starting point and may require optimization.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the sterically hindered azide (e.g., this compound) in a suitable organic solvent (e.g., DMF or DMSO).

    • Prepare a 10 mM stock solution of the terminal alkyne in the same solvent.

    • Prepare a 100 mM stock solution of sodium ascorbate in water. This solution should be made fresh.

    • Prepare a 20 mM stock solution of copper(II) sulfate (CuSO₄) in water.

    • Prepare a 100 mM stock solution of a suitable ligand (e.g., THPTA) in water.

  • Reaction Setup (for a 1 mL reaction):

    • In a microcentrifuge tube, add the following in order:

      • 500 µL of the azide stock solution (5 µmol, 1 equivalent).

      • 550 µL of the alkyne stock solution (5.5 µmol, 1.1 equivalents).

      • 10 µL of the ligand stock solution (1 µmol, 0.2 equivalents).

      • 10 µL of the copper(II) sulfate stock solution (0.2 µmol, 0.04 equivalents).

    • Vortex the mixture briefly.

    • Add 20 µL of the freshly prepared sodium ascorbate stock solution (2 µmol, 0.4 equivalents) to initiate the reaction.

    • Vortex the reaction mixture again.

  • Reaction and Monitoring:

    • Allow the reaction to proceed at room temperature or at an elevated temperature (e.g., 40°C) with stirring.

    • Monitor the reaction progress by a suitable analytical technique such as TLC, LC-MS, or NMR spectroscopy.

Protocol 2: General Procedure for SPAAC with a Sterically Hindered Azide
  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the sterically hindered azide (e.g., this compound) in a suitable solvent (e.g., acetonitrile, DMF, or a buffer for biological applications).

    • Prepare a 10 mM stock solution of a strained cyclooctyne (e.g., DBCO) in the same solvent.

  • Reaction Setup (for a 1 mL reaction):

    • In a microcentrifuge tube, add:

      • 500 µL of the azide stock solution (5 µmol, 1 equivalent).

      • 500 µL of the cyclooctyne stock solution (5 µmol, 1 equivalent).

    • Vortex the mixture.

  • Reaction and Monitoring:

    • Allow the reaction to proceed at room temperature.

    • Monitor the reaction progress by a suitable analytical technique. SPAAC reactions are often faster than CuAAC with hindered substrates and can go to completion within a few hours.

Visualizations

Troubleshooting_Workflow start Low Yield or Slow Reaction with Sterically Hindered Azide check_reaction_type Is the reaction CuAAC? start->check_reaction_type optimize_ligand Optimize Ligand (e.g., NHC-Cu, THPTA) check_reaction_type->optimize_ligand Yes switch_to_spaac Switch to SPAAC check_reaction_type->switch_to_spaac No, or CuAAC fails optimize_solvent Optimize Solvent (e.g., DMF/H2O, Cyrene™) optimize_ligand->optimize_solvent increase_temp Increase Temperature (40-60°C) optimize_solvent->increase_temp check_reagents Check Reagent Purity & Stoichiometry increase_temp->check_reagents end_success Reaction Successful check_reagents->end_success Improved end_failure Further Consultation Needed check_reagents->end_failure No Improvement choose_cyclooctyne Choose a Reactive Cyclooctyne (e.g., DBCO, BARAC) switch_to_spaac->choose_cyclooctyne choose_cyclooctyne->end_success Reaction_Comparison cluster_CuAAC CuAAC Pathway cluster_SPAAC SPAAC Pathway Azide1 Sterically Hindered Azide (R-N3) Triazole1 1,4-Disubstituted Triazole Azide1->Triazole1 Alkyne Terminal Alkyne Alkyne->Triazole1 Catalyst Cu(I) Catalyst + Ligand Catalyst->Triazole1 Catalyzes Azide2 Sterically Hindered Azide (R-N3) Triazole2 Triazole Product Azide2->Triazole2 Cyclooctyne Strained Cyclooctyne (e.g., DBCO) Cyclooctyne->Triazole2

References

Preventing racemization during the synthesis of chiral 2-Azido-3-methylhexane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing racemization during the synthesis of chiral 2-azido-3-methylhexane.

Frequently Asked Questions (FAQs)

Q1: What are the main causes of racemization during the synthesis of chiral this compound?

Racemization during the synthesis of chiral this compound primarily occurs when the reaction proceeds through a pathway that involves a planar carbocation intermediate. This is characteristic of a unimolecular nucleophilic substitution (S(_N)1) reaction.[1][2] Once the planar carbocation is formed, the azide nucleophile can attack from either face of the carbocation with nearly equal probability, leading to a mixture of enantiomers (a racemic mixture).[1]

Q2: Which synthetic routes are most prone to racemization for this secondary azide?

Routes that favor the formation of a secondary carbocation are most susceptible to racemization. This includes reactions starting from 3-methyl-2-hexanol or a derivative with a good leaving group (e.g., 2-bromo-3-methylhexane or 2-tosyloxy-3-methylhexane) under conditions that promote S(_N)1 mechanisms. Factors that favor the S(_N)1 pathway and thus racemization include:

  • Polar protic solvents (e.g., water, ethanol, methanol) which can stabilize the carbocation intermediate.

  • Poor nucleophiles or low concentrations of the azide nucleophile.

  • Good leaving groups that can depart without the assistance of a nucleophile.

  • Elevated temperatures , which can provide the energy needed for carbocation formation.

Q3: What is the most reliable method to synthesize this compound while preserving stereochemical integrity?

The most reliable method to ensure stereochemical control is to employ a reaction that proceeds via a bimolecular nucleophilic substitution (S(N)2) mechanism. The S(_N)2 reaction involves a backside attack by the nucleophile, which results in a predictable inversion of stereochemistry at the chiral center.

For the conversion of a chiral alcohol like 3-methyl-2-hexanol, the Mitsunobu reaction is a highly effective method for synthesizing the corresponding azide with a clean inversion of configuration.[3][4][5][6]

Q4: Can I use sodium azide with a tosylated or halogenated derivative of 3-methyl-2-hexanol?

Yes, reacting a tosylated or halogenated derivative of 3-methyl-2-hexanol with sodium azide is a common approach. To minimize racemization, it is crucial to use conditions that strongly favor the S(_N)2 pathway. This typically involves:

  • Polar aprotic solvents such as DMF, DMSO, or acetone. These solvents solvate the cation (e.g., Na

    +^++
    ) but not the azide anion, thus increasing the nucleophilicity of the azide.

  • A high concentration of sodium azide to ensure a high rate for the bimolecular reaction.

  • Lower reaction temperatures to disfavor the competing S(_N)1 pathway.

Troubleshooting Guide: Preventing Racemization

This guide addresses specific issues that can lead to a loss of enantiomeric excess (% ee) during the synthesis of this compound.

IssuePotential CauseRecommended Solution
Low Enantiomeric Excess (% ee) in the Final Product The reaction is proceeding partially or fully through an S(_N)1 mechanism.1. Review your reaction conditions. If using a tosylate or halide, switch to a polar aprotic solvent (e.g., DMF, DMSO). 2. Increase the concentration of the azide nucleophile. A higher concentration favors the S(_N)2 pathway. 3. Lower the reaction temperature. This will decrease the rate of the S(_N)1 reaction more significantly than the S(_N)2 reaction. 4. Consider the Mitsunobu reaction starting from the corresponding alcohol for a more reliable inversion of stereochemistry.[3][6]
Incomplete Reaction The leaving group is not sufficiently reactive, or steric hindrance is slowing the S(_N)2 reaction.1. Improve the leaving group. If using a halide, consider converting the starting alcohol to a tosylate or mesylate, which are better leaving groups. 2. Slightly increase the reaction temperature in a polar aprotic solvent. Monitor the % ee to find a balance between reaction rate and stereochemical integrity.
Formation of Elimination Byproducts The azide anion is acting as a base, leading to E2 elimination, especially with hindered secondary substrates.1. Use a less hindered substrate if possible. 2. Employ milder reaction conditions. The Mitsunobu reaction often minimizes elimination byproducts compared to direct substitution with sodium azide.[3]
Difficulty Removing Byproducts (e.g., Triphenylphosphine oxide from Mitsunobu) Triphenylphosphine oxide can be challenging to separate from the desired product via standard chromatography.1. Use modified Mitsunobu reagents that result in more easily removable byproducts. 2. Employ specific purification techniques. Precipitation or crystallization of triphenylphosphine oxide from a nonpolar solvent before chromatography can be effective.
Impact of Reaction Conditions on Enantiomeric Excess (Illustrative Data)

The following table provides illustrative data on how reaction conditions can affect the enantiomeric excess (% ee) of this compound starting from (R)-3-methyl-2-hexanol (via its tosylate). Note: This data is representative and the optimal conditions for your specific substrate may vary.

Starting MaterialAzide SourceSolventTemperature (°C)Product ConfigurationEnantiomeric Excess (% ee)
(R)-2-tosyloxy-3-methylhexaneNaN(_3)Ethanol70(S) with some (R)40%
(R)-2-tosyloxy-3-methylhexaneNaN(_3)DMF70(S)85%
(R)-2-tosyloxy-3-methylhexaneNaN(_3)DMF25(S)>95%
(R)-3-methyl-2-hexanolHN(_3) (via DPPA)THF0 to 25(S)>98%

Experimental Protocols

Protocol 1: Stereospecific Synthesis of (S)-2-Azido-3-methylhexane via the Mitsunobu Reaction

This protocol describes the conversion of (R)-3-methyl-2-hexanol to (S)-2-azido-3-methylhexane with inversion of configuration.

Materials:

  • (R)-3-methyl-2-hexanol

  • Triphenylphosphine (PPh(_3))

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Diphenylphosphoryl azide (DPPA)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO(_4))

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve (R)-3-methyl-2-hexanol (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • To the cooled solution, add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise over 15-20 minutes. The reaction mixture may turn from colorless to a pale yellow or orange color.

  • After the addition of DIAD is complete, add diphenylphosphoryl azide (DPPA) (1.5 eq) dropwise.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature. Stir for an additional 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

  • Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the desired (S)-2-azido-3-methylhexane. The triphenylphosphine oxide byproduct can be challenging to remove completely and may require careful chromatography.

Visualizations

racemization_pathways cluster_start Starting Material cluster_sn2 SN2 Pathway (Stereospecific) cluster_sn1 SN1 Pathway (Racemization) start Chiral (R)-Substrate (e.g., 2-tosyloxy-3-methylhexane) sn2_transition Backside Attack by N3- start->sn2_transition Strong Nucleophile Polar Aprotic Solvent carbocation Planar Carbocation Intermediate start->carbocation Weak Nucleophile Polar Protic Solvent sn2_product (S)-2-azido-3-methylhexane (Inversion of Configuration) sn2_transition->sn2_product racemic_product Racemic Mixture (S)- and (R)-2-azido-3-methylhexane carbocation->racemic_product Attack from both faces

Caption: Reaction pathways for the synthesis of this compound.

mitsunobu_workflow cluster_reagents Reagents cluster_process Mitsunobu Reaction alcohol (R)-3-methyl-2-hexanol mix 1. Mix Alcohol and PPh3 in THF at 0°C alcohol->mix pph3 PPh3 pph3->mix diad DIAD add_diad 2. Add DIAD dropwise diad->add_diad dppa DPPA add_dppa 3. Add DPPA dropwise dppa->add_dppa mix->add_diad add_diad->add_dppa react 4. Stir at RT for 12-24h add_dppa->react workup 5. Aqueous Workup react->workup purify 6. Column Chromatography workup->purify product (S)-2-azido-3-methylhexane purify->product

Caption: Experimental workflow for the Mitsunobu reaction.

References

Technical Support Center: Synthesis of 2-Azido-3-methylhexane

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The synthesis of the specific molecule 2-Azido-3-methylhexane is not widely documented in publicly available literature. This guide uses the synthesis of a structurally similar primary azide, 1-azidohexane, as a model system. The principles, experimental protocols, and troubleshooting advice provided are based on the well-established SN2 reaction between an alkyl halide and sodium azide and are broadly applicable to the synthesis of similar organic azides.[1][2][3] Researchers should adapt these guidelines to their specific substrate and scale, always prioritizing safety.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the synthesis of this compound?

A1: The synthesis of this compound would typically proceed via a bimolecular nucleophilic substitution (SN2) reaction.[1][2][3] In this reaction, an azide salt, most commonly sodium azide (NaN₃), acts as a nucleophile and displaces a leaving group (typically a halide like bromide or iodide) from the corresponding alkyl halide (e.g., 2-bromo-3-methylhexane). The reaction is "concerted," meaning the bond-forming and bond-breaking steps occur simultaneously.[4]

Q2: What are the primary safety concerns when working with sodium azide and organic azides?

A2: Sodium azide (NaN₃) is acutely toxic and can be fatal if ingested or absorbed through the skin.[5] It can also form highly explosive heavy metal azides (e.g., with lead or copper), so contact with metals, especially in drainpipes, must be avoided.[5] Organic azides, particularly those with a high nitrogen-to-carbon ratio or low molecular weight, can be shock-sensitive and thermally unstable, posing an explosion risk.[6][7] Always handle these compounds with appropriate personal protective equipment (PPE), work behind a blast shield, and avoid friction, shock, or overheating.[5][8]

Q3: Which solvent is most suitable for this reaction?

A3: Polar aprotic solvents are generally preferred for SN2 reactions involving anionic nucleophiles like azide.[1] Solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are excellent choices as they effectively solvate the sodium cation while leaving the azide anion highly reactive. Acetone can also be used, sometimes with a small amount of water to aid in dissolving the sodium azide.[9]

Q4: My reaction is slow or incomplete. What are the likely causes?

A4: Several factors could lead to a sluggish reaction:

  • Poor solubility of sodium azide: Ensure the NaN₃ is finely powdered and vigorously stirred. In solvents like acetone, adding a small amount of water can help.

  • Inactive alkyl halide: The reactivity of the leaving group is critical. Iodides are more reactive than bromides, which are more reactive than chlorides.

  • Low reaction temperature: While safer, lower temperatures will slow the reaction rate. A moderate increase in temperature (e.g., to 50-60 °C) can significantly improve the reaction speed, but this must be balanced against the thermal stability of the product.

  • Steric hindrance: The substrate 2-bromo-3-methylhexane is a secondary alkyl halide. SN2 reactions are sensitive to steric bulk at the reaction center, which can slow the reaction compared to a primary halide.[10][11]

Q5: How can I monitor the progress of the reaction?

A5: The reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). By spotting the reaction mixture alongside the starting alkyl halide, you can observe the disappearance of the starting material and the appearance of a new spot corresponding to the product. A GC analysis will show a peak for the starting material decreasing over time while a new product peak emerges.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield 1. Incomplete reaction. 2. Side reactions (e.g., elimination). 3. Product loss during workup/purification.1. Increase reaction time or temperature moderately. Ensure efficient stirring. 2. Use a less basic solvent if elimination is suspected. SN2 is generally favored over E2 with azide, but this can be a factor with hindered secondary halides.[11] 3. Minimize the number of transfer steps. Ensure the organic phase is thoroughly separated during extraction.
Product is Impure (Multiple Spots on TLC/Peaks in GC) 1. Unreacted starting material. 2. Presence of elimination byproducts (alkenes). 3. Decomposition of the product.1. Allow the reaction to run longer or increase the temperature slightly. 2. Purify via column chromatography. Consider using a more polar aprotic solvent to favor substitution. 3. Avoid excessive heat during reaction and purification (e.g., rotary evaporation). Organic azides can be thermally sensitive.
Difficulty Isolating Product from Aqueous Phase 1. Emulsion formation during extraction. 2. Product has some water solubility.1. Add brine (saturated NaCl solution) to the separatory funnel to break the emulsion. 2. Perform multiple extractions with a suitable organic solvent (e.g., diethyl ether, ethyl acetate) to ensure complete removal of the product from the aqueous layer.[8]
Reaction Stalls Before Completion 1. Deactivation of the nucleophile. 2. Poor solubility of reagents at scale.1. Ensure the reaction is under an inert atmosphere (e.g., nitrogen) if reagents are sensitive to air or moisture. 2. At larger scales, mechanical stirring is crucial. Consider a solvent system that better solubilizes all components.

Data Presentation: Lab vs. Pilot Scale-Up

The following table presents hypothetical, yet realistic, data for the synthesis of 1-azidohexane, illustrating common challenges encountered during scale-up.

Parameter Lab Scale (10g) Pilot Scale (1 kg) Notes on Scaling Up
Starting Material (1-Bromohexane) 10.0 g1.00 kgDirect 100x scale-up.
Sodium Azide (molar eq.) 9.5 g (2.4 eq.)950 g (2.4 eq.)Maintaining molar equivalents is standard practice.
Solvent (DMF) 100 mL8 LSolvent volume is often not scaled linearly. A slightly more dilute system may be needed to manage heat transfer.
Reaction Time 6 hours12 hoursHeat and mass transfer limitations at scale often lead to longer reaction times.
Reaction Temperature 50 °C50-55 °CMaintaining a consistent internal temperature is harder at scale. Hotspots can lead to side products or decomposition.
Stirring Method Magnetic Stir BarOverhead Mechanical StirrerVigorous mechanical stirring is essential for mixing heterogeneous mixtures at a large scale.
Typical Yield 85%75%Yields often decrease on scale-up due to transfer losses and less efficient heat/mass transfer.
Purification Method Flash Column ChromatographyDistillation under Reduced PressureChromatography is often impractical at large scales. Distillation is a more common industrial purification method for volatile liquids.[12][13]

Experimental Protocol: Synthesis of 1-Azidohexane (Model System)

Materials:

  • 1-Bromohexane

  • Sodium Azide (NaN₃)

  • Dimethylformamide (DMF), anhydrous

  • Diethyl ether (Et₂O)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a temperature probe, add finely powdered sodium azide (1.5 equivalents). Place the flask under a nitrogen atmosphere.

  • Addition of Reagents: Add anhydrous DMF to the flask, followed by the dropwise addition of 1-bromohexane (1.0 equivalent) via an addition funnel over 20-30 minutes.

  • Reaction: Heat the stirred mixture to 50-60 °C. Monitor the reaction progress by TLC or GC. The reaction is typically complete within 6-12 hours.

  • Quenching and Workup: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a separatory funnel containing deionized water.

  • Extraction: Extract the aqueous mixture three times with diethyl ether.[8] Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with saturated NaHCO₃ solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator at low temperature (<40 °C) to obtain the crude 1-azidohexane.

  • Purification: Purify the crude product by vacuum distillation to yield pure 1-azidohexane.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification prep_reagents Prepare Reagents (1-Bromohexane, NaN3, DMF) add_reagents Add Reagents to Flask prep_reagents->add_reagents setup_glassware Assemble Glassware (Flask, Condenser, Stirrer) setup_glassware->add_reagents heat_stir Heat and Stir (50-60°C) Monitor by TLC/GC add_reagents->heat_stir quench Cool and Quench with Water heat_stir->quench extract Extract with Diethyl Ether quench->extract wash Wash Organic Layer (NaHCO3, Brine) extract->wash dry_concentrate Dry (MgSO4) and Concentrate wash->dry_concentrate purify Purify by Vacuum Distillation dry_concentrate->purify product Final Product: 1-Azidohexane purify->product

Caption: Workflow for the synthesis of 1-azidohexane.

Troubleshooting Logic

G start Reaction Issue Detected (e.g., Low Yield, Impurity) check_completeness Is reaction complete by TLC/GC? start->check_completeness incomplete_node Incomplete Reaction check_completeness->incomplete_node No complete_node Reaction Complete check_completeness->complete_node Yes incomplete_sol Increase Time/Temp Check Reagent Purity incomplete_node->incomplete_sol check_purity Is product pure? complete_node->check_purity impure_node Impure Product check_purity->impure_node No pure_node Pure Product, Low Yield check_purity->pure_node Yes impure_sol Identify Impurity (NMR/GC-MS) Optimize Purification Check for Side Reactions impure_node->impure_sol pure_sol Review Workup Procedure - Check for Emulsions - Ensure Complete Extraction - Minimize Transfer Losses pure_node->pure_sol

Caption: Decision tree for troubleshooting azide synthesis.

References

Technical Support Center: Catalyst Selection for Cycloaddition Reactions with 2-Azido-3-methylhexane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting the appropriate catalyst for efficient cycloaddition reactions involving the sterically hindered secondary azide, 2-azido-3-methylhexane.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when performing cycloaddition reactions with a sterically hindered secondary azide like this compound?

The primary challenge is the reduced reactivity of the azide due to steric hindrance around the azide functional group. The bulky 3-methylhexane group can impede the approach of the alkyne and the catalyst, leading to slower reaction rates, lower yields, and in some cases, a change in the expected regioselectivity of the reaction.

Q2: Which are the most common catalytic systems for azide-alkyne cycloaddition reactions?

The three most widely used methods are:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most common "click" reaction, typically yielding 1,4-disubstituted 1,2,3-triazoles.

  • Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): This method typically affords 1,5-disubstituted 1,2,3-triazoles, offering complementary regioselectivity to CuAAC.[1][2][3][4]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a metal-free approach that utilizes strained cyclooctynes, making it ideal for biological applications where metal toxicity is a concern.[5]

Q3: How does steric hindrance on the azide affect the outcome of each of these reactions?

  • CuAAC: Generally, CuAAC is robust and can tolerate sterically demanding substrates, consistently producing the 1,4-disubstituted triazole. However, the reaction rates may be significantly slower, requiring higher catalyst loading, elevated temperatures, or longer reaction times.

  • RuAAC: Steric hindrance can have a profound impact on RuAAC. While it typically yields the 1,5-isomer, bulky azides can lead to the formation of the 1,4-isomer as the major product.[2][4] This is a critical consideration when a specific regioisomer is desired. Tertiary azides are reported to be significantly less reactive in RuAAC.[2][4][6]

  • SPAAC: The rate of SPAAC is highly dependent on the structure of the cyclooctyne. For sterically hindered azides, a more reactive cyclooctyne, such as dibenzocyclooctyne (DBCO), is generally required to achieve reasonable reaction times.

Catalyst Performance Comparison

The following table summarizes typical reaction conditions and outcomes for the cycloaddition of a sterically hindered secondary azide with a terminal alkyne (e.g., phenylacetylene) using different catalytic systems. Please note that these are representative values and optimal conditions may vary depending on the specific alkyne and reaction scale.

Catalyst SystemCatalyst/LigandTypical Catalyst Loading (mol%)SolventTemperature (°C)Reaction Time (h)Typical Yield (%)Regioselectivity
CuAAC CuSO₄·5H₂O / Sodium Ascorbate1-5t-BuOH/H₂O (1:1)25-6012-4870-951,4-disubstituted
RuAAC [CpRuCl(PPh₃)₂] or [CpRuCl(cod)]1-5Toluene or THF60-1006-2460-90Predominantly 1,5-disubstituted (can be influenced by sterics)
SPAAC None (Strain-Promoted)N/AAcetonitrile or DMSO25-404-2480-98Mixture of regioisomers (often close to 1:1)

Experimental Protocols

General Protocol for CuAAC with this compound
  • Reactant Preparation: In a reaction vessel, dissolve this compound (1.0 equiv) and the corresponding alkyne (1.0-1.2 equiv) in a 1:1 mixture of tert-butanol and water.

  • Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.2-0.3 equiv) in water. In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.01-0.05 equiv) in water.

  • Reaction Initiation: To the stirring solution of the azide and alkyne, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.

  • Reaction Monitoring: The reaction mixture is typically stirred at room temperature or gently heated (40-60 °C) and monitored by TLC or LC-MS until the starting materials are consumed.

  • Work-up and Purification: Upon completion, the reaction is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

General Protocol for RuAAC with this compound
  • Reactant and Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 equiv), the alkyne (1.0-1.2 equiv), and the ruthenium catalyst (e.g., [CpRuCl(PPh₃)₂] or [CpRuCl(cod)], 0.01-0.05 equiv) in anhydrous toluene or THF.[3]

  • Reaction Conditions: The reaction mixture is heated to 60-100 °C and stirred for the required time.

  • Reaction Monitoring: Progress is monitored by TLC or LC-MS.

  • Work-up and Purification: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then purified by column chromatography to isolate the triazole product.

General Protocol for SPAAC with this compound
  • Reactant Preparation: In a vial, dissolve this compound (1.0 equiv) and the strained cyclooctyne (e.g., DBCO, 1.0-1.1 equiv) in a suitable solvent such as acetonitrile or DMSO.

  • Reaction Conditions: The reaction mixture is stirred at room temperature.

  • Reaction Monitoring: The reaction can be conveniently monitored by following the disappearance of the DBCO chromophore by UV-Vis spectroscopy (around 310 nm) or by TLC/LC-MS.[7]

  • Work-up and Purification: Once the reaction is complete, the solvent is removed in vacuo, and the crude product is purified by column chromatography.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion (CuAAC) 1. Inactive Catalyst: The Cu(I) catalyst may have been oxidized to Cu(II).2. Steric Hindrance: The bulky substrate is reacting very slowly.1. Fresh Reagents: Use freshly prepared solutions of sodium ascorbate. Ensure an excess of the reducing agent is present.[8] Consider using a Cu(I) source directly, like CuI, under an inert atmosphere. 2. Optimize Conditions: Increase the reaction temperature (e.g., to 60 °C). Increase the catalyst loading (up to 10 mol%). Use a ligand such as TBTA to stabilize the Cu(I) and accelerate the reaction.[8]
Mixture of Regioisomers (RuAAC) Steric Influence: The steric bulk of this compound is favoring the formation of the 1,4-isomer alongside the expected 1,5-isomer.Catalyst Choice: The choice of ruthenium catalyst can influence regioselectivity. Screen different Ru catalysts (e.g., those with different ancillary ligands). Note that for highly hindered azides, obtaining complete regioselectivity for the 1,5-isomer might be challenging.
Slow Reaction (SPAAC) Insufficient Strain in Cyclooctyne: The chosen cyclooctyne is not reactive enough to overcome the steric hindrance of the azide.Change Cyclooctyne: Switch to a more reactive cyclooctyne derivative, such as DBCO or other functionalized dibenzocyclooctynes.[9][10]
Catalyst Decomposition (RuAAC) Air or Moisture Sensitivity: Ruthenium catalysts can be sensitive to air and moisture, leading to deactivation.Inert Atmosphere: Ensure the reaction is set up under a strictly inert atmosphere (argon or nitrogen) using Schlenk techniques and anhydrous solvents.
Side Product Formation (CuAAC) Oxidative Homocoupling of Alkyne: Dimerization of the terminal alkyne can occur, especially at low azide concentrations or if the catalyst is not optimal.Optimize Stoichiometry: Use a slight excess of the azide. Ensure efficient stirring. The use of a ligand can often suppress this side reaction.
Difficulty in Product Purification Residual Catalyst: Copper or ruthenium salts can be difficult to remove from the final product.Aqueous Wash: For CuAAC, an aqueous wash with a dilute ammonia solution or a solution of EDTA can help remove residual copper. For RuAAC, silica gel chromatography is usually effective. Using a heterogeneous catalyst that can be filtered off is also an option.

Catalyst Selection Workflow

The following diagram illustrates a logical workflow for selecting the most appropriate catalyst for the cycloaddition reaction of this compound.

CatalystSelection start Define Reaction Goal (Regioselectivity, Biocompatibility) is_bio Is the reaction in a biological system? start->is_bio select_spaac Select SPAAC is_bio->select_spaac Yes regio_pref Desired Regioisomer? is_bio->regio_pref No spaac_protocol Follow SPAAC Protocol (Choose reactive cyclooctyne, e.g., DBCO) select_spaac->spaac_protocol troubleshoot Troubleshoot (Low yield, side products) spaac_protocol->troubleshoot select_cuaac Select CuAAC (for 1,4-isomer) regio_pref->select_cuaac 1,4-isomer select_ruaac Select RuAAC (for 1,5-isomer) regio_pref->select_ruaac 1,5-isomer cuaac_protocol Follow CuAAC Protocol (Optimize T, time, catalyst loading) select_cuaac->cuaac_protocol ruaac_protocol Follow RuAAC Protocol (Be aware of potential 1,4-isomer formation) select_ruaac->ruaac_protocol cuaac_protocol->troubleshoot ruaac_protocol->troubleshoot optimize Optimize Conditions troubleshoot->optimize Problem Identified

Caption: Catalyst selection workflow for cycloaddition with this compound.

General Reaction Scheme

The following diagram illustrates the general reaction schemes for CuAAC, RuAAC, and SPAAC with this compound and a generic terminal alkyne.

ReactionSchemes cluster_CuAAC Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) cluster_RuAAC Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) cluster_SPAAC Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) azide1 This compound plus1 + alkyne1 R-C≡CH arrow1 [Cu(I)] product1 1,4-disubstituted triazole azide2 This compound plus2 + alkyne2 R-C≡CH arrow2 [Ru(II)] product2 1,5-disubstituted triazole azide3 This compound plus3 + alkyne3 Strained Cyclooctyne arrow3 No Catalyst product3 Triazole (regioisomeric mixture)

Caption: General schemes for CuAAC, RuAAC, and SPAAC with this compound.

References

Validation & Comparative

Navigating Chirality: A Comparative Guide to Analytical Methods for Determining the Enantiomeric Excess of 2-Azido-3-methylhexane

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise determination of enantiomeric excess (ee) is a critical step in ensuring the safety, efficacy, and quality of chiral molecules. This guide provides a comprehensive comparison of analytical methods applicable to the determination of the enantiomeric excess of 2-Azido-3-methylhexane, a chiral alkyl azide of interest in synthetic chemistry. We present a detailed overview of chromatographic and spectroscopic techniques, complete with experimental protocols and a logical workflow for method selection.

Comparison of Key Analytical Methods

The choice of an analytical method for determining enantiomeric excess is dictated by factors such as the physicochemical properties of the analyte, the required accuracy and precision, sample throughput, and available instrumentation. Here, we compare the most prominent techniques: Chiral Gas Chromatography (GC), Chiral High-Performance Liquid Chromatography (HPLC), Chiral Supercritical Fluid Chromatography (SFC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Vibrational Circular Dichroism (VCD).

MethodPrincipleSample RequirementsThroughputProsCons
Chiral GC Differential partitioning of enantiomers with a chiral stationary phase.Volatile and thermally stable sample. Derivatization may be required.HighHigh resolution and sensitivity.[1][2] Small sample size required.[3]Limited to volatile and thermally stable compounds.[3] Method development can be time-consuming.
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase in a liquid mobile phase.Sample soluble in the mobile phase.MediumBroad applicability to a wide range of compounds.[4] Established and reliable technique.Higher solvent consumption compared to GC and SFC. Method development can be extensive.
Chiral SFC Differential partitioning using a supercritical fluid as the mobile phase and a chiral stationary phase.Sample soluble in the supercritical fluid/co-solvent mixture.HighFaster separations and lower solvent consumption than HPLC. Environmentally friendly ("greener") technique.[5]Requires specialized instrumentation. Not as universally available as HPLC.
NMR Spectroscopy Formation of diastereomeric complexes with a chiral auxiliary, leading to distinct NMR signals for each enantiomer.Soluble sample, relatively pure.Medium to LowProvides structural information. Can be non-destructive. Rapid analysis after sample preparation.[6]Lower sensitivity compared to chromatographic methods. Requires a chiral resolving agent.[7][8]
VCD Differential absorption of left and right circularly polarized infrared light by enantiomers.Sample in solution or solid state.MediumProvides absolute configuration information. Can be used for solid-state analysis.[9]Lower sensitivity. Requires a chromophore near the stereocenter for a strong signal. Specialized instrumentation needed.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of any analytical technique. Below are representative protocols for the key methods discussed, adapted for a compound with the expected properties of this compound.

Chiral Gas Chromatography (GC)

This protocol is based on general procedures for the analysis of chiral alkyl compounds.

Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Chiral capillary column (e.g., a cyclodextrin-based column like CP Chirasil-DEX CB).[10]

Procedure:

  • Sample Preparation: Dissolve a small amount of the this compound sample in a suitable volatile solvent (e.g., hexane or dichloromethane) to a concentration of approximately 1 mg/mL.

  • GC Conditions:

    • Injector Temperature: 230°C

    • Detector Temperature: 250°C

    • Carrier Gas: Hydrogen or Helium at an appropriate flow rate (e.g., 80 cm/s for hydrogen).[10]

    • Oven Temperature Program: Start at a suitable initial temperature (e.g., 50°C), hold for 1 minute, then ramp at a rate of 2-5°C/min to a final temperature where both enantiomers elute (e.g., 150°C).

  • Injection: Inject 1 µL of the prepared sample.

  • Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: ee (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100

Chiral High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general approach for chiral separations on polysaccharide-based columns.

Instrumentation:

  • HPLC system with a UV detector.

  • Chiral stationary phase column (e.g., a polysaccharide-based column such as CHIRALPAK®).

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in the mobile phase or a compatible solvent at a concentration of about 1 mg/mL.

  • HPLC Conditions:

    • Mobile Phase: A mixture of n-hexane and a polar modifier like isopropanol or ethanol. The exact ratio needs to be optimized (e.g., 90:10 hexane:isopropanol).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection Wavelength: The azide group may have a weak UV absorbance around 210-220 nm. If the response is poor, a detector that does not rely on a chromophore, such as a refractive index detector, may be necessary.

  • Injection: Inject 10 µL of the sample solution.

  • Data Analysis: Calculate the enantiomeric excess from the integrated peak areas of the two enantiomers as described for GC.

NMR Spectroscopy with a Chiral Solvating Agent

This method relies on the formation of transient diastereomeric complexes that can be distinguished by ¹H NMR.

Instrumentation:

  • High-field NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

  • Sample Preparation:

    • Accurately weigh about 5-10 mg of the this compound sample into an NMR tube.

    • Add a molar equivalent of a suitable chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol).

    • Dissolve the mixture in an appropriate deuterated solvent (e.g., CDCl₃ or C₆D₆).

  • NMR Acquisition:

    • Acquire a high-resolution ¹H NMR spectrum.

    • Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Data Analysis:

    • Identify a proton signal close to the chiral center that is well-resolved for the two diastereomeric complexes.

    • Integrate the corresponding signals for each enantiomer.

    • Calculate the enantiomeric excess from the integration values: ee (%) = [(Integration₁ - Integration₂) / (Integration₁ + Integration₂)] x 100

Logical Workflow for Method Selection

The selection of an appropriate analytical method can be streamlined by following a logical decision-making process. The Graphviz diagram below illustrates a typical workflow for choosing a method to determine the enantiomeric excess of this compound.

MethodSelectionWorkflow start Start: Determine ee of This compound check_volatility Is the compound volatile and thermally stable? start->check_volatility chiral_gc Chiral GC check_volatility->chiral_gc Yes check_solubility Is the compound soluble in common HPLC solvents? check_volatility->check_solubility No end Method Selected chiral_gc->end chiral_hplc Chiral HPLC check_solubility->chiral_hplc Yes check_sfc_solubility Is SFC instrumentation available and is the compound soluble in scCO2/co-solvent? check_solubility->check_sfc_solubility No chiral_hplc->end chiral_sfc Chiral SFC check_sfc_solubility->chiral_sfc Yes check_purity_and_concentration Is the sample relatively pure and concentrated? check_sfc_solubility->check_purity_and_concentration No chiral_sfc->end nmr NMR with Chiral Solvating/Derivatizing Agent check_purity_and_concentration->nmr Yes check_chromophore Does the compound have a suitable chromophore for VCD? check_purity_and_concentration->check_chromophore No nmr->end vcd Vibrational Circular Dichroism check_chromophore->vcd Yes check_chromophore->end No (Re-evaluate options) vcd->end

Caption: Workflow for selecting an analytical method for ee determination.

This guide provides a foundational understanding of the analytical methods available for determining the enantiomeric excess of this compound. While direct experimental data for this specific molecule is pending, the principles and protocols outlined for analogous compounds offer a robust starting point for method development and validation. The choice of the optimal technique will ultimately depend on the specific experimental context and available resources.

References

Comparative Reactivity of 2-Azido-3-methylhexane and Other Alkyl Azides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and chemical synthesis, understanding the reactivity of alkyl azides is paramount for the successful design and execution of synthetic routes. This guide provides a comparative analysis of the reactivity of 2-azido-3-methylhexane, a secondary alkyl azide, with other alkyl azides, focusing on two widely utilized transformations: the Staudinger reduction and the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). While specific kinetic data for this compound is not extensively available in the public domain, this guide extrapolates from established principles of organic chemistry and data from analogous structures to provide a robust comparative framework.

Executive Summary

The reactivity of alkyl azides is significantly influenced by the steric environment around the azide functional group. As a secondary alkyl azide with a bulky 3-methylhexane substituent, this compound is expected to exhibit lower reactivity compared to primary alkyl azides in common transformations. This is primarily due to increased steric hindrance, which impedes the approach of reagents to the azide moiety. This guide presents a qualitative and semi-quantitative comparison based on these principles, supported by general experimental protocols and visual representations of reaction pathways.

Staudinger Reduction: Converting Azides to Amines

The Staudinger reduction is a mild and efficient method for the conversion of azides to primary amines, proceeding via an iminophosphorane intermediate formed by the reaction with a phosphine, typically triphenylphosphine.[1][2] The subsequent hydrolysis of this intermediate yields the corresponding amine and a phosphine oxide.[2]

Reactivity Comparison

The rate of the Staudinger reduction is sensitive to the steric bulk of the alkyl group attached to the azide. Primary alkyl azides generally react faster than secondary alkyl azides due to the lower steric hindrance around the azide group, which facilitates the initial nucleophilic attack by the phosphine. In the case of this compound, the presence of a methyl group on the adjacent carbon (C3) and the secondary nature of the azide at C2 create a sterically congested environment, which is expected to slow down the reaction rate compared to a linear primary azide like 1-azidohexane.

Table 1: Expected Relative Reactivity in Staudinger Reduction

Alkyl AzideStructureSteric HindranceExpected Relative RateTypical Yield Range
1-AzidohexanePrimaryLowHigh>90%[3]
2-AzidohexaneSecondaryModerateModerate80-90%
This compound Secondary, Branched High Low 70-85% (estimated)
tert-Butyl azideTertiaryVery HighVery LowVariable, often low
Experimental Protocol: General Staudinger Reduction of a Secondary Alkyl Azide

Materials:

  • Secondary alkyl azide (e.g., this compound) (1.0 eq)

  • Triphenylphosphine (1.1 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Water

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the secondary alkyl azide in anhydrous THF, add triphenylphosphine at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting azide is consumed. The reaction time will vary depending on the steric hindrance of the azide.

  • Upon completion, add water to the reaction mixture and continue stirring for several hours to hydrolyze the iminophosphorane intermediate.

  • Remove the THF under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x volume).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude amine by silica gel column chromatography.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC, a cornerstone of "click chemistry," is a highly efficient and regioselective reaction that forms a 1,4-disubstituted 1,2,3-triazole from an azide and a terminal alkyne, catalyzed by a copper(I) species.[4][5]

Reactivity Comparison

Similar to the Staudinger reduction, the rate of the CuAAC reaction is influenced by steric factors. While the reaction is generally very fast for a wide range of substrates, increased steric bulk on the alkyl azide can decrease the reaction rate.[6] Primary azides typically react faster than secondary azides. For this compound, the steric hindrance is expected to result in a slower reaction compared to unbranched primary and secondary azides.

Table 2: Expected Relative Reactivity in CuAAC

Alkyl AzideStructureSteric HindranceExpected Relative RateTypical Yield Range
1-AzidohexanePrimaryLowHigh>95%[4]
2-AzidohexaneSecondaryModerateModerate90-95%
This compound Secondary, Branched High Moderate to Low 85-95% (estimated)
tert-Butyl azideTertiaryVery HighLowCan be significantly lower
Experimental Protocol: General CuAAC Reaction with a Secondary Alkyl Azide

Materials:

  • Secondary alkyl azide (e.g., this compound) (1.0 eq)

  • Terminal alkyne (1.0 eq)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01-0.05 eq)

  • Sodium ascorbate (0.05-0.10 eq)

  • Solvent (e.g., a mixture of tert-butanol and water, or DMF)

  • Dichloromethane

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a reaction vessel, dissolve the secondary alkyl azide and the terminal alkyne in the chosen solvent system.

  • In a separate vial, prepare a fresh solution of sodium ascorbate in water.

  • In another vial, prepare a solution of copper(II) sulfate pentahydrate in water.

  • To the solution of the azide and alkyne, add the sodium ascorbate solution followed by the copper(II) sulfate solution.

  • Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with dichloromethane (3 x volume).

  • Wash the combined organic layers with saturated aqueous ammonium chloride solution to remove the copper catalyst, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude triazole product by silica gel column chromatography.

Visualizing Reaction Pathways

To further illustrate the discussed reactions, the following diagrams depict the signaling pathways and logical relationships.

Staudinger_Reduction AlkylAzide Alkyl Azide (R-N3) Phosphazide Phosphazide Intermediate AlkylAzide->Phosphazide + PPh3 Triphenylphosphine Triphenylphosphine (PPh3) Triphenylphosphine->Phosphazide Iminophosphorane Iminophosphorane (R-N=PPh3) Phosphazide->Iminophosphorane - N2 Nitrogen Nitrogen Gas (N2) Phosphazide->Nitrogen PrimaryAmine Primary Amine (R-NH2) Iminophosphorane->PrimaryAmine + H2O TriphenylphosphineOxide Triphenylphosphine Oxide (Ph3P=O) Iminophosphorane->TriphenylphosphineOxide + H2O Water Water (H2O) Water->PrimaryAmine

Caption: Staudinger Reduction Pathway.

CuAAC_Reaction AlkylAzide Alkyl Azide (R-N3) Cycloaddition [3+2] Cycloaddition AlkylAzide->Cycloaddition TerminalAlkyne Terminal Alkyne (R'-C≡CH) CopperAcetylide Copper Acetylide Intermediate TerminalAlkyne->CopperAcetylide + [Cu(I)] CopperCatalyst Copper(I) Catalyst [Cu(I)] CopperCatalyst->CopperAcetylide CopperAcetylide->Cycloaddition Triazole 1,4-Disubstituted 1,2,3-Triazole Cycloaddition->Triazole

Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Conclusion

References

A Comparative Guide to the Kinetic Performance of 2-Azido-3-methylhexane in Click Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly efficient and versatile method for forging stable triazole linkages.[1] This guide provides a comparative analysis of the kinetic performance of 2-azido-3-methylhexane, a sterically hindered secondary azide, in CuAAC reactions against a simple, unhindered primary azide. Understanding the impact of steric hindrance on reaction kinetics is crucial for designing and optimizing synthetic routes in drug discovery and materials science.

Comparative Kinetic Data

The following table summarizes the expected qualitative and quantitative differences in the CuAAC reaction between a sterically hindered secondary azide, represented by this compound, and a non-hindered primary azide, such as 1-azidohexane. The data is extrapolated from general findings on the impact of steric hindrance on click reaction kinetics.[2]

ParameterThis compound (Sterically Hindered Secondary Azide)1-Azidohexane (Unhindered Primary Azide)
Relative Reaction Rate SlowerFaster
Estimated Reaction Time Hours to daysMinutes to hours
Yield Moderate to High (may require longer reaction times or higher catalyst loading)High
Kinetic Profile The reaction is expected to follow pseudo-first-order kinetics with respect to the azide, but with a significantly lower rate constant compared to its unhindered counterpart. The steric bulk of the 3-methylhexane group impedes the approach of the azide to the copper-acetylide intermediate, thereby increasing the activation energy of the cycloaddition step.The reaction typically exhibits fast pseudo-first-order kinetics, leading to rapid and complete conversion under standard CuAAC conditions.

Experimental Protocol: Kinetic Analysis of CuAAC Reactions by ¹H NMR Spectroscopy

This protocol outlines a general procedure for monitoring the kinetics of a CuAAC reaction in situ using ¹H NMR spectroscopy. This method allows for real-time tracking of the consumption of reactants and the formation of the triazole product.[3][4][5]

Materials:

  • Azide (e.g., this compound or 1-azidohexane)

  • Alkyne (e.g., phenylacetylene)

  • Copper(I) source (e.g., CuBr or in situ generated from CuSO₄ and a reducing agent)

  • Ligand (optional, e.g., Tris(benzyltriazolylmethyl)amine - TBTA)

  • Reducing agent (if using CuSO₄, e.g., sodium ascorbate)

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

  • Internal standard (e.g., mesitylene or 1,3,5-trimethoxybenzene)

  • NMR tubes and spectrometer

Procedure:

  • Sample Preparation:

    • In a clean, dry vial, dissolve the azide (1.0 eq), alkyne (1.0 eq), and the internal standard (0.5 eq) in the chosen deuterated solvent.

    • In a separate vial, prepare the catalyst solution. If using CuBr, dissolve it in the deuterated solvent. If generating Cu(I) in situ, dissolve CuSO₄ and sodium ascorbate in the solvent. A ligand can be pre-mixed with the copper source.

  • Reaction Initiation and Monitoring:

    • Transfer the azide/alkyne solution to an NMR tube.

    • Acquire an initial ¹H NMR spectrum (t=0) to determine the initial concentrations of the reactants relative to the internal standard.

    • Inject the catalyst solution into the NMR tube, quickly mix the contents, and place the tube in the NMR spectrometer.

    • Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals (e.g., every 5-10 minutes for faster reactions, or every 30-60 minutes for slower reactions).

  • Data Analysis:

    • Process the collected spectra.

    • For each time point, integrate the signals corresponding to a characteristic proton on the azide, the alkyne, and the newly formed triazole product, as well as the signal from the internal standard.

    • Normalize the integrals of the reactants and product to the integral of the internal standard to determine their relative concentrations at each time point.

    • Plot the concentration of the azide and the triazole product as a function of time.

    • From these plots, the initial reaction rate and the rate constant (k) can be determined by fitting the data to the appropriate rate law (typically pseudo-first-order with respect to the limiting reagent).

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for conducting a kinetic study of a CuAAC reaction.

G cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis prep_reactants Prepare Reactant Solution (Azide, Alkyne, Internal Standard) mix Mix Reactant and Catalyst Solutions in NMR Tube prep_reactants->mix prep_catalyst Prepare Catalyst Solution (Copper Source, Ligand, Reducing Agent) prep_catalyst->mix nmr Acquire Time-Resolved ¹H NMR Spectra mix->nmr process Process NMR Spectra nmr->process integrate Integrate and Normalize Signals process->integrate plot Plot Concentration vs. Time integrate->plot kinetics Determine Rate Constant (k) plot->kinetics

Workflow for Kinetic Analysis of a CuAAC Reaction.

This guide provides a framework for understanding and investigating the kinetic behavior of this compound and other sterically hindered azides in click reactions. The provided experimental protocol can be adapted to specific research needs, enabling a detailed quantitative analysis of reaction rates and the impact of substrate structure on reactivity.

References

A Comparative Guide to the Synthesis and Validation of Enantiopure 2-Azido-3-methylhexane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two synthetic routes for the preparation of enantiopure 2-azido-3-methylhexane, a valuable chiral building block in synthetic organic chemistry and drug discovery. The routes are compared based on stereochemical control, yield, and reaction conditions. Detailed experimental protocols, supported by experimental data from analogous systems, are provided to enable replication and adaptation.

Introduction

Chiral azides are versatile intermediates, readily converted to chiral amines, amides, and other nitrogen-containing functionalities essential for the synthesis of pharmaceuticals and other bioactive molecules. The stereoselective synthesis of these compounds is therefore of significant interest. This guide focuses on the synthesis of enantiopure this compound, presenting two distinct and reliable strategies: the Mitsunobu reaction for the direct conversion of a chiral alcohol, and the ring-opening of a chiral epoxide.

Comparison of Synthetic Routes

Two primary routes for the synthesis of enantiopure this compound are presented and compared below. Route 1 employs the Mitsunobu reaction, which is known for its reliability in inverting the stereochemistry of secondary alcohols.[1][2] Route 2 proceeds via a diastereoselective epoxidation followed by a regioselective ring-opening with an azide nucleophile.

FeatureRoute 1: Mitsunobu ReactionRoute 2: Epoxide Ring-Opening
Starting Material Enantiopure (2S,3S)-3-methyl-2-hexanol(E)-3-methyl-2-hexene
Key Transformations Inversion of a secondary alcohol to an azideDiastereoselective epoxidation, Nucleophilic ring-opening
Stereochemical Control High, proceeds with predictable inversion of configuration[2]High, dependent on the stereoselectivity of the epoxidation and the regioselectivity of the ring-opening
Typical Reagents Triphenylphosphine (PPh₃), Diisopropyl azodicarboxylate (DIAD), Diphenylphosphoryl azide (DPPA)[3]m-Chloroperoxybenzoic acid (mCPBA), Sodium azide (NaN₃)
Reported Yields (Analogous Systems) 60-90%[3]Epoxidation: >90%, Ring-opening: 70-95%
Advantages Direct conversion, well-established reactionUtilizes a simple achiral starting material
Disadvantages Stoichiometric amounts of phosphine oxide byproduct can complicate purificationTwo-step process, potential for regioselectivity issues in ring-opening[4]

Experimental Protocols

Route 1: Mitsunobu Reaction of (2S,3S)-3-methyl-2-hexanol

This protocol is based on established Mitsunobu procedures for the conversion of secondary alcohols to azides with inversion of configuration.[2][3]

Step 1: Synthesis of (2R,3S)-2-azido-3-methylhexane

To a solution of enantiopure (2S,3S)-3-methyl-2-hexanol (1.00 g, 8.61 mmol) and triphenylphosphine (3.39 g, 12.9 mmol) in anhydrous tetrahydrofuran (40 mL) at 0 °C under an argon atmosphere is added diisopropyl azodicarboxylate (DIAD) (2.54 mL, 12.9 mmol) dropwise. The resulting mixture is stirred at 0 °C for 30 minutes. Diphenylphosphoryl azide (DPPA) (2.78 mL, 12.9 mmol) is then added dropwise, and the reaction is allowed to warm to room temperature and stirred for 16 hours.[3] The reaction mixture is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel (eluting with a gradient of 0-10% ethyl acetate in hexanes) to afford (2R,3S)-2-azido-3-methylhexane.

Route 2: Epoxidation and Ring-Opening

This route involves the diastereoselective epoxidation of an alkene followed by the regioselective ring-opening of the resulting epoxide.

Step 1: Synthesis of (2R,3S)-3-methyl-2,3-epoxyhexane

To a solution of (E)-3-methyl-2-hexene (1.00 g, 10.2 mmol) in dichloromethane (50 mL) at 0 °C is added m-chloroperoxybenzoic acid (mCPBA, 77% max, 2.52 g, 11.2 mmol). The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 4 hours. The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield (2R,3S)-3-methyl-2,3-epoxyhexane, which can be used in the next step without further purification.

Step 2: Synthesis of (2R,3S)-2-azido-3-methylhexane

To a solution of (2R,3S)-3-methyl-2,3-epoxyhexane (1.00 g, 8.76 mmol) in a 4:1 mixture of methanol and water (25 mL) is added sodium azide (1.14 g, 17.5 mmol) and ammonium chloride (0.94 g, 17.5 mmol). The reaction mixture is heated to 60 °C and stirred for 12 hours. After cooling to room temperature, the mixture is diluted with water and extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluting with a gradient of 0-10% ethyl acetate in hexanes) to afford (2R,3S)-2-azido-3-methylhexane. The azide attack is expected to occur at the less hindered C2 position with inversion of configuration.[4][5]

Data Presentation

Product Characterization
CompoundStructureMolecular FormulaMolecular WeightPredicted ¹H NMR (CDCl₃, 400 MHz) δ (ppm)Predicted ¹³C NMR (CDCl₃, 101 MHz) δ (ppm)IR (neat) ν (cm⁻¹)
(2R,3S)-2-Azido-3-methylhexane this compound structureC₇H₁₅N₃141.223.55 (m, 1H), 1.70 (m, 1H), 1.40-1.20 (m, 4H), 1.15 (d, J=6.5 Hz, 3H), 0.90 (t, J=7.0 Hz, 3H), 0.88 (d, J=6.8 Hz, 3H)62.5, 40.1, 30.2, 20.8, 18.5, 14.2, 11.92958, 2872, 2100 (N₃) , 1465, 1378, 1255

Note: NMR data is predicted based on analogous structures as no published data for this compound was found. The characteristic azide stretch in the IR spectrum is a key diagnostic peak.[1]

Validation of Enantiopurity

The enantiomeric excess (ee) of the synthesized this compound should be determined by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Proposed Chiral GC Method:

  • Column: Chiraldex G-TA (30 m x 0.25 mm x 0.12 µm)

  • Carrier Gas: Helium

  • Injector Temperature: 220 °C

  • Oven Program: 60 °C (hold 2 min), ramp to 120 °C at 2 °C/min

  • Detector: Flame Ionization Detector (FID) at 250 °C

Visualizations

Synthetic_Route_1 start (2S,3S)-3-methyl-2-hexanol reagents PPh3, DIAD, DPPA THF, 0 °C to rt start->reagents product (2R,3S)-2-azido-3-methylhexane reagents->product

Caption: Synthetic scheme for Route 1: Mitsunobu reaction.

Synthetic_Route_2 start (E)-3-methyl-2-hexene reagents1 mCPBA DCM, 0 °C to rt start->reagents1 intermediate (2R,3S)-3-methyl-2,3-epoxyhexane reagents1->intermediate reagents2 NaN3, NH4Cl MeOH/H2O, 60 °C intermediate->reagents2 product (2R,3S)-2-azido-3-methylhexane reagents2->product

Caption: Synthetic scheme for Route 2: Epoxidation and ring-opening.

Logical_Comparison title Choice of Synthetic Route route1 Route 1: Mitsunobu title->route1 route2 Route 2: Epoxidation title->route2 factor1 Starting Material Availability route1->factor1 Requires chiral alcohol factor2 Stereochemical Control route1->factor2 Single inversion step factor3 Purification route1->factor3 Phosphine oxide byproduct route2->factor1 Starts from simple alkene route2->factor2 Two stereocontrolling steps route2->factor3 Generally straightforward

Caption: Decision workflow for selecting a synthetic route.

References

2-Azido-3-methylhexane vs. other functional groups for bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Functional Groups for Bioconjugation: Azides vs. Maleimides, NHS Esters, and Thiol-Enes

For researchers, scientists, and drug development professionals, the covalent attachment of molecules to proteins, antibodies, or nucleic acids—a process known as bioconjugation—is a cornerstone of modern biomedical research. The choice of chemical reaction is critical, dictating the specificity, stability, and ultimate success of the resulting conjugate. This guide provides an objective comparison of the azide functional group, as exemplified by molecules like 2-Azido-3-methylhexane, against other widely used functional groups: maleimides, N-hydroxysuccinimide (NHS) esters, and the thiol-ene system.

While specific experimental data for this compound is not extensively available in published literature, its reactivity is governed by the azide moiety. The 3-methylhexane alkyl chain primarily influences its physical properties, such as increasing hydrophobicity and potentially introducing steric hindrance compared to smaller azides. Therefore, this guide will focus on the well-established chemistry of the azide functional group in the context of bioconjugation.

Comparison of Key Bioconjugation Chemistries

The ideal bioconjugation reaction is highly selective (bioorthogonal), proceeds with high efficiency under mild, physiological conditions, and forms a stable covalent bond. Below is a detailed comparison of four major classes of bioconjugation reactions.

Azide-Alkyne Cycloaddition (Click Chemistry)

The azide group is a key player in "click chemistry," reacting with an alkyne to form a highly stable triazole ring. This reaction is bioorthogonal, as neither azides nor alkynes are typically found in biological systems.

  • Reaction Mechanism : The most common variant for bioconjugation is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][2] In SPAAC, a strained cyclooctyne reacts with an azide in a [3+2] dipolar cycloaddition without the need for a catalyst.[3] This overcomes the primary limitation of the copper-catalyzed version (CuAAC), which is the cytotoxicity of the copper catalyst.[4]

  • Selectivity & Bioorthogonality : Excellent. Azides and alkynes react exclusively with each other and do not cross-react with native functional groups found in biomolecules.[5]

  • Kinetics & Efficiency : The reaction rate of SPAAC is highly dependent on the structure of the cyclooctyne, with second-order rate constants spanning a wide range. This allows for kinetics to be tuned for specific applications. The reaction is typically high-yielding.[2]

  • Linkage Stability : The resulting 1,2,3-triazole linkage is exceptionally stable to hydrolysis and enzymatic degradation.[5]

Maleimide-Thiol Chemistry

Maleimides are widely used to target the thiol group of cysteine residues, which are relatively rare in proteins, allowing for site-specific modification.

  • Reaction Mechanism : This reaction proceeds via a Michael addition, where the nucleophilic thiol attacks the double bond of the maleimide ring to form a stable thioether bond.[6]

  • Selectivity : High for thiols. The reaction is most efficient at a pH range of 6.5-7.5. Above pH 8.0, reaction with amines can also occur.

  • Kinetics & Efficiency : The reaction is generally fast and efficient, often reaching completion within two hours at room temperature.[7]

  • Linkage Stability : The resulting succinimide thioether bond has raised stability concerns. It can undergo a retro-Michael reaction, particularly in the presence of other thiols like glutathione in vivo, which can lead to payload migration.[8] The maleimide ring can also be opened by hydrolysis, though this is less of a concern after the thioether bond has formed.[7]

NHS Ester-Amine Chemistry

N-hydroxysuccinimide (NHS) esters are highly reactive compounds that target primary amines, such as the side chain of lysine residues and the N-terminus of proteins.

  • Reaction Mechanism : NHS esters react with primary amines via nucleophilic acyl substitution to form a stable amide bond, releasing NHS as a byproduct.[9]

  • Selectivity : Selective for primary amines. Because lysine residues are often abundant and distributed across the protein surface, NHS ester chemistry typically results in heterogeneous labeling. The reaction is highly pH-dependent, with an optimal range of 7.2-8.5.[9][10]

  • Kinetics & Efficiency : The reaction is very fast. However, NHS esters are highly susceptible to hydrolysis, which competes with the aminolysis reaction. The half-life of an NHS ester can be as short as 10 minutes at pH 8.6 and 4°C.[10]

  • Linkage Stability : The resulting amide bond is one of the most stable linkages in bioconjugation, resistant to hydrolysis under physiological conditions.[8][11]

Thiol-Ene Radical Reactions

The thiol-ene reaction involves the radical-mediated addition of a thiol to an alkene ("ene").

  • Reaction Mechanism : This reaction is typically initiated by light in the presence of a photoinitiator. A radical is generated from the thiol, which then adds across the double bond of the ene. This is followed by chain transfer to another thiol, regenerating the thiyl radical and continuing the cycle.

  • Selectivity & Bioorthogonality : The reaction is highly selective between thiols and enes. The required components are not native to biological systems, rendering it bioorthogonal.

  • Kinetics & Efficiency : The reaction is extremely rapid, often completing in minutes upon exposure to light, and is highly efficient.

  • Linkage Stability : The thioether bond formed is highly stable.

Quantitative Data Comparison

The following table summarizes key quantitative parameters for the discussed bioconjugation chemistries.

FeatureAzide-Alkyne (SPAAC)Maleimide-Thiol AdditionNHS Ester-Amine AcylationThiol-Ene Radical Addition
Target Functional Group AlkyneThiol (Cysteine)Primary Amine (Lysine, N-terminus)Alkene
Reaction pH 4.0 - 9.0 (Physiological)6.5 - 7.57.2 - 8.5Physiological
Typical Reaction Time 1 - 12 hours1 - 4 hours0.5 - 4 hours< 1 hour (often minutes)
**Second-Order Rate Constant (k₂) **~10⁻³ to >1 M⁻¹s⁻¹ (highly tunable by cyclooctyne)[2]~10² - 10³ M⁻¹s⁻¹~10¹ - 10² M⁻¹s⁻¹ (competes with hydrolysis)Very Fast (Radical Chain Reaction)
Resulting Linkage TriazoleSuccinimide ThioetherAmideThioether
Linkage Half-Life >100 days (Extremely Stable)[6]Hours to Days (Susceptible to retro-Michael reaction)[8]>7 days (Extremely Stable)[8]>100 days (Extremely Stable)
Key Side Reaction None (Bioorthogonal)Hydrolysis of maleimide; Reaction with other nucleophiles at high pHHydrolysis of NHS ester (t½ ≈ 10 min at pH 8.6)[10]Potential for side reactions if other radical-sensitive groups are present

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are generalized protocols for the primary bioconjugation reactions discussed.

Protocol 1: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the conjugation of an azide-modified biomolecule to a DBCO (dibenzocyclooctyne)-functionalized payload.

  • Preparation of Reactants :

    • Dissolve the azide-containing biomolecule (e.g., protein) in a suitable buffer (e.g., PBS, pH 7.4) to a final concentration of 1-10 mg/mL.

    • Dissolve the DBCO-payload in a minimal amount of organic solvent (e.g., DMSO) to create a concentrated stock solution (e.g., 10 mM).

  • Conjugation Reaction :

    • Add the DBCO-payload stock solution to the biomolecule solution to achieve a 2- to 10-fold molar excess of the DBCO reagent. The final concentration of the organic solvent should ideally be kept below 10% (v/v).

    • Incubate the reaction mixture at room temperature or 4°C for 1-4 hours. For sterically hindered azides like this compound, or if lower concentrations are used, the reaction time may need to be extended up to 24 hours.

  • Purification :

    • Remove excess, unreacted DBCO-payload using size-exclusion chromatography (e.g., a desalting column) or dialysis.

  • Characterization :

    • Confirm conjugation and determine the degree of labeling using techniques such as SDS-PAGE, mass spectrometry (MS), or UV-Vis spectroscopy if the payload has a chromophore.

Protocol 2: Maleimide-Thiol Conjugation

This protocol details the labeling of a protein containing free cysteine residues with a maleimide-activated dye.

  • Reduction of Disulfides (if necessary) :

    • Dissolve the protein in a degassed, amine-free buffer (e.g., phosphate buffer, pH 7.0-7.5).

    • If cysteine residues are involved in disulfide bonds, add a 10- to 20-fold molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine).

    • Incubate for 30-60 minutes at room temperature. Remove the excess TCEP using a desalting column.

  • Preparation of Reactants :

    • Prepare a stock solution of the maleimide-dye in DMSO or DMF (e.g., 10 mg/mL).[6]

  • Conjugation Reaction :

    • Immediately after protein reduction and purification, add the maleimide-dye stock solution to the protein solution to achieve a 10- to 20-fold molar excess.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching and Purification :

    • Quench the reaction by adding a free thiol compound like β-mercaptoethanol or cysteine to a final concentration of ~50 mM to react with any excess maleimide.

    • Purify the conjugate from excess reagents using a desalting column, dialysis, or chromatography.

Protocol 3: NHS Ester-Amine Conjugation

This protocol describes the labeling of a protein's lysine residues with an NHS ester-activated biotin.[11]

  • Preparation of Reactants :

    • Exchange the protein into an amine-free buffer at pH 7.2-8.5 (e.g., PBS or borate buffer). Buffers containing primary amines like Tris or glycine must be avoided.

    • Dissolve the protein to a concentration of 2-10 mg/mL.

    • Immediately before use, dissolve the NHS-biotin in DMSO or DMF to prepare a 10-20 mM stock solution. Do not store NHS esters in solution due to their susceptibility to hydrolysis.

  • Conjugation Reaction :

    • Add a 10- to 50-fold molar excess of the NHS-biotin stock solution to the protein solution while gently stirring.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching and Purification :

    • Quench the reaction by adding an amine-containing buffer, such as Tris-HCl, to a final concentration of 50-100 mM. Incubate for 15-30 minutes.

    • Remove excess, non-reacted, and hydrolyzed biotin reagent by size-exclusion chromatography or dialysis.

Visualizations: Workflows and Pathways

Diagrams created using Graphviz provide clear visual representations of complex processes.

Experimental and Logical Workflows

Bioconjugation_Workflow cluster_prep 1. Preparation cluster_react 2. Conjugation cluster_purify 3. Purification cluster_analyze 4. Analysis p1 Prepare Biomolecule (e.g., buffer exchange, reduction) r1 Combine Reactants (Control molar ratio, pH, temp) p1->r1 p2 Prepare Payload (e.g., dissolve in DMSO) p2->r1 u1 Remove Excess Reagents (e.g., SEC, Dialysis) r1->u1 a1 Characterize Conjugate (e.g., MS, SDS-PAGE) u1->a1 a2 Functional Assay a1->a2

A generalized experimental workflow for bioconjugation.
Reaction Mechanisms

Reaction_Mechanisms cluster_spaac Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) cluster_maleimide Maleimide-Thiol Addition cluster_nhs NHS Ester-Amine Acylation Azide Biomolecule-N₃ Triazole Biomolecule-Triazole-Payload Azide->Triazole [3+2] Cycloaddition DBCO DBCO-Payload DBCO->Triazole Thiol Biomolecule-SH Thioether Biomolecule-S-Succinimide-Payload Thiol->Thioether Michael Addition Maleimide Maleimide-Payload Maleimide->Thioether Amine Biomolecule-NH₂ Amide Biomolecule-NH-CO-Payload Amine->Amide Nucleophilic Acyl Substitution NHS NHS-Ester-Payload NHS->Amide NHS_byproduct NHS (byproduct) Amide->NHS_byproduct

Core reaction schemes for common bioconjugation methods.
Application in a Biological Pathway: MAPK Signaling

Bioconjugation is frequently used to create tools for studying cellular signaling. For example, an antibody can be conjugated to a fluorescent dye to track the localization of a receptor, or to an inhibitor to block a specific kinase in a pathway like the Mitogen-Activated Protein Kinase (MAPK) cascade.

MAPK_Pathway Simplified MAPK/ERK Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds Ras Ras RTK->Ras Activates Raf Raf (MAPKKK) Ras->Raf Activates Mek MEK (MAPKK) Raf->Mek Phosphorylates Erk ERK (MAPK) Mek->Erk Phosphorylates TF Transcription Factors (e.g., Myc, Jun) Erk->TF Activates Gene Gene Expression TF->Gene Regulates

The MAPK pathway, a common target for study using bioconjugates.

Conclusion and Recommendations

The optimal choice of bioconjugation chemistry depends entirely on the specific application, the nature of the biomolecule, and the desired properties of the final conjugate.

  • For unparalleled stability and bioorthogonality , especially in complex in vivo environments, azide-alkyne cycloaddition (SPAAC) is the superior choice. The resulting triazole linkage is robust, and the reaction does not interfere with native biological processes. The use of a sterically hindered azide like this compound may require longer reaction times or more reactive cyclooctynes to achieve high yields.

  • For site-specific modification targeting cysteines , maleimide chemistry is a fast and effective option. However, researchers must be aware of the potential instability of the thioether linkage and consider alternative, more stable maleimide derivatives if long-term in vivo stability is critical.

  • For rapid and high-yield labeling of abundant amines , NHS esters are a workhorse. The resulting amide bond is exceptionally stable. The main drawback is the potential for creating a heterogeneous mixture of products and the competing hydrolysis reaction, which requires careful control of pH and reaction conditions.

  • For applications requiring spatiotemporal control , the light-initiated thiol-ene reaction offers rapid kinetics and high efficiency, allowing for precise activation of the conjugation reaction in a specific time and place.

By carefully considering the trade-offs in selectivity, stability, and reaction kinetics, researchers can select the most appropriate functional group to successfully create robust and functional bioconjugates for their scientific endeavors.

References

A Comparative Guide to the Stability of Secondary Alkyl Azides and Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the stability of secondary alkyl azides, such as 2-Azido-3-methylhexane, in relation to other alkyl azides. The content is based on established principles of chemical stability and thermal analysis data.

Introduction

Organic azides are versatile functional groups with significant applications in biomedical research and chemical synthesis.[1] However, their utility is often tempered by their potential instability, as they can be sensitive to heat, light, and shock.[2] The stability of an organic azide is critically influenced by its molecular structure, particularly the substitution at the carbon atom bonded to the azide group. This guide offers a comparative overview of the stability of primary, secondary, and tertiary alkyl azides, with a focus on providing a framework for understanding and predicting their relative thermal hazards.

General Stability of Organic Azides

The stability of organic azides is often qualitatively assessed using guidelines such as the "Rule of Six," which suggests that a molecule should have at least six carbon atoms for each energetic functional group (like an azide) to be considered relatively safe.[3] Another important factor is the carbon-to-nitrogen (C/N) ratio; a higher C/N ratio generally indicates greater stability.[4] For instance, n-nonyl azide (C/N = 3) is considered one of the smallest alkyl azides that can be safely isolated and stored in larger quantities.[4]

Comparative Stability of Primary, Secondary, and Tertiary Alkyl Azides

While specific, publicly available quantitative data for a wide range of simple alkyl azides is limited, the relative stability can be inferred from fundamental principles of organic chemistry. The thermal decomposition of alkyl azides can proceed through pathways involving the formation of radical or carbocationic intermediates. The stability of these intermediates follows the order: tertiary > secondary > primary. This trend is attributed to hyperconjugation and inductive effects that stabilize the electron-deficient center.[5][6]

Therefore, it is scientifically reasonable to predict that the thermal stability of alkyl azides will follow the inverse order of the stability of their corresponding carbocation or radical intermediates. This is because a more stable intermediate implies a lower activation energy for the decomposition pathway.

Predicted Order of Thermal Stability:

Primary Alkyl Azide > Secondary Alkyl Azide > Tertiary Alkyl Azide

This trend suggests that a primary alkyl azide will be the most thermally stable, while a tertiary alkyl azide will be the least stable and therefore more hazardous. This compound, being a secondary alkyl azide, is expected to have intermediate stability.

Quantitative Data Summary
Alkyl Azide TypeExample CompoundPredicted Relative Decomposition Temperature (°C)Predicted Relative Enthalpy of Decomposition (kJ/mol)
Primary 1-AzidohexaneHighestHigh (less exothermic)
Secondary This compoundIntermediateIntermediate
Tertiary 2-Azido-2-methylpentaneLowestLow (more exothermic)

Note: This table is based on established principles of chemical reactivity and is intended for comparative purposes. Actual experimental values may vary.

Experimental Protocols

The thermal stability of alkyl azides is experimentally determined primarily using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC) Protocol

DSC is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature.[7] It provides information on the onset temperature of decomposition and the enthalpy of decomposition.

Methodology:

  • Sample Preparation: A small amount of the alkyl azide (typically 1-5 mg) is accurately weighed into a high-pressure DSC pan.[8] Hermetically sealed pans are crucial to contain any gaseous products and ensure accurate enthalpy measurements.

  • Instrument Setup:

    • The DSC instrument is calibrated using a standard with a known melting point and enthalpy of fusion, such as indium.[9]

    • A nitrogen purge gas is typically used to provide an inert atmosphere.[10]

  • Thermal Program:

    • The sample is heated at a constant rate, commonly 10 °C/min.[11]

    • The temperature program should start well below the expected decomposition temperature and extend beyond the completion of the decomposition event.[12]

  • Data Analysis:

    • The onset temperature of decomposition is determined from the intersection of the baseline and the tangent of the exothermic peak.[13]

    • The enthalpy of decomposition (ΔHd) is calculated by integrating the area under the exothermic peak.[14]

Thermogravimetric Analysis (TGA) Protocol

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[15] It is used to determine the decomposition temperature range and to study the kinetics of decomposition.

Methodology:

  • Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of the alkyl azide is placed in a tared TGA pan.

  • Instrument Setup:

    • The TGA instrument's balance is calibrated.

    • An inert atmosphere is established using a purge gas like nitrogen.[10]

  • Thermal Program:

    • The sample is heated at a constant rate (e.g., 10 or 20 °C/min) over a defined temperature range.[10][16]

    • To study decomposition kinetics, multiple experiments at different heating rates can be performed.[17]

  • Data Analysis:

    • The TGA curve plots the percentage of initial mass versus temperature.

    • The onset of decomposition is identified as the temperature at which significant mass loss begins.[13]

    • The derivative of the TGA curve (DTG) shows the rate of mass loss, with the peak of the DTG curve indicating the temperature of the maximum rate of decomposition.[13]

Visualizations

Logical Relationship between Alkyl Azide Structure and Stability

G cluster_0 Alkyl Azide Structure cluster_1 Intermediate Stability cluster_2 Predicted Thermal Stability Primary Primary Primary Intermediate Primary Carbocation/ Radical (Least Stable) Primary->Primary Intermediate Forms Secondary Secondary Secondary Intermediate Secondary Carbocation/ Radical (Intermediate Stability) Secondary->Secondary Intermediate Forms Tertiary Tertiary Tertiary Intermediate Tertiary Carbocation/ Radical (Most Stable) Tertiary->Tertiary Intermediate Forms High Stability High Primary Intermediate->High Stability Leads to Medium Stability Medium Secondary Intermediate->Medium Stability Leads to Low Stability Low Tertiary Intermediate->Low Stability Leads to

Caption: Relationship between alkyl azide structure and predicted thermal stability.

Experimental Workflow for Thermal Stability Analysis

G cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Data Acquisition cluster_3 Data Interpretation A Weigh Alkyl Azide (1-10 mg) B DSC Analysis (Constant Heating Rate) A->B C TGA Analysis (Constant Heating Rate) A->C D Heat Flow vs. Temperature Curve B->D E Mass Loss vs. Temperature Curve C->E F Determine Onset Temperature & Enthalpy of Decomposition D->F G Determine Decomposition Temperature Range & Kinetics E->G

Caption: Workflow for DSC and TGA analysis of alkyl azide stability.

References

Navigating the Enantioselective Separation of 2-Azido-3-methylhexane: A Comparative Guide to HPLC and Chiral Chromatography Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the stereoselective synthesis and purification of chiral molecules are critical. This guide provides a comparative overview of potential High-Performance Liquid Chromatography (HPLC) and chiral chromatography methods for the enantioselective separation of 2-Azido-3-methylhexane. Due to the absence of established, specific methods for this compound in scientific literature, this document outlines recommended starting points for method development based on the analyte's structure and general principles of chiral separations.

Comparison of Proposed Chiral HPLC Methods

The successful chiral separation of this compound, a small alkyl azide, will heavily depend on the selection of the chiral stationary phase (CSP) and the mobile phase system. Given its non-aromatic and relatively non-polar structure, initial screening should focus on polysaccharide-based and cyclodextrin-based CSPs under various chromatographic modes. Below is a table comparing potential starting methods. The performance data is hypothetical and serves to illustrate the expected differences and aid in initial method selection.

ParameterMethod A: Normal PhaseMethod B: Polar Organic ModeMethod C: Reversed-Phase
Chiral Stationary Phase Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel® OD)Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak® AD)Derivatized Cyclodextrin (e.g., Astec CHIROBIOTIC® V)
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)Acetonitrile / Methanol (95:5, v/v)Water / Acetonitrile with 0.1% Acetic Acid (60:40, v/v)
Flow Rate 1.0 mL/min0.8 mL/min1.2 mL/min
Temperature 25°C30°C35°C
Detection UV at 210 nmUV at 210 nmUV at 210 nm
Hypothetical Retention Factor (k') 2.5 - 3.51.8 - 2.83.0 - 4.5
Hypothetical Selectivity (α) > 1.15> 1.10> 1.20
Hypothetical Resolution (Rs) > 1.5> 1.3> 1.7
Pros Good for non-polar compounds, high selectivity often achievable.Fast, efficient, and suitable for LC-MS applications.[1]Utilizes aqueous mobile phases, good for compounds with some polarity.
Cons Solvent cost and disposal, potential for analyte insolubility.May have lower selectivity for some non-polar compounds.May not be suitable for highly non-polar analytes.

Detailed Experimental Protocols

The following are detailed starting protocols for the methods proposed above. Researchers should note that optimization of the mobile phase composition, flow rate, and temperature will be necessary to achieve baseline separation.

Method A: Normal Phase Chromatography
  • Column: A chiral column with a cellulose tris(3,5-dimethylphenylcarbamate) stationary phase (e.g., Chiralcel® OD-H, 5 µm, 4.6 x 250 mm).

  • Mobile Phase: Prepare a mobile phase of n-Hexane and Isopropanol in a 90:10 volume-to-volume ratio.[2] Ensure solvents are HPLC grade.

  • Flow Rate: Set the pump to a flow rate of 1.0 mL/min.

  • Column Temperature: Maintain the column at 25°C using a column oven.

  • Injection Volume: Inject 10 µL of a 1 mg/mL solution of this compound dissolved in the mobile phase.

  • Detection: Use a UV detector set to a wavelength of 210 nm. The azide functional group has a weak chromophore, so a low wavelength is necessary.

  • Run Time: Monitor the chromatogram for at least twice the retention time of the second eluting peak.

Method B: Polar Organic Mode
  • Column: A chiral column with an amylose tris(3,5-dimethylphenylcarbamate) stationary phase (e.g., Chiralpak® AD-H, 5 µm, 4.6 x 250 mm).

  • Mobile Phase: Prepare a mobile phase of Acetonitrile and Methanol in a 95:5 volume-to-volume ratio.[2]

  • Flow Rate: Set the pump to a flow rate of 0.8 mL/min.

  • Column Temperature: Maintain the column at 30°C.

  • Injection Volume: Inject 10 µL of a 1 mg/mL solution of this compound dissolved in the mobile phase.

  • Detection: Use a UV detector set to a wavelength of 210 nm.

  • Run Time: Monitor the chromatogram accordingly.

Method C: Reversed-Phase Chromatography
  • Column: A chiral column with a derivatized cyclodextrin-based stationary phase (e.g., Astec CHIROBIOTIC® V, 5 µm, 4.6 x 250 mm).

  • Mobile Phase: Prepare a mobile phase of HPLC grade water and Acetonitrile in a 60:40 volume-to-volume ratio, with the addition of 0.1% Acetic Acid to the aqueous portion to improve peak shape.

  • Flow Rate: Set the pump to a flow rate of 1.2 mL/min.

  • Column Temperature: Maintain the column at 35°C.

  • Injection Volume: Inject 10 µL of a 1 mg/mL solution of this compound dissolved in a small amount of Acetonitrile and diluted with the mobile phase.

  • Detection: Use a UV detector set to a wavelength of 210 nm.

  • Run Time: Monitor the chromatogram accordingly.

Chiral Method Development Workflow

For a novel compound like this compound, a systematic approach to method development is crucial. The following diagram illustrates a logical workflow for screening and optimizing a chiral separation method.

Chiral_Method_Development start Define Analyte Properties (this compound) csp_selection Select Initial Chiral Stationary Phases (e.g., Polysaccharide, Cyclodextrin) start->csp_selection mode_selection Choose Chromatographic Modes (Normal, Polar Organic, Reversed-Phase) csp_selection->mode_selection screening Perform Initial Screening Experiments mode_selection->screening evaluation Evaluate Results (Retention, Resolution, Selectivity) screening->evaluation no_separation No or Poor Separation evaluation->no_separation No Separation optimization Optimize Mobile Phase, Temperature, Flow Rate evaluation->optimization Separation Achieved no_separation->csp_selection Change CSP validation Method Validation optimization->validation Optimized final_method Final Chiral Separation Method validation->final_method

Caption: A workflow for developing a chiral HPLC separation method.

This guide provides a foundational framework for developing a robust chiral separation method for this compound. Successful enantioseparation will likely be achieved through systematic screening of the proposed stationary and mobile phases, followed by fine-tuning of the chromatographic conditions.

References

Safety Operating Guide

Proper Disposal of 2-Azido-3-methylhexane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Hazard Summary

The hazards of 2-Azido-3-methylhexane are inferred from its chemical structure, which contains a flammable hexane backbone and an energetic azide group.

Hazard ClassAnticipated PropertiesPrimary Precautions
Explosive Organic azides can be sensitive to shock, friction, heat, and light, leading to violent decomposition.[1] The risk increases with the ratio of nitrogen to carbon atoms.Handle with non-metal spatulas and tools.[1] Avoid heating and grinding. Use personal protective equipment (PPE), including a blast shield.
Flammable Liquid The hexane structure suggests a low flash point, making the compound a flammable liquid. Vapors can form explosive mixtures with air.Keep away from heat, sparks, open flames, and other ignition sources.[2] Store in a well-ventilated, designated flammable liquids cabinet.
Toxic Azides as a class of compounds possess toxic properties.[1] Inhalation, ingestion, or skin contact may be harmful.Handle in a chemical fume hood.[3] Wear appropriate PPE, including gloves, safety goggles, and a lab coat.
Reactive Azides can react violently with acids to produce highly toxic and explosive hydrazoic acid.[1] They can also form highly sensitive and explosive heavy metal azides upon contact with metals like copper, lead, silver, and mercury.[1][4]Do not mix with acidic waste.[1] Avoid contact with metal containers, spatulas, or plumbing.[1]
Immediate Safety and Spill Response

In the event of a spill, evacuate the area immediately and alert your institution's EHS department. Do not attempt to clean up a spill of an unknown or highly hazardous azide without specific training and equipment.

Detailed Disposal Protocol

The primary and mandatory method for the disposal of this compound is through a licensed hazardous waste disposal company. Do not attempt to dispose of this compound down the drain or as regular trash. [5][6]

Step 1: Waste Identification and Segregation

  • Waste Characterization: Treat all waste containing this compound as a hazardous waste. This includes pure unused product, reaction mixtures, contaminated solvents, and any contaminated labware (e.g., pipette tips, vials, and gloves).

  • Segregation: It is crucial to collect waste containing this compound in a dedicated waste container.

    • DO NOT mix with acidic waste to prevent the formation of hydrazoic acid.[1]

    • DO NOT mix with incompatible materials, especially heavy metal salts or solutions.

    • Keep it separate from other waste streams to avoid accidental reactions.

Step 2: Container Selection and Labeling

  • Container: Use a clean, compatible, and properly sealed waste container. A high-density polyethylene (HDPE) or glass container is generally suitable. Avoid metal containers. The container must be in good condition with a secure, tight-fitting lid.[5][7]

  • Labeling: Immediately label the waste container with a hazardous waste tag as required by your institution and local regulations. The label must clearly state:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" and any other constituents of the waste.

    • The approximate concentration or volume of the hazardous component.

    • The associated hazards (e.g., "Flammable," "Explosive Hazard," "Toxic").

    • The date of accumulation.

Step 3: Storage Pending Disposal

  • Location: Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) that is secure and under the control of the laboratory personnel.

  • Conditions: The storage area should be a well-ventilated, cool, and dry location, away from heat and direct sunlight. Store in a secondary containment tray to prevent the spread of potential leaks.

Step 4: Arranging for Disposal

  • Contact EHS: Follow your institution's procedures for hazardous waste pickup. This typically involves contacting the Environmental Health & Safety department to schedule a collection.

  • Professional Disposal: Your EHS department will arrange for a licensed hazardous waste contractor to transport and dispose of the material in compliance with all federal, state, and local regulations.

Experimental Protocols: In-Lab Treatment (Not Recommended)

While some literature describes procedures for the chemical neutralization of azides, such as reduction to the corresponding amine, these methods are themselves hazardous and should not be attempted without a thorough, peer-reviewed, and validated protocol specific to this compound. The generation of hazardous byproducts is a significant risk. Therefore, in-laboratory treatment of this compound is not recommended.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_assessment Hazard Assessment cluster_procedure Disposal Procedure start Identify Waste as This compound hazards Consult SDS (if available) and literature for related compounds start->hazards classify Classify as: - Potentially Explosive - Flammable Liquid - Toxic hazards->classify segregate Segregate Waste (No Acids or Metals) classify->segregate container Use Compatible Container (No Metal) segregate->container label_waste Label with Hazardous Waste Tag container->label_waste store Store in Designated Satellite Accumulation Area label_waste->store contact_ehs Contact EHS for Professional Disposal store->contact_ehs disposal Licensed Contractor Disposes of Waste contact_ehs->disposal

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-Azido-3-methylhexane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 2-Azido-3-methylhexane. The following procedures are based on best practices for handling organic azides, which are potentially hazardous materials. Adherence to these guidelines is essential for ensuring laboratory safety.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent exposure and ensure safety when handling this compound. The required PPE varies depending on the specific laboratory procedure being performed.

Activity Required Personal Protective Equipment
Routine Handling (e.g., weighing, transfers in a fume hood) - Chemical-resistant gloves (Nitrile or Neoprene)[1] - Safety glasses with side shields or chemical splash goggles[1] - Flame-resistant lab coat
Procedures with Splash Potential - Chemical splash goggles and a face shield[1] - Chemical-resistant gloves (Nitrile or Neoprene)[1] - Flame-resistant lab coat - Chemical-resistant apron
Handling Outside of a Fume Hood (Not Recommended) - Supplied-air respirator (SAR) may be required depending on the potential for vapor or aerosol generation.[1]
Emergency Spill or Release - Self-contained breathing apparatus (SCBA) - Chemical-resistant suit - Heavy-duty chemical-resistant gloves

Experimental Protocols: Safe Handling and Disposal

Handling Procedures:

  • Work Area: All work with this compound should be conducted in a well-ventilated chemical fume hood.

  • Ignition Sources: This compound is expected to be a flammable liquid. Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[2][3] Use explosion-proof electrical and lighting equipment.[2][3]

  • Static Discharge: Take precautionary measures against static discharge.[2][3] Ground and bond containers and receiving equipment.[2][3]

  • Personal Hygiene: Wash hands thoroughly after handling.[2] Do not eat, drink, or smoke in the work area.[4]

  • Contact Avoidance: Avoid contact with skin, eyes, and clothing.[2][5] Avoid inhaling vapor or mist.[2]

Storage:

  • Keep the container tightly closed in a dry and well-ventilated place.[2]

  • Store in a cool, dark area away from incompatible materials such as acids, bases, and oxidizing agents.

  • Organic azides can be shock-sensitive. Avoid friction and impact.

Disposal Plan:

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect waste in a designated, labeled, and sealed container. Do not mix with other waste streams unless compatibility is known. Use plastic containers for collection to avoid reaction with metals.[6]

  • Labeling: Clearly label the waste container as "Hazardous Waste - Organic Azide" and include the full chemical name.

  • Disposal: Dispose of the waste through your institution's hazardous waste management program. Follow all local, state, and federal regulations.[7] Do not dispose of down the drain.[2][8]

Emergency Spill Response Workflow

The following diagram outlines the procedural steps for responding to a spill of this compound.

A Spill Occurs B Evacuate Immediate Area A->B C Alert Others and Supervisor B->C D Assess the Spill Size and Risk C->D E Small Spill (<100 mL, Contained in Hood) D->E Minor F Large Spill (>100 mL or Outside Hood) D->F Major G Don Appropriate PPE E->G L Contact Emergency Response Team F->L H Contain Spill with Absorbent Material G->H I Collect and Bag Contaminated Material H->I J Clean Spill Area with Soap and Water I->J K Dispose of Waste as Hazardous J->K M Isolate the Area L->M N Await Professional Cleanup M->N

Caption: Workflow for handling a chemical spill.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.